molecular formula C6H8O2<br>C6H8O2<br>CH3CH=CHCH=CHCOOH B3421755 Sorbic Acid CAS No. 22500-92-1

Sorbic Acid

货号: B3421755
CAS 编号: 22500-92-1
分子量: 112.13 g/mol
InChI 键: WSWCOQWTEOXDQX-MQQKCMAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sorbic Acid ((2E,4E)-Hexa-2,4-dienoic acid) is a natural organic compound and a straight-chained fatty acid that serves as a highly effective preservative and antimicrobial agent in research applications . With a chemical formula of C6H8O2 and a molar mass of 112.128 g/mol, it is a white to off-white crystalline powder that is slightly soluble in water but more soluble in oils and propylene glycol . Its primary research value lies in its potent ability to inhibit the growth of mold, yeast, and a range of aerophile bacteria, making it an invaluable compound for studies in food science, pharmaceuticals, and cosmetic formulation preservation . The mechanism of action for its antimicrobial activity is attributed to the undissociated acid molecule, which is most effective in acidic environments, typically below pH 6.5 . It acts by penetrating the microbial cell membrane and interfering with essential enzyme systems, including those involved in the citric acid cycle, ultimately inhibiting cell growth and proliferation . This makes it a subject of interest for research into non-thermal antimicrobial interventions and spoilage prevention. This compound is widely used in scientific studies exploring preservation techniques for cheeses, baked goods, wines, and various processed foods . Furthermore, its role as an inhibitor of Clostridium botulinum in meat products is a significant area of food safety research . Beyond food science, it finds application as an additive in cold rubber and as an intermediate in the synthesis of plasticizers and lubricants, broadening its utility in material science . This product is classified as For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid
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InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
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InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Canonical SMILES

CC=CC=CC(=O)O
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Isomeric SMILES

C/C=C/C=C/C(=O)O
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Molecular Formula

C6H8O2, Array
Record name SORBIC ACID
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Related CAS

34344-66-6
Record name Sorbic acid polymer
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DSSTOX Substance ID

DTXSID3021277
Record name 2E,4E-Hexadienoic acid
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Molecular Weight

112.13 g/mol
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Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder
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Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition.
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Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol)
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Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder

CAS No.

110-44-1, 22500-92-1
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Record name SORBIC ACID
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Melting Point

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C
Record name SORBIC ACID
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Record name SORBIC ACID
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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Record name (2E,4E)-2,4-Hexadienoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Foundational & Exploratory

The Core Antimicrobial Mechanism of Sorbic Acid on Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, is a widely utilized food preservative renowned for its fungistatic properties. Its efficacy in inhibiting the growth of a broad spectrum of molds and yeasts has cemented its role in the food and beverage industry. This technical guide provides a comprehensive exploration of the core antimicrobial mechanisms of this compound against fungi, delving into its multifaceted effects on fungal physiology, from the cell membrane to intracellular processes and signaling pathways. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key mechanisms of action to aid in research and development efforts.

The Classical Weak Acid Theory and Beyond: Intracellular Acidification

The primary and most well-established mechanism of this compound's antifungal action is rooted in the "classical weak acid theory". This compound, with a pKa of 4.76, exists predominantly in its undissociated, lipophilic form at pH values below its pKa. This characteristic allows it to readily diffuse across the fungal plasma membrane into the neutral cytoplasm (pH ~7.2-7.6)[1][2].

Once inside the cell, the higher pH causes the this compound molecule to dissociate, releasing a proton (H+) and a sorbate (B1223678) anion. This leads to a decrease in the intracellular pH (pHint), a phenomenon known as intracellular acidification[1][2]. This disruption of pH homeostasis has several detrimental consequences for the fungal cell:

  • Enzyme Inhibition: Many essential metabolic enzymes have optimal pH ranges for their activity. A drop in intracellular pH can lead to the inhibition of key enzymes involved in glycolysis and other metabolic pathways, thereby disrupting energy production[3].

  • Disruption of Proton Motive Force: The proton gradient across the plasma membrane is crucial for various cellular processes, including nutrient transport. Intracellular acidification can dissipate this proton motive force, impairing the uptake of essential nutrients.

  • Inhibition of Spore Germination and Mycelial Growth: The disruption of cellular pH and metabolism significantly delays spore germination and inhibits subsequent mycelial growth[2].

However, studies have shown that intracellular acidification alone does not fully account for the potent antifungal activity of this compound, suggesting the involvement of other mechanisms[2].

Disruption of the Fungal Cell Membrane and Associated Functions

This compound's lipophilic nature facilitates its interaction with the fungal cell membrane, leading to a cascade of disruptive effects:

  • Alteration of Membrane Fluidity and Permeability: By intercalating into the lipid bilayer, this compound can alter the physical properties of the cell membrane, affecting its fluidity and permeability. This can lead to leakage of essential cellular components.

  • Inhibition of Membrane-Bound Enzymes: The activity of several membrane-associated enzymes can be directly inhibited by this compound. This includes enzymes involved in nutrient transport and signaling.

  • Impact on Lipid Composition: Studies on Penicillium roqueforti have shown that exposure to potassium sorbate leads to changes in the composition of phospholipids (B1166683) and neutral lipids. A notable effect is a drastic decrease in linoleic acid content, suggesting an impact on Δ12 desaturase activity, which is crucial for the adaptive response of fungi to environmental stress.

Inhibition of Key Fungal Enzymes

This compound has been shown to inhibit a variety of essential fungal enzymes, contributing significantly to its fungistatic effect. This inhibition can occur through direct interaction with the enzyme's active site or by altering the intracellular environment.

  • Glycolytic Enzymes: Enzymes such as enolase and lactate (B86563) dehydrogenase, which are critical for carbohydrate metabolism, are inhibited by this compound[3].

  • Citric Acid Cycle Enzymes: Key enzymes of the citric acid cycle, including malate (B86768) dehydrogenase, isocitrate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase, have been reported to be inhibited by this compound, further disrupting cellular respiration and energy production[3].

  • Catalase and Peroxidase: These enzymes are crucial for protecting the fungal cell from oxidative stress by detoxifying reactive oxygen species (ROS). This compound has been found to inhibit both catalase and peroxidase activity, rendering the fungus more susceptible to oxidative damage[3].

  • Sulfhydryl Enzymes: this compound can react with the sulfhydryl groups of enzymes, leading to their inactivation. This is a proposed mechanism for the inhibition of various enzymes, including yeast alcohol dehydrogenase[4].

Induction of Oxidative Stress and Mitochondrial Dysfunction

Recent evidence points towards the induction of oxidative stress as another significant mechanism of this compound's antifungal action.

  • Reactive Oxygen Species (ROS) Production: this compound treatment has been shown to increase the production of ROS within fungal cells. This can lead to damage of cellular components, including proteins, lipids, and DNA.

  • Mitochondrial Dysfunction: Mitochondria are a primary target of this compound. It can disrupt the mitochondrial membrane potential and interfere with the electron transport chain, leading to impaired respiration and a further increase in ROS production[1][5]. This is supported by observations that fermentative yeasts, which are less reliant on respiration, tend to be more resistant to this compound[5].

Fungal Stress Response and Signaling Pathways

Fungi have evolved sophisticated signaling pathways to sense and respond to environmental stresses, including the presence of weak acids like this compound. Understanding these pathways is crucial for developing more effective antifungal strategies.

  • High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a conserved MAP kinase signaling cascade that plays a central role in the response to various stresses, including osmotic and oxidative stress. Studies in Candida glabrata have demonstrated that this compound stress activates the HOG pathway. This pathway is involved in regulating gene expression to counteract the detrimental effects of the acid[6].

  • Transcriptional Regulation: The fungal response to this compound involves significant changes in gene expression, orchestrated by specific transcription factors.

    • Msn2/Msn4: These general stress response transcription factors are involved in regulating the expression of a wide range of stress-responsive genes in Saccharomyces cerevisiae.

    • War1: In S. cerevisiae, the transcription factor War1p is a key regulator of the ABC transporter Pdr12p, which actively pumps weak acid anions out of the cell, conferring resistance[7].

    • SdrA and WarB: In Aspergillus niger, the Zn2Cys6 transcription factors SdrA and WarB have been identified as important regulators of the this compound stress response, with their deletion leading to increased sensitivity[8].

The interplay of these signaling pathways and transcription factors determines the ability of a fungus to adapt and survive in the presence of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungi
Fungal SpeciesSubstrate/MediumpHTemperature (°C)MIC (mM)Reference
Aspergillus niger (conidia)ACM4.0284.5[2]
Aspergillus niger (mycelia)ACM4.0281.5[2]
Penicillium roqueforti (resistant strains)Malt Extract Broth--up to 21.2[9]
Penicillium roqueforti (sensitive strains)Malt Extract Broth--4.2[9]
Saccharomyces cerevisiaeYEPD4.024~2.0[10]
Zygosaccharomyces bailii--->7.6 (resistant sub-population)[9]
Table 2: Quantitative Effects of this compound on Aspergillus niger
ParameterThis compound Concentration (mM)pHObservationReference
Biomass Yield Inhibition (48h)3.04.067% reduction[2]
Biomass Yield Inhibition (72h)3.04.054% reduction[2]
Spore Germination Delay1.04.0Germination between 12-18h (vs. 6-12h in control)[2]
Spore Germination Delay3.04.0Germination delayed for at least 24h[2]
Cytosolic pH (pHcyt) Change3.04.0Rapid decline by more than 1 pH unit[2]
Intracellular ATP Pools3.04.0Dramatic and unrecoverable decrease[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.

Methodology (Broth Microdilution):

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) and sterilize by filtration.

  • Preparation of Fungal Inoculum: Grow the fungal strain on an appropriate agar (B569324) medium. Harvest spores or yeast cells and suspend them in sterile saline or broth. Adjust the concentration of the inoculum to a standardized value (e.g., 10^5 spores/mL) using a hemocytometer or by spectrophotometry.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth, Malt Extract Broth) to achieve a range of final concentrations. The pH of the medium should be adjusted to the desired value (e.g., 4.0).

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity for yeasts, mycelial growth for molds) is observed.

Measurement of Intracellular pH using ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical shift of intracellular inorganic phosphate (B84403) (Pi) is pH-dependent. By measuring the chemical shift of the cytoplasmic and vacuolar Pi pools using ³¹P NMR, the pH of these compartments can be determined.

Methodology (adapted from Plumridge et al., 2004):

  • Fungal Culture and Immobilization: Grow the fungal mycelia in a suitable liquid medium. To facilitate perfusion in the NMR tube, immobilize the biomass in a matrix such as alginate beads.

  • NMR Sample Preparation: Pack the immobilized mycelia into an NMR tube equipped with a perfusion system.

  • Perfusion and Equilibration: Perfuse the cells with a buffered medium (e.g., at pH 4.0) saturated with oxygen to maintain aerobic conditions. Allow the cells to equilibrate for a period (e.g., 2 hours) to reach a steady state.

  • Acquisition of Baseline Spectra: Acquire ³¹P NMR spectra to determine the initial cytosolic and vacuolar pH based on the chemical shifts of the respective Pi peaks.

  • This compound Treatment: Introduce this compound into the perfusion buffer at the desired concentration.

  • Time-course NMR Spectroscopy: Acquire a series of ³¹P NMR spectra over time to monitor the changes in the chemical shifts of the intracellular Pi peaks following the addition of this compound.

  • Data Analysis: Calibrate the chemical shifts to pH values using a standard titration curve of inorganic phosphate. Plot the change in intracellular pH over time.

Assay of Catalase Activity

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The activity of catalase can be determined by measuring the rate of H₂O₂ disappearance, which can be monitored spectrophotometrically by the decrease in absorbance at 240 nm.

Methodology (adapted from Bio-protocol):

  • Preparation of Cell-Free Extract:

    • Harvest fungal cells by centrifugation.

    • Wash the cells with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Resuspend the cells in the same buffer containing protease inhibitors.

    • Disrupt the cells by mechanical means (e.g., bead beating, sonication) on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Catalase Activity Assay:

    • In a quartz cuvette, add a reaction mixture containing phosphate buffer and the cell-free extract (diluted to an appropriate concentration).

    • Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM final concentration).

    • Immediately monitor the decrease in absorbance at 240 nm over a set period (e.g., 2 minutes) using a spectrophotometer.

  • Calculation of Activity: Calculate the catalase activity based on the rate of change in absorbance and the molar extinction coefficient of H₂O₂ at 240 nm. Express the activity as units per milligram of protein.

Mandatory Visualization

Sorbic_Acid_Antifungal_Mechanism Core Antimicrobial Mechanisms of this compound on Fungi cluster_entry Cellular Entry cluster_cytoplasm Cytoplasmic Events cluster_effects Downstream Effects This compound (undissociated) This compound (undissociated) Fungal Cell Membrane Fungal Cell Membrane This compound (undissociated)->Fungal Cell Membrane Passive Diffusion Membrane Disruption Membrane Disruption This compound (undissociated)->Membrane Disruption This compound (dissociated) This compound (dissociated) Fungal Cell Membrane->this compound (dissociated) Dissociation at neutral pH Fungal Cell Membrane->Membrane Disruption H+ H+ This compound (dissociated)->H+ Sorbate Anion Sorbate Anion This compound (dissociated)->Sorbate Anion Intracellular Acidification Intracellular Acidification H+->Intracellular Acidification Enzyme Inhibition Enzyme Inhibition Sorbate Anion->Enzyme Inhibition Oxidative Stress Oxidative Stress Sorbate Anion->Oxidative Stress Intracellular Acidification->Enzyme Inhibition Inhibition of Growth Inhibition of Growth Enzyme Inhibition->Inhibition of Growth Membrane Disruption->Inhibition of Growth Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Mitochondrial Dysfunction->Oxidative Stress Mitochondrial Dysfunction->Inhibition of Growth

Caption: Overview of this compound's entry and primary mechanisms of action in fungi.

Fungal_Stress_Response_Sorbic_Acid Fungal Stress Response to this compound cluster_stimulus Stress Stimulus cluster_sensing Stress Sensing & Signaling cluster_regulation Transcriptional Regulation cluster_response Cellular Response This compound Stress This compound Stress Cell Membrane Sensors Cell Membrane Sensors This compound Stress->Cell Membrane Sensors Other Kinases Other Kinases This compound Stress->Other Kinases HOG Pathway HOG Pathway Cell Membrane Sensors->HOG Pathway Transcription Factors Transcription Factors HOG Pathway->Transcription Factors Other Kinases->Transcription Factors Msn2/Msn4 Msn2/Msn4 Transcription Factors->Msn2/Msn4 War1 War1 Transcription Factors->War1 SdrA, WarB SdrA, WarB Transcription Factors->SdrA, WarB Gene Expression Changes Gene Expression Changes Msn2/Msn4->Gene Expression Changes Efflux Pump Upregulation (Pdr12) Efflux Pump Upregulation (Pdr12) War1->Efflux Pump Upregulation (Pdr12) SdrA, WarB->Gene Expression Changes Stress Protein Synthesis Stress Protein Synthesis Gene Expression Changes->Stress Protein Synthesis Metabolic Adjustments Metabolic Adjustments Gene Expression Changes->Metabolic Adjustments Fungal Resistance Fungal Resistance Stress Protein Synthesis->Fungal Resistance Efflux Pump Upregulation (Pdr12)->Fungal Resistance Metabolic Adjustments->Fungal Resistance

Caption: Signaling pathways involved in the fungal response to this compound stress.

Experimental_Workflow_MIC Experimental Workflow: MIC Determination Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate Prepare this compound Stock->Serial Dilution in Microtiter Plate Inoculate Wells Inoculate Wells Prepare Fungal Inoculum->Inoculate Wells Serial Dilution in Microtiter Plate->Inoculate Wells Incubate Incubate Inoculate Wells->Incubate Observe Growth Observe Growth Incubate->Observe Growth Determine MIC Determine MIC Observe Growth->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The antimicrobial mechanism of this compound against fungi is a complex and multifactorial process. While intracellular acidification remains a cornerstone of its action, it is clear that its effects on the cell membrane, direct inhibition of key metabolic enzymes, and the induction of oxidative stress are also critical components of its fungistatic activity. Fungi, in turn, have developed sophisticated stress response pathways to counteract these effects. A thorough understanding of these intricate interactions is paramount for the development of novel and more effective antifungal strategies, both in the context of food preservation and in the broader field of medical mycology. This guide provides a foundational resource for researchers and professionals working to harness and overcome the potent antifungal properties of this compound.

References

An In-depth Technical Guide to Sorbic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies of sorbic acid. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and application of this widely used organic compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analyses are provided.

Chemical Structure and Identification

This compound, systematically named (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the unripe berries of the rowan tree (Sorbus aucuparia).[1][2] It is a short-chain unsaturated fatty acid with the chemical formula C₆H₈O₂.[1] The molecule features a carboxylic acid group and two conjugated double bonds in the trans configuration, which is the most thermodynamically stable and antimicrobially active isomer.[3]

Below is a diagram illustrating the chemical structure of this compound.

G cluster_sorbic_acid This compound ((2E,4E)-hexa-2,4-dienoic acid) C1 O1 O C1->O1 OH1 OH C1->OH1 C2 C1->C2 H2 H C2->H2 C3 C2->C3 H3 H C3->H3 C4 C⁴ C3->C4 H4 H C4->H4 C5 C⁵ C4->C5 H5 H C5->H5 C6 C⁶H₃ C5->C6

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white, crystalline powder with a faint, characteristic odor and a slightly acidic taste.[4][5] It is slightly soluble in water and readily sublimes.[1] The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
IUPAC Name (2E,4E)-hexa-2,4-dienoic acid[4]
CAS Number 110-44-1[1]
Molecular Formula C₆H₈O₂[4]
Molar Mass 112.13 g/mol [4]
Appearance White crystalline powder[4][5]
Melting Point 132-135 °C[4][5]
Boiling Point 228 °C (decomposes)[1]
Density 1.204 g/cm³[1]
pKa 4.76[1]

Table 2: Solubility of this compound at 20°C

SolventSolubility ( g/100 mL)References
Water 0.16[6]
Ethanol (100%) 12.90[6]
Ethanol (5%) 0.16[6]
Sucrose (10%) 0.15[6]
Sucrose (40%) 0.10[6]
Sucrose (60%) 0.08[6]

Spectral Data

The spectral data of this compound are crucial for its identification and quantification.

Table 3: Spectral Properties of this compound

TechniqueWavelength/WavenumberSolvent/MediumReferences
UV-Vis λmax = 254 ± 2 nmIsopropanol (B130326)[7]
FTIR (cm⁻¹) 2500-3500 (O-H stretch), 1694 (C=O stretch), 1613-1638 (C=C stretch), 1377 (CH₃ bend), 1266 (C-O-H stretch), 998 (trans C=C bend)KBr pellet[8]

Table 4: ¹H NMR Spectral Data of this compound in CDCl₃

AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.83d15.3
H-37.35dd15.3, 10.0
H-46.25m-
H-56.08m-
H-61.88d6.8
-COOH12.1 (broad s)s-

Table 5: ¹³C NMR Spectral Data of this compound in CDCl₃

AtomChemical Shift (δ, ppm)
C-1 (COOH)172.5
C-2118.0
C-3147.5
C-4129.5
C-5140.0
C-6 (CH₃)18.8

Antimicrobial Mechanism of Action

This compound is a widely used preservative due to its ability to inhibit the growth of molds, yeasts, and some bacteria.[1] Its antimicrobial activity is primarily attributed to the undissociated form of the acid, making it more effective in acidic environments (pH < 6.5).[1]

The primary mechanisms of action involve:

  • Enzyme Inhibition: this compound is known to inhibit various enzymes crucial for microbial metabolism. A key target is sulfhydryl enzymes, where the α,β-unsaturated carbonyl system of this compound can undergo a Michael addition with the thiol group of cysteine residues in the enzyme's active site, leading to inactivation.[1][9] Enzymes in the glycolytic pathway and the citric acid cycle, such as enolase, lactate (B86563) dehydrogenase, and succinate (B1194679) dehydrogenase, are also inhibited.[10]

  • Disruption of Cell Membrane Function: As a lipophilic molecule, undissociated this compound can readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and lowering the intracellular pH.[3] This acidification disrupts the proton motive force across the membrane, interfering with nutrient transport and energy production (ATP synthesis).[4]

The following diagram illustrates the proposed mechanism of this compound's antimicrobial action.

G cluster_outside Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Neutral pH) Undissociated this compound Undissociated this compound Diffusion Diffusion Undissociated this compound->Diffusion Dissociated this compound Dissociated this compound Diffusion->Dissociated this compound Protons (H+) Protons (H+) Dissociated this compound->Protons (H+) Enzyme Inhibition Enzyme Inhibition Dissociated this compound->Enzyme Inhibition Intracellular Acidification Intracellular Acidification Protons (H+)->Intracellular Acidification Disrupted Proton Motive Force Disrupted Proton Motive Force Intracellular Acidification->Disrupted Proton Motive Force Microbial Growth Inhibition Microbial Growth Inhibition Enzyme Inhibition->Microbial Growth Inhibition Inhibited Nutrient Transport Inhibited Nutrient Transport Disrupted Proton Motive Force->Inhibited Nutrient Transport Reduced ATP Synthesis Reduced ATP Synthesis Disrupted Proton Motive Force->Reduced ATP Synthesis Inhibited Nutrient Transport->Microbial Growth Inhibition Reduced ATP Synthesis->Microbial Growth Inhibition

Caption: Antimicrobial mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Laboratory Synthesis of this compound from Crotonaldehyde and Malonic Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Crotonaldehyde (b.p. 102–103 °C)

  • Malonic acid (m.p. 134–135 °C)

  • Pyridine (b.p. 113–115 °C)

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • In a 1-L flask equipped with a reflux condenser, combine 80 g (93.2 mL, 1.14 moles) of crotonaldehyde, 120 g (1.15 moles) of malonic acid, and 120 g (122 mL, 1.52 moles) of pyridine.

  • Heat the mixture on a steam bath for 3 hours. The evolution of carbon dioxide should nearly cease by the end of this period.

  • Cool the flask and its contents in an ice bath.

  • With shaking, slowly add a solution of 42.5 mL (0.76 mole) of concentrated sulfuric acid in 100 mL of water. A significant portion of the this compound will precipitate.

  • To maximize precipitation, chill the solution in an ice bath for an additional 3 hours.

  • Filter the crude this compound by suction and wash it once with a small amount of ice water.

  • Recrystallize the crude product from 250 mL of boiling water.

  • Allow the recrystallized solution to stand overnight in a refrigerator to induce crystallization of purified this compound.

  • Filter the purified this compound. The expected melting point is 134 °C. The typical yield is 36–41 g (28–32%).

The following diagram outlines the workflow for the synthesis of this compound.

G start Start reactants Combine Crotonaldehyde, Malonic Acid, and Pyridine start->reactants heat Heat on Steam Bath (3 hours) reactants->heat cool1 Cool in Ice Bath heat->cool1 acidify Add H₂SO₄ Solution cool1->acidify chill Chill in Ice Bath (3 hours) acidify->chill filter1 Filter Crude Product chill->filter1 wash Wash with Ice Water filter1->wash recrystallize Recrystallize from Boiling Water wash->recrystallize cool2 Cool Overnight recrystallize->cool2 filter2 Filter Purified this compound cool2->filter2 end End filter2->end

Caption: Workflow for this compound synthesis.

Determination of pKa by Potentiometric Titration

This protocol provides a general procedure for determining the acid dissociation constant (pKa) of this compound.

Materials and Equipment:

  • This compound

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

  • Deionized water, boiled to remove CO₂

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret, 50 mL

  • Beaker, 250 mL

Procedure:

  • Preparation of this compound Solution: Accurately weigh approximately 0.25 g of this compound and dissolve it in 50 mL of methanol (B129727) (previously neutralized with 0.1 M NaOH). Transfer the solution to a 250 mL beaker and add 50 mL of deionized water.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration until the pH remains relatively constant after the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the this compound.

    • The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

    • Alternatively, a first or second derivative plot can be used to more accurately determine the equivalence point.

Determination of this compound Concentration by UV/Vis Spectrophotometry

This protocol describes a method for quantifying this compound in a sample.

Materials and Equipment:

  • This compound standard

  • Isopropanol

  • UV/Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in isopropanol in a volumetric flask.

    • Prepare a series of working standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15 mg/L) by diluting the stock solution with isopropanol.

  • Preparation of Sample Solution:

    • Dissolve a known amount of the sample containing this compound in isopropanol.

    • If necessary, filter the solution to remove any particulate matter.

    • Dilute the sample solution with isopropanol to a concentration expected to be within the range of the standard solutions.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of this compound in isopropanol (approximately 254 nm).

    • Use isopropanol as the blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standard solutions (y-axis) against their corresponding concentrations (x-axis).

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

    • Calculate the concentration of this compound in the original sample, taking into account any dilutions made.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, spectral data, and antimicrobial mechanism of this compound. The inclusion of detailed experimental protocols for its synthesis and analysis aims to provide a practical resource for researchers and professionals. The structured presentation of quantitative data and the visualization of complex relationships are intended to facilitate a deeper understanding and application of this important compound in various scientific and industrial settings.

References

Natural occurrence and isolation of sorbic acid from Sorbus aucuparia.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Isolation of Sorbic Acid from Sorbus aucuparia

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of this compound within the berries of the European mountain ash, Sorbus aucuparia, and provides a comprehensive overview of its isolation. This compound, a widely utilized antimicrobial preservative in the food and pharmaceutical industries, exists naturally in these berries in the form of its precursor, parathis compound. This document outlines the biosynthetic origins of parathis compound, details established protocols for its extraction and subsequent conversion to this compound, and presents relevant quantitative data in a clear, accessible format.

Natural Occurrence and Biosynthesis

This compound (trans,trans-2,4-hexadienoic acid) is not directly present in the berries of Sorbus aucuparia. Instead, it is found as its lactone precursor, parathis compound ((S)-5,6-dihydro-6-methyl-2H-pyran-2-one). The concentration of parathis compound varies with the ripeness of the berries.

Table 1: Quantitative Occurrence of Parathis compound in Sorbus aucuparia Berries

AnalytePlant MaterialConcentrationReference
Parathis compoundGreen Berries (dry matter)132.3 mg / 100 g[1]
This compound EquivalentFresh Berries~ 0.1%[2]

The biosynthesis of parathis compound in Sorbus aucuparia follows the acetate-malonate pathway.[3] This pathway involves the condensation of acetyl-CoA with malonyl-CoA units to build the carbon backbone of the molecule. While the precise enzymatic steps in Sorbus aucuparia are not fully elucidated, the general pathway provides a framework for understanding its formation.

Parathis compound Biosynthesis acetyl_coa Acetyl-CoA polyketide_synthase Polyketide Synthase (PKS) acetyl_coa->polyketide_synthase Starter unit malonyl_coa Malonyl-CoA malonyl_coa->polyketide_synthase Extender units intermediate Polyketide Intermediate polyketide_synthase->intermediate reduction Reduction intermediate->reduction reduced_intermediate Reduced Intermediate reduction->reduced_intermediate cyclization Cyclization (Lactonization) reduced_intermediate->cyclization parasorbic_acid Parathis compound cyclization->parasorbic_acid

Caption: Biosynthetic pathway of parathis compound via the acetate-malonate route.

Isolation of this compound

The isolation of this compound from Sorbus aucuparia is a multi-step process that involves the extraction of parathis compound from the berries and its subsequent conversion to this compound. The historical method, first described by A. W. von Hofmann in 1859, involved the distillation of rowanberry oil to obtain parathis compound, which was then hydrolyzed. Modern adaptations of this process form the basis of the experimental protocols outlined below.

Isolation_Workflow start Dried Sorbus aucuparia Berries leaching Aqueous Leaching start->leaching filtration1 Filtration leaching->filtration1 juice Aqueous Juice filtration1->juice malic_acid_removal Malic Acid Precipitation (Alkali Treatment) juice->malic_acid_removal filtration2 Filtration malic_acid_removal->filtration2 filtrate Filtrate filtration2->filtrate concentration Concentration (Evaporation) filtrate->concentration syrup Syrup concentration->syrup distillation Acidified Steam Distillation syrup->distillation distillate Parathis compound Distillate distillation->distillate hydrolysis Hydrolysis (Acid or Base Catalyzed) distillate->hydrolysis crude_sorbic_acid Crude this compound hydrolysis->crude_sorbic_acid purification Purification (Recrystallization) crude_sorbic_acid->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the isolation of this compound from Sorbus aucuparia.

Experimental Protocols

The following protocols are based on established methodologies for the extraction and conversion of parathis compound to this compound.

1. Extraction of Parathis compound from Dried Berries

This protocol is adapted from a study that optimized the leaching and distillation conditions.[4]

  • Materials:

    • Dried Sorbus aucuparia berries, crushed to 35-40 mesh.

    • Deionized water.

    • Alkali solution (e.g., calcium hydroxide (B78521) or potassium hydroxide) for malic acid removal.

    • Sulfuric acid (H₂SO₄).

  • Procedure:

    • Leaching: Macerate 100 g of crushed, dried berries in deionized water. The optimal leaching time is 6 hours at room temperature or 4 hours at 40°C.

    • Filtration: Filter the mixture to separate the aqueous juice from the solid berry material.

    • Malic Acid Removal: Add an alkali solution to the juice to precipitate malic acid. The specific amount should be determined by titration or monitoring the pH. Filter the mixture to remove the precipitated malates.

    • Concentration: Concentrate the filtrate by evaporation under reduced pressure to obtain a syrup. For 100 g of starting material, concentrate to approximately 50 ml.

    • Steam Distillation: Transfer the syrup to a distillation flask. Add 30 ml of sulfuric acid. Perform steam distillation at atmospheric pressure to isolate the parathis compound in the distillate. This step is reported to have a yield of approximately 70%.[4]

2. Hydrolysis of Parathis compound to this compound

Parathis compound can be converted to this compound through acid or base-catalyzed hydrolysis, or by thermal treatment.

  • Acid-Catalyzed Hydrolysis:

    • Acidify the parathis compound distillate with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Heat the mixture under reflux. The reaction time and temperature will influence the conversion rate. (Specific conditions from literature for this exact starting material are sparse, but general lactone hydrolysis protocols can be adapted).

  • Base-Catalyzed Hydrolysis (Saponification):

    • Treat the parathis compound distillate with a stoichiometric amount of a base, such as potassium hydroxide (KOH), to form the potassium salt of this compound.

    • Heat the mixture to ensure complete saponification.

    • Acidify the resulting solution with a strong acid to precipitate this compound.

3. Purification and Characterization

  • Purification:

    • The crude this compound obtained after hydrolysis can be purified by recrystallization from hot water or aqueous ethanol.

  • Characterization:

    • Melting Point: Pure this compound has a melting point of 132-135°C.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis and purity assessment of this compound.

    • Spectroscopy:

      • UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorption maximum at around 254 nm.

      • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid and conjugated double bonds.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the isolated this compound.

Table 2: Summary of Key Experimental Parameters

StepParameterValue/ConditionReference
LeachingTemperatureRoom Temperature or 40°C
Duration6 hours (RT) or 4 hours (40°C)
Steam DistillationAcidification30 ml H₂SO₄ per 50 ml syrup
Yield~70%
CharacterizationHPLC UV Detection~254 nm

Conclusion

Sorbus aucuparia berries represent a viable natural source for the production of this compound. The isolation process, while involving multiple steps, relies on fundamental chemical principles of extraction, distillation, and hydrolysis. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development, enabling further investigation and potential optimization of the extraction and purification of this important antimicrobial compound.

References

The Influence of pKa on the Antimicrobial Efficacy of Sorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, and its more soluble salt, potassium sorbate (B1223678), are widely utilized as antimicrobial preservatives in a diverse range of products, including food, beverages, and pharmaceuticals.[1][2] Their primary function is to inhibit the growth of yeasts and molds, although they also exhibit selective activity against bacteria.[3] The efficacy of this compound as a preservative is intrinsically linked to its acid dissociation constant (pKa) and the pH of the surrounding medium. This technical guide provides an in-depth exploration of the pKa value of this compound, its profound effect on antimicrobial activity, and the underlying mechanisms of action.

The Critical Role of pKa in Antimicrobial Activity

The pKa is the pH at which an acid exists in equilibrium between its protonated (undissociated) and deprotonated (dissociated or ionized) forms. For this compound, the pKa value is approximately 4.76 .[4][5] This means that at a pH of 4.76, 50% of the this compound molecules are in the undissociated form and 50% are in the dissociated sorbate form.

The antimicrobial activity of this compound is almost exclusively attributed to its undissociated form . This is because the undissociated molecule is lipophilic and can readily penetrate the microbial cell membrane. In contrast, the charged sorbate ion is less able to cross the lipid-rich cell membrane, significantly diminishing its antimicrobial effect.

Consequently, the antimicrobial potency of this compound is highly dependent on the pH of the environment. In acidic conditions (pH < 4.76), a greater proportion of this compound exists in its undissociated, active form, leading to enhanced antimicrobial activity. As the pH increases above the pKa, the equilibrium shifts towards the dissociated, less active sorbate form, resulting in a marked decrease in efficacy.

Quantitative Data Summary

The relationship between pH, the degree of dissociation of this compound, and its minimum inhibitory concentration (MIC) against various microorganisms is summarized in the following tables.

Table 1: Dissociation of this compound at Various pH Values

pH% Undissociated this compound
3.098.2
3.594.7
4.085.0
4.564.0
4.76 (pKa) 50.0
5.036.0
5.515.0
6.05.7
6.51.8
7.00.6

Data compiled from multiple sources.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Yeasts at Various pH Values

Yeast SpeciespHMIC (ppm)
Saccharomyces cerevisiae3.025
Saccharomyces ellipsoideus3.550 - 200
Saccharomyces spp.3.2 - 5.730 - 100

Source: Adapted from various studies.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Molds at Various pH Values

Mold SpeciespHMIC (%)
Alternaria solani5.00.02
Penicillium citrinum5.00.08
Aspergillus niger5.00.08
Penicillium digitatum4.750.02 - 0.025
Penicillium digitatum & P. italicum (as Potassium Sorbate)5.50.06 - 0.08

Source: Adapted from various studies.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria at Various pH Values

Bacterial SpeciespH 5.5 (ppm)pH 6.0 (ppm)
Erwinia carotovora25>25

Source: Adapted from a study on weak-acid type preservatives.

Mechanism of Antimicrobial Action

The primary mechanism by which undissociated this compound inhibits microbial growth is through the disruption of cellular functions upon its entry into the cytoplasm.

This compound Mechanism of Action cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_inhibition Inhibition of Cellular Processes Sorbic_Acid_Undissociated Undissociated this compound (Active) Sorbic_Acid_Dissociated Dissociated Sorbate (Inactive) Sorbic_Acid_Undissociated->Sorbic_Acid_Dissociated pKa Cell_Membrane Cell Membrane Sorbic_Acid_Undissociated->Cell_Membrane Passive Diffusion pH_Equilibrium pH < pKa (4.76) Cytoplasm Cytoplasm (Higher pH) Enzyme_Inhibition Inhibition of Sulfhydryl Enzymes (e.g., in Glycolysis & Citric Acid Cycle) Cytoplasm->Enzyme_Inhibition Metabolic_Disruption Disruption of Oxidative Phosphorylation Cytoplasm->Metabolic_Disruption Nutrient_Uptake Inhibition of Nutrient Uptake Cytoplasm->Nutrient_Uptake Cellular_Acidification Internal pH Reduction Cytoplasm->Cellular_Acidification

Caption: Mechanism of this compound antimicrobial activity.

Once inside the cell, where the pH is typically neutral or slightly alkaline, the undissociated this compound releases its proton. This has two primary detrimental effects:

  • Internal Acidification: The release of protons can lead to a decrease in the internal pH of the cell, which can inhibit the activity of various pH-sensitive enzymes and disrupt cellular processes.

  • Enzyme Inhibition: The sorbate anion can directly inhibit essential metabolic enzymes, particularly those containing sulfhydryl groups in their active sites. Enzymes involved in carbohydrate metabolism (like enolase and lactate (B86563) dehydrogenase) and the citric acid cycle (such as succinate (B1194679) dehydrogenase and fumarase) have been identified as targets. This enzymatic inhibition disrupts energy production and vital metabolic pathways, ultimately leading to the cessation of growth and, at higher concentrations, cell death.

Experimental Protocols

Determination of this compound pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of this compound using potentiometric titration.

pKa Determination Workflow Start Start Prepare_Sorbic_Acid_Solution Prepare a standard solution of this compound (e.g., 0.1 M) Start->Prepare_Sorbic_Acid_Solution Calibrate_pH_Meter Calibrate pH meter with standard buffers (pH 4.0, 7.0, 10.0) Prepare_Sorbic_Acid_Solution->Calibrate_pH_Meter Titration_Setup Place this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode Calibrate_pH_Meter->Titration_Setup Titrate_with_NaOH Titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition Titration_Setup->Titrate_with_NaOH Record_Data Continue titration past the equivalence point, recording volume of NaOH added and corresponding pH Titrate_with_NaOH->Record_Data Plot_Data Plot pH versus volume of NaOH added to generate a titration curve Record_Data->Plot_Data Determine_Equivalence_Point Determine the equivalence point (point of steepest slope) Plot_Data->Determine_Equivalence_Point Determine_Half_Equivalence_Point Determine the half-equivalence point (half the volume of NaOH at the equivalence point) Determine_Equivalence_Point->Determine_Half_Equivalence_Point Determine_pKa The pH at the half-equivalence point is equal to the pKa Determine_Half_Equivalence_Point->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standardized 0.1 M solution of sodium hydroxide (B78521) (NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Pipette a known volume (e.g., 25 mL) of the this compound solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point of the titration, which is the midpoint of the steepest portion of the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa of this compound is equal to the pH of the solution at the half-equivalence point.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of this compound against a specific microorganism at different pH values using the broth microdilution method.

MIC Determination Workflow Start Start Prepare_Media Prepare microbial growth medium (e.g., Mueller-Hinton Broth) and adjust to desired pH values (e.g., 4.5, 5.5, 6.5) Start->Prepare_Media Prepare_Sorbic_Acid_Stock Prepare a stock solution of this compound in a suitable solvent Prepare_Media->Prepare_Sorbic_Acid_Stock Serial_Dilutions Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted media in a 96-well microtiter plate Prepare_Sorbic_Acid_Stock->Serial_Dilutions Prepare_Inoculum Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) Serial_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate each well (except for the sterility control) with the microbial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours) Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for microbial growth (turbidity) or use a plate reader to measure absorbance Incubate_Plate->Read_Results Determine_MIC The MIC is the lowest concentration of this compound that completely inhibits visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Media and Reagents:

    • Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Divide the medium into aliquots and adjust the pH of each aliquot to the desired test values (e.g., 4.5, 5.5, 6.5) using sterile HCl or NaOH.

    • Prepare a concentrated stock solution of this compound or potassium sorbate and sterilize by filtration.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add a specific volume (e.g., 100 µL) of pH-adjusted medium to each well.

    • Add a volume of the this compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Grow the test microorganism in the appropriate medium to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with a specific volume (e.g., 10 µL) of the standardized inoculum.

    • Include a positive control well (medium with inoculum but no this compound) and a negative/sterility control well (medium only).

    • Incubate the plate at the optimal temperature and for the appropriate duration for the test microorganism (e.g., 37°C for 24 hours for many bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The results can also be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Conclusion

The pKa of this compound is a fundamental parameter that dictates its antimicrobial efficacy. The strong dependence of its activity on the undissociated form necessitates careful consideration of the pH of the product to be preserved. By maintaining the pH below the pKa of 4.76, the concentration of the active, undissociated this compound is maximized, ensuring optimal protection against microbial spoilage. A thorough understanding of the interplay between pKa, pH, and MIC is crucial for researchers, scientists, and drug development professionals in the effective application of this compound as a preservative.

References

A Comprehensive Toxicological Profile of Sorbic Acid for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological data for sorbic acid (2,4-hexadienoic acid), a widely used preservative in food, pharmaceuticals, and cosmetics. The information presented is intended to support laboratory research applications and facilitate safety assessments by providing key quantitative data, detailed experimental methodologies, and visual representations of testing workflows.

Core Toxicological Data

This compound and its salts are characterized by very low mammalian toxicity.[1][2] The acute toxicity is exceptionally low, and it is not considered to be a carcinogenic or genotoxic compound under normal conditions of use.[2][3] Its safety profile is attributed to its metabolism, which follows pathways similar to those of other fatty acids.[2][4]

Quantitative Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

Test TypeSpeciesRouteLD50Reference
Acute Oral ToxicityRatOral7,360 - 10,500 mg/kg bw[5][6]
Acute Oral ToxicityMouseOral~10 g/kg bw[1]
Acute Dermal ToxicityRatDermal>2,000 mg/kg bw[5][7]

Table 2: Genotoxicity Data

AssayTest SystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNegative[5]
Chromosomal AberrationMammalian CellsWith & WithoutMixed Results*[8]
Micronucleus TestMammalian ErythrocytesIn vivoNegative[5]

*While most studies indicate no genotoxic activity, some conflicting results have been reported in in vitro chromosomal aberration tests.[8] However, in vivo studies have not substantiated these findings.[2]

Table 3: Chronic Toxicity and Carcinogenicity

Study TypeSpeciesKey FindingReference
Chronic ToxicityRat, MouseNo significant adverse effects at up to 10% in the diet.[2][8]
CarcinogenicityRat, MouseNo evidence of carcinogenicity.[2][3]

Table 4: Reproductive and Developmental Toxicity

Study TypeSpeciesKey FindingReference
Two-Generation ReproductionRatNo adverse effects on reproduction.[2]
TeratogenicityMouse, RatNo teratogenic effects observed.[8]

Table 5: Acceptable Daily Intake (ADI)

OrganizationADI ValueReference
European Food Safety Authority (EFSA)11 mg/kg bw/day (group ADI for this compound and potassium sorbate)[9][10][11][12]

Key Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.[1][13]

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[1]

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted prior to dosing.[1]

  • Sighting Study: An initial sighting study is performed with a single animal to determine the appropriate starting dose for the main study.[13]

  • Dosing: The test substance is administered as a single dose by gavage. Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.[1]

  • Main Study: Groups of five animals are dosed at a selected level. Depending on the outcome (mortality or evident toxicity), the dose for the next group is adjusted up or down.[1][13]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[13]

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[14]

Methodology:

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.[15][16]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.[15]

  • Exposure: The test substance is applied to the bacterial strains at a range of concentrations. Two methods are commonly used: the plate incorporation method and the pre-incubation method.[14]

  • Incubation: The treated plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[16]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[17][18]

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[12][17]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).[17]

  • Metaphase Arrest: After an appropriate incubation period, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.[17][18]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.[18]

  • Microscopic Analysis: Metaphase cells are analyzed under a microscope for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges).[17]

  • Evaluation: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[7]

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[19][20]

Methodology:

  • Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route, typically oral gavage or intraperitoneal injection.[19] At least five animals per sex per group are used.[19]

  • Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.[21]

  • Slide Preparation: The collected cells are used to prepare slides, which are then stained.[21]

  • Microscopic Analysis: Immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei.[21]

  • Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxic potential.[22]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of key toxicological evaluation processes and experimental workflows.

Toxicological_Evaluation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_irritation Local Tolerance Ames Ames Test (OECD 471) - Gene Mutation - Micronucleus Micronucleus Test (OECD 474) - In vivo Genotoxicity - Ames->Micronucleus If positive or for confirmation ChromoAb Chromosomal Aberration (OECD 473) - Clastogenicity - ChromoAb->Micronucleus If positive or for confirmation AcuteOral Acute Oral Toxicity (OECD 420) - LD50 - RiskAssessment Risk Assessment & ADI Determination AcuteOral->RiskAssessment ReproTox Reproductive/Developmental Toxicity (OECD 414) Micronucleus->ReproTox Chronic Chronic Toxicity/ Carcinogenicity ReproTox->Chronic Chronic->RiskAssessment Dermal Dermal Irritation (OECD 404) Dermal->RiskAssessment Eye Eye Irritation (OECD 405) Eye->RiskAssessment Start Test Substance: This compound Start->Ames Start->ChromoAb Start->AcuteOral Start->Dermal Start->Eye

Caption: Overall toxicological evaluation workflow for a food additive like this compound.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Strains Select Bacterial Strains (e.g., S. typhimurium) Mix Mix Bacteria, this compound, and S9 Mix (or buffer) Strains->Mix S9 Prepare S9 Mix (Metabolic Activation) S9->Mix TestSubstance Prepare this compound Concentrations TestSubstance->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Evaluate Evaluate for Mutagenicity Count->Evaluate

Caption: Experimental workflow for the Ames Test (Bacterial Reverse Mutation Assay).

In_Vivo_Micronucleus_Workflow Start Select Animals (e.g., Mice) Dosing Administer this compound (e.g., Oral Gavage) Start->Dosing Collection Collect Bone Marrow or Peripheral Blood Dosing->Collection SlidePrep Prepare and Stain Slides Collection->SlidePrep Analysis Microscopic Analysis: Score Micronuclei in Polychromatic Erythrocytes SlidePrep->Analysis Result Compare with Control Group Analysis->Result

Caption: Experimental workflow for the in vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion

The extensive toxicological data available for this compound consistently demonstrate its safety for use in laboratory research applications when handled according to standard laboratory practices. Its low toxicity profile, coupled with a well-understood metabolic pathway, provides a high degree of confidence in its use. The experimental protocols and workflows provided in this guide offer a framework for conducting and interpreting toxicological assessments.

References

Sorbic Acid's Targeted Inhibition of Microbial Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbic acid, a widely utilized food preservative, exerts its antimicrobial effects through the targeted inhibition of specific enzymatic activities within microbial cells. This technical guide provides an in-depth analysis of the enzymes susceptible to this compound inhibition, with a focus on those integral to microbial metabolism. We will explore the molecular mechanisms of this inhibition, present available quantitative data, and provide detailed experimental protocols for the assessment of these enzymatic interactions. This document aims to serve as a comprehensive resource for researchers in microbiology, food science, and drug development.

Introduction

The antimicrobial efficacy of this compound is primarily attributed to its ability to interfere with crucial metabolic pathways in yeasts, molds, and some bacteria.[1] Its inhibitory action is most potent in its undissociated form, which predominates at pH values below its pKa of 4.75.[1] This lipophilic nature allows it to traverse the microbial cell membrane and accumulate in the cytoplasm, where it can interact with and inhibit various enzymes. This guide will systematically detail the key enzymatic targets of this compound.

Key Enzymatic Targets of this compound

This compound's inhibitory action is not confined to a single enzyme but rather extends to a range of proteins crucial for microbial survival. These can be broadly categorized into enzymes of central carbon metabolism and those containing reactive sulfhydryl groups.

Enzymes of the Citric Acid Cycle and Respiration

Recent studies have highlighted that this compound preferentially inhibits cellular respiration over fermentation in yeasts. This suggests a primary impact on mitochondrial function and the enzymes of the tricarboxylic acid (TCA) cycle.

  • Succinate Dehydrogenase (SDH): As a key enzyme in both the TCA cycle and the electron transport chain, SDH is a target for this compound.[1] Inhibition of SDH disrupts both energy production and the regeneration of reducing equivalents.

  • Fumarase: This enzyme, which catalyzes the reversible hydration of fumarate (B1241708) to malate (B86768) in the TCA cycle, has been identified as a target of this compound.[1][2]

Enzymes of Glycolysis

While respiration is a primary target, this compound also affects enzymes involved in glycolysis, the central pathway for glucose catabolism.

  • Enolase: This metalloenzyme, which catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, is a known target of this compound.[1]

  • Lactate Dehydrogenase (LDH): In organisms that perform fermentation, LDH, which converts pyruvate (B1213749) to lactate, is also inhibited by this compound.[1]

Sulfhydryl-Containing Enzymes

A significant mechanism of this compound's antimicrobial action is its interaction with enzymes containing reactive sulfhydryl (-SH) groups in their active sites. The proposed mechanism involves a nucleophilic addition of the thiol group to the conjugated double bond system of this compound.[2]

  • Aspartase: This sulfhydryl enzyme is inhibited by this compound.[2]

  • Thiol Proteases: Various proteases that rely on a cysteine residue for their catalytic activity are potential targets.

Quantitative Inhibition Data

While extensive quantitative kinetic data for this compound's inhibition of specific microbial enzymes are not widely published, some inhibitory concentrations have been reported. The following tables summarize available data.

Enzyme TargetMicrobial Source/SystemInhibition Value (IC50)Reference(s)
NAD(P)H:FMN OxidoreductaseNot Specified0.02 mg/L[3]
Butyrylcholinesterase (BChE)Not SpecifiedNo inhibition observed[3]
Alcohol Dehydrogenase (ADH)Not SpecifiedNo inhibition observed[3]
Lactate Dehydrogenase (LDH)Not SpecifiedNo inhibition observed[3]
Microbial Growth InhibitionYeast SpeciesMinimum Inhibitory Concentration (MIC)ConditionReference(s)
Growth in 0.1% this compound at pH 4.0Common cucumber fermentation yeastsComplete inhibition8% NaCl medium[4]
Growth in media with varying this compound concentrationsCandida albicans, Cryptococcus neoformansNo growth at 0.1% this compoundpH 4.5[4]

Experimental Protocols

Detailed protocols for assessing the inhibition of key target enzymes by this compound are provided below. These are generalized methods that can be adapted for specific microbial enzymes.

General Enzyme Inhibition Assay Workflow

The following workflow outlines the general steps for determining the inhibitory effect of this compound on a target enzyme.

G prep Prepare Reagents: - Purified Enzyme - Substrate - this compound Stock - Assay Buffer assay Set up Assay Plate: - Enzyme - Buffer - this compound Dilutions - Controls (No Inhibitor, No Enzyme) prep->assay preincubate Pre-incubate at Optimal Temperature assay->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate measure Measure Reaction Rate (e.g., Spectrophotometry) initiate->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50/Ki measure->analyze G cluster_glycolysis Glycolysis cluster_fermentation Fermentation cluster_tca Citric Acid Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase CitricAcidCycle CitricAcidCycle AcetylCoA->CitricAcidCycle Enters CO2 + ATP + NADH CO2 + ATP + NADH CitricAcidCycle->CO2 + ATP + NADH 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Enolase Enolase Enolase->Enolase_Inhibition Sorbic_Acid_Glycolysis This compound Sorbic_Acid_Glycolysis->Enolase_Inhibition Inhibits Lactate\nDehydrogenase Lactate Dehydrogenase Lactate\nDehydrogenase->LDH_Inhibition Sorbic_Acid_Fermentation This compound Sorbic_Acid_Fermentation->LDH_Inhibition Inhibits Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Succinate\nDehydrogenase Succinate Dehydrogenase Succinate\nDehydrogenase->SDH_Inhibition Fumarase Fumarase Fumarase->Fumarase_Inhibition Sorbic_Acid_TCA This compound Sorbic_Acid_TCA->SDH_Inhibition Inhibits Sorbic_Acid_TCA->Fumarase_Inhibition Inhibits G Germinant Amino Acid / Inosine Receptor Germinant Receptor Germinant->Receptor Signal Signal Transduction Cascade Receptor->Signal Germination Spore Germination Signal->Germination Signal->InhibitionPoint SorbicAcid This compound SorbicAcid->InhibitionPoint Blocks

References

The Differential Effects of Sorbic Acid on Yeast Respiration and Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbic acid and its salts are widely utilized as preservatives in the food and beverage industry due to their fungistatic properties. Their efficacy is intrinsically linked to the metabolic state of the target yeast. This technical guide provides an in-depth analysis of the differential inhibitory effects of this compound on yeast respiratory and fermentative metabolism. It has been established that this compound is a more potent inhibitor of respiration than fermentation.[1][2][3] This document collates quantitative data, details experimental methodologies for assessing these effects, and illustrates the key signaling pathways implicated in the yeast stress response to this compound. The information presented herein is intended to inform research and development in the fields of food preservation, antifungal drug development, and yeast physiology.

Introduction

Yeasts, being facultative anaerobes, can generate ATP through both aerobic respiration and anaerobic fermentation.[4] The metabolic pathway employed is largely dependent on the availability of oxygen and the concentration of fermentable sugars. Spoilage yeasts, particularly those found in acidic, sugary environments like soft drinks, are often highly fermentative and exhibit notable resistance to weak acid preservatives such as this compound.[1] This resistance is, in part, explained by the specific targeting of respiratory processes by this compound. Understanding this differential inhibition is crucial for optimizing preservative strategies and for the development of novel antifungal agents that can effectively target the metabolic vulnerabilities of spoilage organisms.

This guide will explore the nuanced interactions between this compound and yeast metabolism, with a focus on the underlying molecular mechanisms, experimental quantification of the effects, and the cellular response pathways.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound is significantly more pronounced on yeast cells undergoing respiratory metabolism compared to those that are actively fermenting. This is evident from the minimum inhibitory concentrations (MICs) and direct measurements of metabolic rates in the presence of the preservative.

Minimum Inhibitory Concentrations (MIC)

The MIC of this compound is substantially lower for yeast grown on a non-fermentable carbon source (forcing respiration) compared to a fermentable one.

Yeast SpeciesCarbon Source (Metabolism)This compound MIC (mM)Reference
Saccharomyces cerevisiaeGlycerol (B35011) (Respiration)1.8
Saccharomyces cerevisiaeGlucose (Fermentation)>1.5 (not fully inhibited)
Zygosaccharomyces bailiiGlycerol (Respiration)3.1
Zygosaccharomyces bailiiGlucose (Fermentation)6.6
Rhodotorula glutinisGlycerol (Respiration)0.46
Direct Inhibition of Metabolic Rates

Direct measurements of oxygen consumption (respiration) and carbon dioxide production (fermentation) in the presence of this compound further quantify its differential impact.

Yeast SpeciesMetabolic ProcessThis compound Concentration (mM)% Inhibition (Initial)RecoveryReference
Saccharomyces cerevisiaeRespiration (on glycerol)1.6~68%No recovery over 6 hours
Saccharomyces cerevisiaeFermentation (2% glucose)1.6~48%Quick recovery to pre-treatment levels after 2.5 hours
Saccharomyces cerevisiaeRespiration (0.5% glucose)1.6~60%No recovery after 3 hours
Saccharomyces cerevisiaeFermentation (0.5% glucose)1.6~38%Largely recovered after 3 hours

Mechanism of Action: Targeting the Mitochondria

The preferential inhibition of respiration by this compound is attributed to its lipophilic nature, which allows it to accumulate in cellular membranes. This leads to a multi-pronged attack on mitochondrial function rather than relying solely on cytosolic acidification, a mechanism more relevant for less lipophilic weak acids like acetic acid.

The proposed mechanism involves:

  • Membrane Perturbation: this compound's presence in the mitochondrial membrane disrupts its integrity and the function of embedded proteins, including components of the electron transport chain.

  • Reactive Oxygen Species (ROS) Production: This disruption leads to the generation of ROS within the mitochondria.

  • Mitochondrial Damage: The increase in ROS can cause damage to mitochondrial DNA, leading to the formation of "petite" cells, which have defective mitochondria and are incapable of respiration.

  • Fe-S Cluster Defects: ROS are also known to impair the biogenesis of iron-sulfur clusters, which are essential cofactors for many mitochondrial enzymes.

G cluster_matrix Mitochondrial Matrix SA_mem This compound Membrane Membrane Perturbation SA_mem->Membrane ETC Electron Transport Chain ROS ROS Production ETC->ROS Leads to Membrane->ETC Disruption mtDNA mtDNA Damage ROS->mtDNA FeS Fe-S Cluster Defect ROS->FeS Petite Petite Cell Formation mtDNA->Petite

Caption: Proposed mechanism of this compound's action on yeast mitochondria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits visible yeast growth.

  • Media Preparation: Prepare Yeast Extract Peptone (YEP) medium. For assessing fermentation, supplement with 2% (w/v) glucose (YEPD). For assessing respiration, supplement with 3% (v/v) glycerol (YEPG). Adjust the pH of the media to 4.0, a relevant acidity for many food products.

  • This compound Dilutions: Prepare a stock solution of this compound and perform serial dilutions in the respective media within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized yeast cell suspension to a final OD600 of ~0.05. Include a positive control (no this compound) and a negative control (no yeast).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 48-72 hours). For respiratory growth, ensure aerobic conditions with shaking.

  • Assessment: Determine the MIC as the lowest this compound concentration where no visible growth is observed, either visually or by measuring the OD600.

G prep_media Prepare YEPD (Fermentation) and YEPG (Respiration) Media (pH 4.0) sa_dilute Serial Dilute this compound in 96-well Plate prep_media->sa_dilute inoculate Inoculate with Standardized Yeast Suspension sa_dilute->inoculate incubate Incubate at 25-30°C (with shaking for YEPG) inoculate->incubate assess Assess Growth (OD600) Determine MIC incubate->assess

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Measurement of Respiration and Fermentation Rates

This protocol uses Warburg manometry or equivalent methods (e.g., oxygen and carbon dioxide sensors) to measure gas exchange.

  • Cell Culture: Grow yeast cells to mid-log phase in YEPD (for fermentation measurement) or YEPG (for respiration measurement) at pH 4.0.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 4.0), and resuspend to a known cell density.

  • Manometry Setup: Add the cell suspension to Warburg flasks. The main compartment contains the cells and substrate (glucose or glycerol). For respiration measurements, a central well contains KOH to absorb CO2, allowing for the measurement of O2 uptake. For fermentation, CO2 evolution is measured.

  • This compound Addition: After an initial equilibration period to measure the basal metabolic rate, add this compound to the experimental flasks from a side-arm.

  • Data Collection: Record the changes in gas volume (O2 consumed or CO2 produced) over time.

  • Analysis: Calculate the rates of respiration and fermentation before and after the addition of this compound and express the inhibition as a percentage of the basal rate.

Signaling Pathways in this compound Stress Response

Yeast cells activate specific signaling pathways to counteract the stress imposed by this compound.

High Osmolarity Glycerol (HOG) Pathway

In some yeasts, like Candida glabrata, the HOG pathway is activated in response to weak acid stress. This pathway, typically associated with osmotic stress, involves a MAP kinase cascade that leads to the phosphorylation and nuclear translocation of the Hog1 transcription factor, which in turn regulates the expression of stress-response genes.

G SA This compound Stress Pbs2 Pbs2 (MAPKK) SA->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hog1_P Phosphorylated Hog1 Hog1->Hog1_P Nucleus Nucleus Hog1_P->Nucleus Translocates to Genes Stress Response Gene Expression (e.g., PDR12) Nucleus->Genes Upregulates

Caption: Activation of the HOG pathway in response to this compound stress.

Glucose Signaling and Repression

In Saccharomyces cerevisiae, particularly under low glucose conditions, this compound resistance is linked to a metabolic shift from respiration to fermentation. This adaptation suggests the involvement of glucose signaling and repression pathways, which control the expression of genes related to glucose transport and metabolism. While the exact components are under investigation, these pathways likely play a role in modulating the metabolic state of the cell to favor the more this compound-resistant fermentative pathway when respiratory metabolism is inhibited.

Conclusion

The inhibitory action of this compound on yeast is complex and highly dependent on the metabolic status of the cell. Its potent anti-respiratory activity, mediated by mitochondrial disruption and ROS production, explains why highly fermentative spoilage yeasts often exhibit higher tolerance. This detailed understanding is paramount for the food industry, as the trend towards lower-sugar products may shift yeast metabolism towards respiration, potentially increasing their susceptibility to this compound. For drug development professionals, the specific targeting of mitochondrial respiration by this compound offers a valuable paradigm for the design of novel antifungal agents that exploit the metabolic vulnerabilities of pathogenic fungi. Future research should continue to unravel the intricate signaling and adaptive responses of yeasts to weak acid stress to further refine control strategies.

References

Degradation of Sorbic Acid in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorbic acid and its salts are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their efficacy against a broad spectrum of molds, yeasts, and some bacteria. However, the instability of this compound in aqueous solutions, leading to the formation of various degradation products, presents a significant challenge. This technical guide provides an in-depth overview of the degradation of this compound in aqueous environments, focusing on the degradation products, influencing factors, kinetics, and analytical methodologies for their characterization. Furthermore, it delves into the potential toxicological implications of these degradation products, a critical consideration for drug development and safety assessment.

This compound Degradation: Pathways and Products

In its solid, crystalline form, this compound is stable. However, in aqueous solutions, it is susceptible to degradation, primarily through autoxidation.[1] This process is influenced by a variety of factors, including pH, temperature, light exposure, and the presence of other chemical species. The degradation of this compound leads to the formation of a complex mixture of compounds, with the major products being carbonyls.

The primary degradation products identified in aqueous solutions include:

  • Acetaldehyde: A major volatile degradation product.[2]

  • β-carboxylacrolein: A key intermediate that can react with amino acids, leading to browning reactions.[1]

  • Malonaldehyde: Formed through the oxidation of this compound.[3]

  • Crotonaldehyde: Another carbonyl compound formed during degradation.[4]

  • Acetone: A volatile degradation product.

  • Furan (B31954) derivatives: Including 2-methylfuran, 2-acetyl-5-methylfuran, and 2,5-dimethylfuran.

  • α-angelicalactone

The formation of these products can impact the quality, safety, and efficacy of pharmaceutical formulations.

Factors Influencing this compound Degradation

The rate and extent of this compound degradation are significantly influenced by several factors:

  • pH: The stability of this compound is pH-dependent. The rate of oxidative degradation generally decreases as the pH rises. The antimicrobial efficacy of this compound is also pH-dependent, being more effective in its undissociated form, which is favored at lower pH values (pKa = 4.76).

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV radiation, can promote the photodegradation of this compound.

  • Oxygen: As the primary degradation pathway is autoxidation, the presence of oxygen is a critical factor.

  • Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidative degradation of this compound.

  • Other Components: The presence of amino acids, sugars, and other additives in the formulation can also influence the stability of this compound. For instance, some amino acids can increase the degradation rate, while sucrose (B13894) has been reported to have a protective effect under certain conditions.

Kinetics of this compound Degradation

The degradation of this compound in aqueous solutions is generally accepted to follow first-order reaction kinetics . This means that the rate of degradation is directly proportional to the concentration of this compound.

The first-order rate constant (k) is a crucial parameter for predicting the shelf-life and stability of formulations containing this compound. This constant is influenced by the factors mentioned above, particularly pH and temperature. While comprehensive tabulated data is scarce in publicly available literature, it is understood that the rate constant increases with decreasing pH and increasing temperature. The relationship between the rate constant and temperature can often be described by the Arrhenius equation, allowing for the prediction of degradation rates at different temperatures.

Table 1: Factors Affecting this compound Degradation Kinetics

FactorEffect on Degradation Rate
pH Decreases with increasing pH
Temperature Increases with increasing temperature
Light Increases with exposure to light
Oxygen Increases in the presence of oxygen
Metal Ions (e.g., Cu²⁺, Fe²⁺) Catalyze and increase the rate
Amino Acids Can increase or decrease the rate depending on the specific amino acid
Sugars (e.g., Sucrose) Can have a protective effect, decreasing the rate

Experimental Protocols for Analysis

Accurate monitoring of this compound and its degradation products is essential for quality control and stability studies. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the simultaneous determination of this compound and its non-volatile degradation products.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a mobile phase consisting of 50% (v/v) acetonitrile (B52724) in water containing 0.2% (v/v) glacial acetic acid has been reported. The pH of the mobile phase should be controlled to ensure good peak shape and retention of this compound.

  • Detection: UV detection at a wavelength of approximately 254 nm or 260 nm is suitable for this compound.

  • Sample Preparation: Aqueous samples can often be diluted with the mobile phase and filtered through a 0.45 µm filter before injection. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard solution of known concentration.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is the method of choice for the analysis of volatile degradation products such as acetaldehyde, acetone, and furan derivatives.

Experimental Protocol: Static Headspace GC-MS for Volatile Degradation Products

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Vial Preparation: A known volume of the aqueous sample is placed in a headspace vial and sealed. The vial is then incubated at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

  • GC Column: A capillary column with a suitable stationary phase, such as a wax-type column (e.g., AT-Aquawax-DA), is used for the separation of volatile polar compounds.

  • GC Conditions: The oven temperature program is optimized to achieve good separation of the target analytes. The injector and transfer line temperatures are maintained at appropriate levels to prevent condensation.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification of unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of known degradation products.

  • Quantification: Quantification can be performed using an external standard calibration curve or the method of standard additions to compensate for matrix effects.

Spectrophotometry

A simple and rapid spectrophotometric method can be used for the determination of this compound, particularly in quality control settings. This method is often based on the reaction of a degradation product with a coloring reagent.

Experimental Protocol: Spectrophotometric Determination of this compound

This method involves the oxidation of this compound to malonaldehyde, which then reacts with 2-thiobarbituric acid (TBA) to form a colored product.

  • Reagents:

    • This compound standard solutions

    • Iron(III) solution (oxidizing agent)

    • 2-Thiobarbituric acid (TBA) solution

    • Citric acid solution

  • Procedure:

    • An aliquot of the sample solution is mixed with the iron(III) solution and the TBA solution.

    • The mixture is heated in a boiling water bath to facilitate the oxidation and color development.

    • After cooling, the absorbance of the solution is measured at the wavelength of maximum absorbance of the colored product (around 529-532 nm).

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard this compound solutions versus their concentrations. The concentration of this compound in the sample can then be determined from this curve.

Visualization of Degradation and Analytical Workflows

This compound Degradation Pathway

G SorbicAcid This compound Intermediates Unstable Intermediates (Peroxides, Radicals) SorbicAcid->Intermediates Autoxidation OxidizingAgents Oxidizing Agents (O2, Metal Ions, Light) OxidizingAgents->Intermediates bCarboxyacrolein β-carboxylacrolein Intermediates->bCarboxyacrolein Acetaldehyde Acetaldehyde Intermediates->Acetaldehyde OtherCarbonyls Other Carbonyls (Malonaldehyde, Crotonaldehyde, Acetone) Intermediates->OtherCarbonyls FuranDerivatives Furan Derivatives Intermediates->FuranDerivatives BrowningProducts Browning Products bCarboxyacrolein->BrowningProducts AminoAcids Amino Acids AminoAcids->BrowningProducts

Caption: Autoxidation pathway of this compound in aqueous solution.

Experimental Workflow for this compound Stability Testing

G cluster_analysis Analytical Methods start Start: Aqueous Solution of this compound storage Incubate under Controlled Conditions (pH, Temperature, Light) start->storage sampling Sample at Predetermined Time Intervals storage->sampling hplc HPLC Analysis (this compound & Non-volatiles) sampling->hplc hsgcms HS-GC-MS Analysis (Volatile Degradation Products) sampling->hsgcms data_analysis Data Analysis: - Degradation Kinetics (1st Order) - Degradation Product Quantification hplc->data_analysis hsgcms->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for assessing the stability of this compound.

Toxicological Implications for Drug Development

The degradation of this compound is a critical consideration for drug development professionals, as the resulting products may have toxicological implications. While this compound itself is generally regarded as safe (GRAS), some of its degradation products, particularly the reactive carbonyl compounds, can be of concern.

  • Genotoxicity: Studies have investigated the genotoxic potential of this compound and its degradation products. Some findings suggest that stored solutions of sodium sorbate (B1223678) may exhibit weak genotoxic effects, including the induction of chromosome aberrations and effects on the cell cycle, such as arrest at the G2/M phase.

  • Cellular Effects: The reactive nature of α,β-unsaturated aldehydes and ketones, which are classes of compounds formed during this compound degradation, means they can potentially interact with cellular macromolecules like DNA and proteins. This can lead to cellular stress and cytotoxicity.

While the direct signaling pathways affected by this compound degradation products are not yet fully elucidated, the observed effects on the cell cycle suggest potential interactions with pathways regulating cell division and DNA damage response. For drug development professionals, it is crucial to:

  • Minimize Degradation: Formulate products to minimize the degradation of this compound by controlling pH, protecting from light, and considering the use of antioxidants or chelating agents to sequester metal ions.

  • Conduct Thorough Stability Studies: Employ robust analytical methods to monitor the levels of this compound and its key degradation products throughout the product's shelf life.

  • Assess Toxicological Risk: Evaluate the potential toxicological risks associated with the identified degradation products at the levels observed in the final formulation.

Conclusion

The degradation of this compound in aqueous solutions is a complex process that can significantly impact the quality, safety, and efficacy of pharmaceutical products. A thorough understanding of the degradation pathways, influencing factors, and kinetics is essential for formulating stable products. The use of appropriate analytical methodologies is critical for monitoring this compound levels and the formation of degradation products. For drug development professionals, a proactive approach to minimizing degradation and assessing the toxicological risks of the resulting compounds is paramount to ensuring patient safety.

References

Initial discovery and historical use of sorbic acid in science.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Discovery and Historical Use of Sorbic Acid

Executive Summary

This compound, chemically known as (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated in 1859.[1] While its discovery was rooted in natural product chemistry, its profound impact on science and industry came nearly a century later with the characterization of its potent antimicrobial properties.[1][2] This guide provides a detailed technical overview of the initial discovery of this compound, the pivotal experiments that defined its utility, and its historical integration into various scientific and industrial applications, particularly in food preservation. Methodologies for its original isolation and subsequent chemical synthesis are detailed, alongside quantitative data on its physical and antimicrobial properties.

Initial Discovery and Characterization

The discovery of this compound is credited to the German chemist August Wilhelm von Hofmann in 1859.[1][3][4] The timeline of its discovery and subsequent development is a notable example of a natural compound's potential being realized long after its initial identification.

Isolation from a Natural Source

Hofmann isolated the compound from the unripe berries of the rowan tree (Sorbus aucuparia), from which the name "this compound" is derived.[1][5][6] The initial process did not yield this compound directly but rather its lactone, parathis compound.[1][3][6]

Experimental Protocol: Hofmann's Isolation of this compound (1859)
  • Source Material: Unripe berries of the Sorbus aucuparia tree.

  • Extraction: The oil from the berries was subjected to distillation.[1][3] This process yielded an oil containing parathis compound.[6] Fresh rowan berries contain the equivalent of approximately 0.1% this compound.[6][7]

  • Hydrolysis: The isolated parathis compound was then treated via hydrolysis. This chemical reaction, likely involving a strong acid or alkali, opens the lactone ring of parathis compound to form the straight-chain this compound.[1][3][6] Heat treatment or freezing can also convert the naturally occurring parathis compound into the more stable and non-toxic this compound.[8]

cluster_Discovery Discovery & Isolation Workflow (Hofmann, 1859) Rowan Unripe Rowan Berries (Sorbus aucuparia) Distill Distillation of Berry Oil Rowan->Distill Para Parathis compound (Lactone of this compound) Distill->Para Hydro Hydrolysis (Acid or Alkali Treatment) Para->Hydro Sorbic This compound ((2E,4E)-Hexa-2,4-dienoic acid) Hydro->Sorbic

Caption: Initial isolation workflow of this compound from rowan berries.

Elucidation of Antimicrobial Properties and Historical Use

For over 80 years following its discovery, this compound remained a chemical curiosity. Its value as a preservative was not recognized until the late 1930s and early 1940s through the independent work of E. Müller in Germany and C. M. Gooding in the United States.[2][6] This discovery catalyzed its commercial production, which began in the late 1940s and early 1950s.[1][2][3]

Early Applications in Food Science

The primary historical use of this compound has been as a food preservative, owing to its efficacy against a broad spectrum of molds and yeasts, and to a lesser extent, bacteria.[9][10]

  • Mechanism of Action: this compound's antimicrobial activity is dependent on pH. The undissociated (non-ionized) form of the acid is the active antimicrobial agent.[1][9] With a pKa of approximately 4.76, it is most effective in acidic foods with a pH below 6.5, as a lower pH favors the undissociated state.[1][3] The preservative disrupts microbial cell metabolism, including the function of dehydrogenase enzymes, thereby inhibiting growth.[11][12]

  • Key Uses: Its early and continued applications include preservation of cheese, wine, baked goods, fruit juices, fresh produce, and refrigerated meats.[3][13]

  • Nitrite Replacement: Beginning in the 1980s, this compound and its salts gained prominence as inhibitors of Clostridium botulinum in cured meat products.[1][3][13] This provided a critical alternative to nitrites, which were under scrutiny for their potential to form carcinogenic nitrosamines.[1]

cluster_Timeline Historical Timeline of this compound Development d1859 1859 Discovery by A. W. von Hofmann d1930s Late 1930s - Early 1940s Antimicrobial Properties Discovered d1859->d1930s ~80 years d1945 1945 First U.S. Patent for Food Use (C. M. Gooding) d1930s->d1945 d1950s Late 1940s - Early 1950s Commercial Production Begins d1945->d1950s d1980s 1980s Use as Nitrite Replacement in Meats d1950s->d1980s

Caption: Key milestones in the history of this compound.

Chemical Synthesis for Commercial Production

The natural abundance of this compound is too low for commercial extraction. The first total synthesis was described by Oscar Doebner in 1900, involving the condensation of crotonaldehyde (B89634) and malonic acid.[5][6] Modern commercial production, however, typically involves the reaction of crotonaldehyde with ketene.[1][5][14]

Experimental Protocol: Commercial Synthesis (Simplified)
  • Reactant Formation: Ketene is produced by the cracking of acetic acid. Crotonaldehyde is derived from the condensation of acetaldehyde.[14]

  • Condensation Reaction: Ketene is reacted with crotonaldehyde, often in the presence of a catalyst (e.g., zinc salts of fatty acids), to form a polyester (B1180765) intermediate.[14][15][16]

  • Decomposition/Hydrolysis: The resulting polyester is then decomposed using heat (pyrolysis) or acid-catalyzed hydrolysis (e.g., with hydrochloric acid) to yield crude this compound.[15][16]

  • Purification: The crude this compound is purified through methods such as recrystallization from aqueous solutions or treatment with organic solvents to achieve the final high-purity product.[6]

Quantitative Data

The effectiveness and application of this compound are dictated by its physical and chemical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaC₆H₈O₂[1]
Molar Mass112.128 g·mol⁻¹[1]
AppearanceColorless solid (needles or plates)[1][6][11]
Density1.204 g/cm³[1]
Melting Point135 °C[1]
Boiling Point228 °C (with decomposition)[1][6]
Acidity (pKa)4.76 (at 25 °C)[1]
Table 2: Solubility of this compound and Potassium Sorbate
SolventTemperature / ConcentrationThis compound (% w/v)Potassium Sorbate (% w/v)Reference(s)
Water20 °C0.1658.20[9]
Water50 °C0.5561.00[9]
Water100 °C4.0064.00[9]
Ethanol5%0.1657.40[9]
Ethanol100%12.902.00[9]
10% Sucrose Solution-0.1558.00[9]
40% Sucrose Solution-0.1045.00[9]
60% Sucrose Solution-0.0828.00[9]

Note: The higher water solubility of its salt, potassium sorbate, is why it is often preferred for use in aqueous food systems; however, the active form remains the acid.[1]

Table 3: Typical Use Concentrations in Food Preservation
ApplicationConcentration RangeReference(s)
General Food Use0.025% to 0.10% (250 to 1000 ppm)[1]
Wine (Finished)Max. 300 mg/L (300 ppm)[9]
Fungistatic Dose (in presence of ethanol)~200 mg/L (200 ppm)[3]

Concluding Remarks

The journey of this compound from its discovery in rowan berries to its status as a globally significant food preservative is a testament to the enduring value of natural product chemistry and the subsequent scientific investigation that unlocks a compound's true potential. Initially characterized by A. W. von Hofmann, its antimicrobial properties were the key to its widespread adoption. The historical development of its use, particularly as a safe and effective inhibitor of microbial growth in acidic foods and as a replacement for nitrites, underscores its scientific and economic importance. The detailed protocols and quantitative data presented provide a foundational understanding for researchers and professionals in food science and drug development, highlighting the chemical principles that govern its function and application.

References

Methodological & Application

Application Note: Quantification of Sorbic Acid in Food Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of sorbic acid in various food products. This compound and its salts are common preservatives used to inhibit the growth of mold, yeast, and fungi in food.[1] Monitoring its concentration is crucial for regulatory compliance and consumer safety.[1] The described protocol involves a straightforward solid-liquid extraction followed by reversed-phase HPLC analysis, providing accurate and reproducible results suitable for quality control and research laboratories.

Introduction this compound is a widely used antimicrobial preservative in foods such as cheese, dairy products, baked goods, and beverages.[1][2] Regulatory agencies have established maximum permissible limits for its use due to potential health concerns at high concentrations. Therefore, a validated analytical method is essential for the accurate determination of this compound levels in foodstuffs. High-Performance Liquid Chromatography with UV detection is a preferred technique due to its specificity, sensitivity, and reliability. This document provides a comprehensive protocol for the extraction and quantification of this compound in food matrices.

Principle The method is based on the separation of this compound from other food matrix components using a reversed-phase C18 column. The sample is first homogenized and extracted with a suitable solvent, typically a methanol-water or acetonitrile-buffer mixture. After centrifugation and filtration, the clarified extract is injected into the HPLC system. This compound is separated based on its polarity and is detected by its strong absorbance in the UV spectrum, typically around 250-258 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Reagents and Materials
  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (B1210297) (Analytical grade)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Acetic Acid (Glacial)

  • Orthophosphoric Acid (85%)

  • Deionized Water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Instrumentation
  • HPLC system equipped with a UV/Vis or Diode-Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 70% methanol-water solution. This stock solution should be stored refrigerated.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation Protocol
  • Homogenization: Weigh 1-5 grams of the food sample into a 50 mL centrifuge tube. For solid or semi-solid samples, add a known volume of deionized water and homogenize using a blender or food processor to obtain a uniform slurry.

  • Extraction: Add 20-50 mL of an appropriate extraction solvent (e.g., methanol/ammonium acetate buffer (25:75 v/v) or methanol/water (60:40 v/v)).

  • Mixing: Vortex or shake the mixture vigorously for 2-10 minutes to ensure thorough extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 2000-4000 rpm for 5-10 minutes to separate the solid matrix from the liquid extract.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Visual Workflow for Sample Preparation

G cluster_workflow Sample Preparation Workflow Sample 1. Weigh Food Sample (1-5 g) Homogenize 2. Homogenize (if solid/semi-solid) Sample->Homogenize Extract 3. Add Extraction Solvent & Vortex/Shake Homogenize->Extract Centrifuge 4. Centrifuge (e.g., 4000 rpm, 10 min) Extract->Centrifuge Filter 5. Filter Supernatant (0.45 µm filter) Centrifuge->Filter HPLC_Vial 6. Transfer to HPLC Vial for Analysis Filter->HPLC_Vial

Caption: General experimental workflow for the extraction of this compound from food samples.

Data and Results

HPLC-UV Operating Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. Optimization may be required depending on the specific sample matrix and available instrumentation.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetate/Ammonium Acetate Buffer and Methanol/Acetonitrile mixture. Example: 0.05 M Ammonium Acetate (pH 4.4) : Methanol (60:40 v/v)
Flow Rate 1.0 - 1.2 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 °C
UV Detection Wavelength 250 - 258 nm
Typical Retention Time ~2.3 - 7.5 minutes (highly method-dependent)
Method Validation Summary

The described HPLC-UV method demonstrates excellent performance characteristics. The following table summarizes typical validation data gathered from various studies.

Validation ParameterTypical Performance Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.32 - 0.51 mg/L (µg/mL)
Limit of Quantification (LOQ) 0.99 - 1.0 mg/L (µg/mL)
Precision (%RSD) < 3% (Intra-day) < 9% (Inter-day)
Accuracy / Recovery (%) 81% - 111%
Quantification

The concentration of this compound in the prepared food sample is determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of this compound in the sample

  • m = Slope of the calibration curve

  • x = Concentration of this compound (µg/mL)

  • c = y-intercept of the calibration curve

The final concentration in the original food product (mg/kg) is calculated by accounting for the initial sample weight and the total volume of the extract.

Logical Relationship Diagram

G cluster_logic Quantification Logic Standards Working Standards (Known Concentrations) HPLC HPLC-UV Analysis Standards->HPLC Sample Prepared Sample Extract (Unknown Concentration) Sample->HPLC PeakAreas_Std Peak Areas HPLC->PeakAreas_Std PeakArea_Sample Peak Area HPLC->PeakArea_Sample Calibration Generate Calibration Curve (y = mx + c) PeakAreas_Std->Calibration Calculation Calculate Concentration in Sample Extract PeakArea_Sample->Calculation Calibration->Calculation FinalResult Report Final Result (mg/kg in food) Calculation->FinalResult

Caption: Logical flow from analysis to final concentration calculation.

Conclusion The HPLC-UV method detailed in this application note is a simple, rapid, and reliable approach for the simultaneous determination of this compound in various food samples. The method exhibits good accuracy, precision, and sensitivity, making it highly suitable for routine quality control analysis in the food industry and for regulatory monitoring purposes.

References

Application Notes: Spectrophotometric Analysis of Sorbic Acid Using Thiobarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sorbic acid and its salts are widely utilized as preservatives in a variety of food and pharmaceutical products to inhibit the growth of mold and yeast. Monitoring the concentration of this compound is crucial to ensure compliance with regulatory limits and to guarantee product quality. A well-established and cost-effective method for the quantification of this compound is through spectrophotometric analysis following a reaction with thiobarbituric acid (TBA). This method is predicated on the oxidative cleavage of this compound to malonaldehyde (MDA), which subsequently reacts with TBA to form a distinct reddish-brown chromophore that can be quantified.[1][2] This colorimetric assay, often referred to as the TBARS (Thiobarbituric Acid Reactive Substances) assay, provides a simple and rapid means of determination.[3][4]

Principle of the Method

The spectrophotometric determination of this compound using thiobarbituric acid involves a two-step chemical reaction. Initially, this compound is oxidized, typically by an oxidizing agent such as iron(III) under acidic conditions and elevated temperature, to yield malonaldehyde (MDA).[1] In the subsequent step, one molecule of MDA condenses with two molecules of TBA in a Knoevenagel-type reaction to produce a reddish-brown colored adduct. The intensity of the color produced is directly proportional to the concentration of this compound in the sample, and the absorbance of this colored product is measured at its wavelength of maximum absorbance (λmax), which is approximately 529-532 nm.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric analysis of this compound using thiobarbituric acid, as established in the literature.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)529 nm
Linear Range0 - 6 µg/mL
Slope of Calibration Graph0.131 A µg⁻¹ mL
Recoveries96% - 103%
Relative Standard Deviation (RSD)1.6% - 1.9%

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Food/Drug Sample Extraction Extraction with Diethyl Ether Sample->Extraction BackExtraction Back-extraction with NaHCO3 Extraction->BackExtraction Oxidation Oxidation with Fe(III) at 100°C BackExtraction->Oxidation ColorDev Addition of Thiobarbituric Acid Oxidation->ColorDev Measurement Measure Absorbance at 529 nm ColorDev->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification G SorbicAcid This compound MDA Malonaldehyde (MDA) SorbicAcid->MDA Oxidation (e.g., Fe³⁺, 100°C) Adduct Reddish-Brown Adduct (λmax ≈ 529 nm) MDA->Adduct TBA 2-Thiobarbituric Acid (TBA) TBA->Adduct Condensation

References

Preparation of Stable Sorbic Acid Stock Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides detailed guidelines and protocols for the preparation and stability assessment of sorbic acid stock solutions for use in research, drug development, and other scientific applications.

Introduction

This compound and its salts are widely utilized as antimicrobial preservatives to inhibit the growth of yeast and molds.[1][2] In a laboratory setting, the preparation of a stable and accurately concentrated stock solution is crucial for the reproducibility of experiments. The stability of this compound solutions is influenced by several factors, including the choice of solvent, pH, exposure to light, and storage temperature.[3][4] This document outlines the procedures for preparing this compound stock solutions in various common laboratory solvents and provides protocols for assessing their stability over time.

Physicochemical Properties and Solubility

This compound is a white, crystalline powder with limited solubility in water, which increases with temperature.[1] It is more soluble in organic solvents like ethanol (B145695). For applications requiring higher concentrations or enhanced solubility, the potassium salt of this compound (potassium sorbate) is often used due to its high water solubility.

Table 1: Solubility of this compound in Various Solvents
SolventTemperature (°C)Solubility ( g/100 mL)
Water200.16
Water300.19 - 0.25
Water500.55
Water1003.8 - 4.0
Ethanol (100%)2012.90
Ethanol (20%)200.29
Propylene Glycol205.5
Acetone209.2
Glacial Acetic Acid2011.5
Dioxane2011.0
Isopropanol-8.4

Note: For applications where high aqueous solubility is required, consider using potassium sorbate, which is freely soluble in water.

Factors Affecting Stability

Several factors can impact the stability of this compound in solution:

  • pH: The antimicrobial efficacy of this compound is greatest in its undissociated form, which is favored at a pH below its pKa of 4.76.

  • Light: this compound solutions are sensitive to light and can undergo photodegradation.

  • Oxidation: Aqueous solutions of this compound are susceptible to oxidation, a process that can be catalyzed by heavy metal salts. The solid form is more stable.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Incompatibilities: this compound is incompatible with bases, oxidizing agents, and reducing agents.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound (powder)

  • Ethanol (100%, analytical grade)

  • Volumetric flask (e.g., 50 mL or 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 10 mg/mL solution in a 50 mL flask, weigh 500 mg of this compound.

  • Dissolution: Transfer the weighed this compound to the volumetric flask. Add a portion of the ethanol (e.g., approximately 30-40 mL for a 50 mL flask).

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the this compound is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary, but avoid high temperatures.

  • Volume Adjustment: Once the this compound is fully dissolved, carefully add ethanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, amber glass bottle to protect it from light. Store the solution at 2-8°C.

G cluster_prep Preparation of this compound Stock Solution weigh 1. Weigh this compound dissolve 2. Dissolve in Ethanol weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust homogenize 4. Homogenize Solution adjust->homogenize store 5. Store in Amber Bottle at 2-8°C homogenize->store

Figure 1: Workflow for preparing a this compound stock solution.
Stability Assessment of this compound Stock Solution

The stability of the prepared stock solution can be assessed by monitoring the concentration of this compound over time using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

HPLC is a robust and accurate method for quantifying this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • This compound stock solution (as prepared above)

  • Mobile phase (e.g., 50% (v/v) acetonitrile-water containing 0.2% (v/v) glacial acetic acid)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Preparation of Standards:

    • Prepare a series of calibration standards by diluting the freshly prepared stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), take an aliquot of the stored stock solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: 50% (v/v) acetonitrile-water with 0.2% (v/v) glacial acetic acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 250 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the stored samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

UV-Vis spectrophotometry offers a simpler and more rapid method for stability assessment, although it may be less specific than HPLC.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound stock solution

  • Solvent used for stock solution preparation (e.g., ethanol)

Procedure:

  • Preparation of Standards:

    • Prepare a series of calibration standards by diluting the freshly prepared stock solution with the solvent to achieve a range of concentrations (e.g., 1 µg/mL to 10 µg/mL).

  • Sample Preparation:

    • At specified time points, take an aliquot of the stored stock solution.

    • Dilute the aliquot with the solvent to a concentration that falls within the range of the calibration standards.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for this compound. In aqueous solution, the λmax is around 258 nm. A similar λmax is expected in ethanol.

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard and the prepared samples.

  • Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the stored samples by interpolating their absorbance values from the calibration curve.

    • Calculate the percentage of this compound remaining at each time point.

G cluster_stability Stability Assessment Workflow start Stored Stock Solution sampling Aliquot Sampling at Time Points start->sampling dilution Dilution to Working Concentration sampling->dilution hplc HPLC Analysis dilution->hplc uv UV-Vis Spectrophotometry dilution->uv analysis Data Analysis and Stability Determination hplc->analysis uv->analysis

Figure 2: General workflow for stability assessment of this compound stock solutions.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and stability testing of this compound stock solutions. Adherence to these procedures will help ensure the quality and reliability of experimental results that depend on the accurate concentration and stability of this compound. For optimal stability, it is recommended to prepare fresh stock solutions regularly and store them under the recommended conditions.

References

Application Notes and Protocols for Controlling Fungal Contamination in Cell Culture Using Potassium Sorbate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungal contamination is a persistent threat in cell culture, leading to the loss of valuable cell lines, experimental data, and resources. While aseptic techniques are the primary defense, antifungal agents can serve as a valuable tool for prevention and control. Potassium sorbate (B1223678), the potassium salt of sorbic acid, is a widely used preservative in the food industry with known fungistatic properties. Its mechanism of action involves the inhibition of key cellular processes in fungi, making it a potential candidate for managing fungal contaminants in cell culture. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of potassium sorbate to control fungal contamination in cell culture, with a focus on its efficacy, cytotoxicity, and practical application.

Data Presentation

The following tables summarize the effective concentrations of potassium sorbate against various fungal species and its cytotoxic effects on different mammalian cell lines. This data is crucial for determining a therapeutic window that is effective against fungi while minimizing harm to the cultured cells.

Table 1: Efficacy of Potassium Sorbate Against Various Fungal Species

Fungal SpeciesEffective ConcentrationIncubation TimeNotesReference
Colletotrichum lindemuthianum0.30 g/L - 0.75 g/L72 hoursShowed significant inhibition of mycelial growth.[1]
Aspergillus flavus> 0.10%Up to 70 daysEssentially eliminated aflatoxin production.
Aspergillus parasiticus> 0.10%Up to 70 daysGreatly reduced or prevented aflatoxin B1 production.
Penicillium digitatum0.065% (EC95)Not specifiedMost effective at pH 4.
Penicillium italicumNot specifiedNot specifiedInhibited by potassium sorbate dips.
Rhizopus stolonifer0.25%Not specifiedHighly effective in controlling growth.
Aspergillus niger0.25%Not specifiedHighly effective in controlling growth.
Penicillium chrysogenum0.25%Not specifiedHighly effective in controlling growth.
Mucor sp.0.25%Not specifiedHighly effective in controlling growth.
Alternaria alternata100 mg/L (with 3.5% NaCl, pH 5)Not specifiedCompletely inhibited.
Fusarium semitectum100 mg/L (with 3.5% NaCl, pH 5)Not specifiedCompletely inhibited.
Aspergillus niger300 mg/L (with 10% NaCl, pH 5)Not specifiedTotally prevented.
Penicillium roqueforti400 mg/L (with 7.5% NaCl, pH 5)Not specifiedTotally prevented.
Aspergillus carbonariusNot specifiedNot specifiedReduced growth but caused a significant increase in OTA production.

Table 2: Cytotoxicity of Potassium Sorbate on Mammalian Cell Lines

Cell LineAssayConcentrationExposure TimeObserved EffectReference
JurkatPrestoBlue10 mM24 hours29.03% cytotoxicity.
HepG2MTT1.25 g/L24 hoursIC50 value.
HUVECMTT659.96 µM24 hoursIC50 value.
V79 Chinese HamsterNot specified2.5 mg/ml24 hoursNo effect from freshly prepared solutions. Stored solutions were cytotoxic.
L929 Mouse FibroblastNot specifiedNot specifiedNot specifiedInvestigated for cytotoxic effects.
HOB Human OsteoblastNot specifiedNot specifiedNot specifiedInvestigated for cytotoxic effects.
Human LymphocytesMTTNot specified24 and 48 hoursDecreased viability with increased concentration. Induced oxidative stress and genotoxicity.
Rat HepatocytesLDH leakage1-5 mM6 hoursNo significant cell injury.
Rat HepatocytesLDH leakage10 mM6 hoursCell injury observed.

Experimental Protocols

Protocol 1: Preparation of a Sterile Potassium Sorbate Stock Solution

  • Materials:

    • Potassium sorbate powder (cell culture grade)

    • Nuclease-free water or cell culture grade water

    • Sterile conical tubes (15 mL or 50 mL)

    • 0.22 µm sterile syringe filter

    • Sterile syringes

    • Analytical balance and weigh boat

    • Laminar flow hood or biological safety cabinet

  • Procedure:

    • In a laminar flow hood, weigh the desired amount of potassium sorbate powder. For a 100 mg/mL (10%) stock solution, weigh 1 g of potassium sorbate.

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add 10 mL of nuclease-free water to the tube.

    • Vortex thoroughly until the potassium sorbate is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a new, sterile conical tube.

    • Label the tube with the name of the solution, concentration, and date of preparation.

    • Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of Potassium Sorbate

  • Materials:

    • Fungal isolate of interest (e.g., a common laboratory contaminant)

    • Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)

    • Sterile 96-well microtiter plate

    • Sterile potassium sorbate stock solution (e.g., 100 mg/mL)

    • Multichannel pipette

    • Incubator set to the optimal growth temperature for the fungus

  • Procedure:

    • Prepare a fungal spore suspension or a suspension of fungal hyphae in sterile saline or PBS. Adjust the concentration to approximately 1 x 10^5 CFU/mL.

    • In a sterile 96-well plate, add 100 µL of fungal growth medium to all wells.

    • Add 100 µL of the potassium sorbate stock solution to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of potassium sorbate concentrations.

    • Include a positive control well (medium with fungal inoculum, no potassium sorbate) and a negative control well (medium only).

    • Add 10 µL of the fungal suspension to each well (except the negative control).

    • Cover the plate and incubate at the appropriate temperature for 48-72 hours.

    • After incubation, visually inspect the wells for turbidity (fungal growth). The MIC is the lowest concentration of potassium sorbate that completely inhibits visible growth.

Protocol 3: Assessment of Cytotoxicity of Potassium Sorbate on Mammalian Cells

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Sterile 96-well cell culture plate

    • Sterile potassium sorbate stock solution

    • MTT, XTT, or PrestoBlue cell viability reagent

    • Plate reader

  • Procedure:

    • Seed the 96-well plate with your mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

    • Prepare serial dilutions of the potassium sorbate stock solution in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted potassium sorbate solutions to the respective wells. Include a vehicle control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Prophylactic Use of Potassium Sorbate in Cell Culture

  • Determination of Working Concentration:

    • Based on the MIC and cytotoxicity data, determine a working concentration of potassium sorbate that is effective against fungi but has minimal impact on your specific cell line. A starting point could be a concentration below the IC50 value and above the MIC for common fungal contaminants. It is crucial to validate this concentration for each cell line.

  • Procedure:

    • Thaw a sterile aliquot of the potassium sorbate stock solution.

    • Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final working concentration. For example, to achieve a final concentration of 100 µg/mL in 100 mL of medium using a 100 mg/mL stock solution, add 100 µL of the stock solution.

    • Mix the medium thoroughly.

    • Use this medium for routine cell culture.

    • Monitor your cultures regularly for any signs of fungal contamination or changes in cell morphology and growth rate.

    • It is recommended to culture cells in both the presence and absence of potassium sorbate in parallel initially to assess any subtle effects on cell behavior.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Empirical Testing cluster_analysis Data Analysis cluster_implementation Implementation prep_ps Prepare Sterile Potassium Sorbate Stock Solution mic_test Determine Minimum Inhibitory Concentration (MIC) against Fungi prep_ps->mic_test cyto_test Assess Cytotoxicity on Mammalian Cell Line prep_ps->cyto_test analysis Determine Therapeutic Window (MIC vs. IC50) mic_test->analysis cyto_test->analysis prophylactic_use Prophylactic Use in Cell Culture Medium analysis->prophylactic_use monitor Monitor Cell Health and Contamination prophylactic_use->monitor mechanism_of_action cluster_outside Extracellular cluster_membrane Fungal Cell Membrane cluster_inside Intracellular ps_ext Potassium Sorbate (Undissociated this compound) transport_inhibition Inhibition of Carbohydrate Transport ps_ext->transport_inhibition ps_int This compound ps_ext->ps_int Passive Diffusion membrane growth_inhibition Fungal Growth Inhibition transport_inhibition->growth_inhibition proton_accum Proton Accumulation (Lowered pH) ps_int->proton_accum oxphos_uncoupling Uncoupling of Oxidative Phosphorylation ps_int->oxphos_uncoupling enzyme_inhibition Inhibition of Metabolic Enzymes proton_accum->enzyme_inhibition enzyme_inhibition->growth_inhibition oxphos_uncoupling->growth_inhibition cytotoxicity_pathway cluster_cell Mammalian Cell ps Potassium Sorbate Exposure oxidative_stress Increased Oxidative Stress ps->oxidative_stress notch_down Potential Down-regulation of Notch Signaling ps->notch_down gsh_depletion GSH Depletion oxidative_stress->gsh_depletion lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation dna_damage Genotoxicity / DNA Damage oxidative_stress->dna_damage cell_injury Cell Injury / Cytotoxicity gsh_depletion->cell_injury lipid_peroxidation->cell_injury notch_down->cell_injury dna_damage->cell_injury

References

Application Note: A Validated Protocol for the Extraction of Sorbic Acid from Solid Food Matrices for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sorbic acid and its salts are widely utilized as preservatives in a vast array of food products to inhibit the growth of molds, yeasts, and some bacteria, thereby extending shelf life.[1][2] Regulatory agencies worldwide have established maximum permissible levels for this compound in different food categories to ensure consumer safety.[2] Consequently, accurate and reliable analytical methods for the quantification of this compound in diverse and complex food matrices are of paramount importance for quality control and regulatory compliance. This application note provides a detailed protocol for the extraction of this compound from solid food matrices, followed by a cleanup procedure using solid-phase extraction (SPE), and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

The method involves an initial solvent extraction of this compound from a homogenized solid food sample. A clarification step is then employed to remove proteins and other interfering macromolecules. This is followed by a solid-phase extraction (SPE) cleanup and concentration step, which selectively isolates the analyte of interest. The final eluate is then analyzed by reversed-phase HPLC with UV detection for quantification.

Experimental Protocols

1. Sample Preparation and Homogenization

  • Weigh a representative 5-10 gram portion of the solid food sample into a blender or homogenizer.[3][4]

  • For dry or low-moisture samples, it may be beneficial to add a specific volume of deionized water to facilitate homogenization.

  • Homogenize the sample until a uniform paste or slurry is obtained.

2. Solvent Extraction

  • Transfer the homogenized sample to a suitable container, such as a beaker or a conical flask.

  • Add an appropriate extraction solvent. A mixture of methanol (B129727) and water (e.g., 60:40 v/v) or ethanol (B145695) are commonly used. For a 10 g sample, 35-50 mL of solvent can be used.

  • To enhance extraction efficiency, the mixture can be subjected to ultrasonic agitation for 10-20 minutes or mechanical shaking for a similar duration.

  • Following extraction, centrifuge the mixture at a moderate speed (e.g., 2000-2500 rpm) for 5-10 minutes to separate the solid debris.

  • Decant and collect the supernatant.

3. Clarification (Protein Precipitation - Optional but Recommended for Protein-Rich Matrices)

  • For food matrices with high protein content (e.g., cheese, meat products), a protein precipitation step is advisable to prevent column clogging and matrix interference.

  • To the collected supernatant, add Carrez solution I (potassium hexacyanoferrate(II)) and Carrez solution II (zinc acetate), typically 1 mL of each for every 10 mL of extract.

  • Mix thoroughly after each addition. A flocculent precipitate should form.

  • Centrifuge or filter the mixture to remove the precipitated proteins.

4. Solid-Phase Extraction (SPE) Cleanup

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Adjust the pH of the clarified extract to approximately 1-3 with an acid such as hydrochloric acid to ensure this compound is in its undissociated form, which enhances its retention on the C18 stationary phase.

    • Load the pH-adjusted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a small volume (e.g., 5 mL) of acidified water (pH 1-3) to remove any unretained, polar interfering compounds.

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 1-2 mL) of a suitable solvent. A mixture of methanol and acidified water (e.g., 90:10, v/v) is effective.

    • Collect the eluate for HPLC analysis.

5. HPLC Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.4) and an organic modifier like methanol or acetonitrile. An isocratic elution is often sufficient.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (around 254-260 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the sample extract and determine the concentration of this compound by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Recovery of this compound from Various Food Matrices Using Different Extraction Methods

Food MatrixExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Fruit Juices & Soft DrinksSolid-Phase Extraction (C18)>95<1.78
CheeseMethanol-Water Extraction97.5 - 98.10.210 - 0.314
NoodlesMethanol-Water (60:40) Extraction83.62 - 102.47Not Specified
Beverage SamplesDispersive Liquid-Liquid Microextraction3111
Processed FoodsSolvent Extraction>80Not Specified

Visualizations

Sorbic_Acid_Extraction_Workflow Sample Solid Food Sample Homogenization Homogenization (Blending/Grinding) Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol/Water) Homogenization->Extraction Centrifugation1 Centrifugation / Filtration Extraction->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Clarification Clarification (Optional) (e.g., Carrez Solutions) Supernatant->Clarification Centrifugation2 Centrifugation / Filtration Clarification->Centrifugation2 ClarifiedExtract Clarified Extract Centrifugation2->ClarifiedExtract SPE Solid-Phase Extraction (SPE) (Conditioning, Loading, Washing, Elution) ClarifiedExtract->SPE FinalExtract Final Extract SPE->FinalExtract HPLC HPLC Analysis FinalExtract->HPLC

References

Application Notes & Protocols: Incorporating Sorbic Acid into Polymer Films for Antimicrobial Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antimicrobial packaging is a form of active packaging designed to inhibit or kill spoilage and pathogenic microorganisms, thereby extending the shelf life and enhancing the safety of food products.[1][2] Sorbic acid and its salts (sorbates) are widely used food preservatives effective against a broad spectrum of molds, yeasts, and some bacteria.[2][3] Incorporating this compound directly into polymer films offers a sustained-release mechanism, which can be more effective than direct surface application, as it reduces the rapid diffusion of the antimicrobial agent and minimizes its impact on the food's taste.[4] This document provides detailed protocols and data for the incorporation of this compound into polymer films for antimicrobial applications.

The effectiveness of this compound is highly dependent on pH. It is most active in its undissociated form, which predominates at pH values below its pKa of 4.75.[2][3] As the pH increases, its efficacy decreases significantly.[2]

Methods of Incorporation

Several methods can be employed to incorporate this compound into polymer films. The choice of method depends on the polymer type, the thermal stability of the this compound, and the desired release characteristics.

  • Solution Casting: This is a common laboratory-scale method where the polymer and this compound are dissolved in a suitable solvent, cast onto a flat surface, and the solvent is evaporated.[5] This method is suitable for a wide range of biopolymers like starch, polyvinyl alcohol (PVA), and chitosan.[4][6]

  • Extrusion: A scalable, industrial method where this compound is melt-blended with a thermoplastic polymer (e.g., polypropylene, polyethylene) and extruded into a film.[7] The thermal stability of the antimicrobial agent is crucial for this process.[8] Microencapsulation of this compound can improve its thermal stability for extrusion processes.[7]

  • Coating: An antimicrobial layer containing this compound can be coated onto the surface of a polymer film. This method is useful for incorporating the agent into pre-existing films.[1] For instance, this compound in a polyvinyl acetate (B1210297) lacquer has been successfully coated onto LDPE films.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on polymer films incorporating this compound and potassium sorbate (B1223678).

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Complexes

Complex Polymer Target Fungi MIC (µg/mL) Reference
SC1 Polyvinylpyrrolidone (10 kDa) Candida species 250 - 400 [9]
SC2 Polyvinylpyrrolidone (25 kDa) Candida species 250 - 400 [9]
SC3 Polyvinylpyrrolidone (30 kDa) Candida species 250 - 400 [9]
SC4 Polyvinylpyrrolidone (40 kDa) Candida species 500 - 800 [9]
SC5 Polyvinylpyrrolidone (90 kDa) Candida species 500 - 800 [9]
SC6 Polyvinylpyrrolidone (360 kDa) Candida species ~1000 [9]
This compound - Candida species ~1000 [9]
SC4 Polyvinylpyrrolidone (40 kDa) Aspergillus parasiticus 300 [9]

| this compound | - | Aspergillus parasiticus | 300 |[9] |

Table 2: this compound/Potassium Sorbate Release and Film Properties

Polymer System Antimicrobial Agent & Conc. Release Medium % Release (Time) Key Finding Reference
EVA/LLDPE 1% (w/w) K-sorbate Distilled Water 6.4% (3 weeks) Limited migration due to polarity incompatibility.[8] [8]
EVA/LLDPE 2% (w/w) K-sorbate Distilled Water 2.8% (3 weeks) Insufficient release to inhibit microbial growth on cheese.[8] [8]
EVA/LLDPE 5% (w/w) K-sorbate Distilled Water 5.7% (3 weeks) The concentration of this compound in the cheese did not exceed 14 ppm.[8] [8]
Starch-Glycerol K-sorbate - Not specified Extended cheese shelf life by 21%.[10] [10]

| PVA/Bacterial Cellulose | this compound | Water | Not specified | Release rate decreased with multilayer films. |[11] |

Experimental Protocols

Protocol: Film Preparation by Solution Casting

This protocol describes the preparation of antimicrobial films using a starch or polyvinyl alcohol (PVA) matrix.

Materials:

  • Corn starch or Polyvinyl Alcohol (PVA)

  • Glycerol (plasticizer)

  • This compound (antimicrobial agent)

  • Distilled water

  • Magnetic stirrer with hot plate

  • Petri dishes (for casting)

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation:

    • For starch films: Disperse 5g of corn starch in 100 mL of distilled water. Add 1.5g of glycerol.

    • For PVA films: Dissolve 5g of PVA in 100 mL of distilled water by heating to 90°C with continuous stirring until fully dissolved. Add 1.5g of glycerol.

  • Incorporation of this compound:

    • Cool the polymer solution to approximately 60°C.

    • Slowly add the desired amount of this compound (e.g., 0.5g for a 0.5% w/v concentration) to the solution while stirring continuously. Stir for an additional 30 minutes to ensure homogeneous dispersion.[6]

  • Casting:

    • Pour a fixed volume (e.g., 20 mL) of the film-forming solution into a clean, level petri dish.[6]

  • Drying:

    • Dry the cast films at room temperature for 48 hours or in a ventilated oven at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated.[6]

  • Film Conditioning:

    • Peel the dried films from the casting surface and store them in a desiccator at a controlled relative humidity (e.Sg., ~50% RH) for at least 48 hours before characterization.

Protocol: this compound Release Kinetics

This protocol measures the rate at which this compound migrates from the polymer film into a food simulant (distilled water).

Materials:

  • Antimicrobial film samples of known dimensions (e.g., 2 cm x 2 cm)

  • Beakers or flasks

  • Distilled water (food simulant)

  • Orbital shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Cut a piece of the antimicrobial film (e.g., 2 cm x 2 cm) and record its initial weight.

  • Immerse the film sample in a known volume of distilled water (e.g., 50 mL) in a sealed flask.[6]

  • Place the flask on an orbital shaker at a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C) to facilitate diffusion and avoid boundary layer effects.[6]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the solution.

  • Measure the absorbance of the withdrawn aliquot using a UV-Vis spectrophotometer at the maximum absorbance wavelength for this compound (~254 nm).[6]

  • Calculate the concentration of this compound released using a pre-established calibration curve.

  • Plot the cumulative amount or fraction of this compound released versus time to determine the release kinetics.

Protocol: Antimicrobial Efficacy (Agar Diffusion Test)

This protocol evaluates the ability of the film to inhibit the growth of microorganisms.[12]

Materials:

  • Antimicrobial and control film discs (e.g., 6 mm diameter)

  • Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Penicillium spp.)

  • Nutrient Agar (B569324) (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Incubator

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) in sterile saline or broth.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension to create a lawn of growth.

  • Disc Application: Aseptically place a disc of the antimicrobial film and a control film (without this compound) onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 48-72 hours for fungi).

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around the film disc. A larger diameter indicates greater antimicrobial activity.

Visualizations

Mechanism of this compound Antimicrobial Action

This compound's antimicrobial activity is primarily attributed to the undissociated form of the acid, which is lipophilic and can easily penetrate the microbial cell membrane.[2] Once inside the cell, where the pH is typically higher and neutral, the acid dissociates. This process releases protons, leading to intracellular acidification and the inhibition of key metabolic enzymes, such as dehydrogenases, ultimately disrupting cellular function and inhibiting growth.[2]

G cluster_0 External Environment (Low pH) cluster_1 Microbial Cell cluster_2 Cytoplasm (Neutral pH) SA_un This compound (Undissociated) SA_dis Sorbate Anion + H+ SA_un->SA_dis Passive Diffusion (Through Membrane) Enzyme Metabolic Enzymes (e.g., Dehydrogenases) SA_dis->Enzyme Acidification Inhibition Inhibition Enzyme->Inhibition Disruption Metabolic Disruption & Growth Inhibition Inhibition->Disruption

Caption: Mechanism of this compound antimicrobial activity.

Experimental Workflow for Film Development and Testing

The development and evaluation of antimicrobial films follow a logical progression from material formulation to performance testing. This workflow ensures a systematic approach to creating and validating the efficacy of the films.

G prep 1. Polymer & this compound Solution Preparation cast 2. Solution Casting & Film Drying prep->cast char 3. Film Characterization cast->char release 4a. Release Kinetics Assay (UV-Vis) char->release Performance Testing antimicrobial 4b. Antimicrobial Efficacy Test (Agar Diffusion) char->antimicrobial analysis 5. Data Analysis & Conclusion release->analysis antimicrobial->analysis

Caption: Experimental workflow for antimicrobial film development.

References

Preventing Mold Growth on Cheese: Application Notes and Protocols for Sorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sorbic acid and its more soluble salt, potassium sorbate (B1223678), are widely utilized in the food industry as preservatives to inhibit the growth of molds, yeasts, and some bacteria. Their fungistatic properties make them particularly effective in preserving a variety of cheese products, thereby extending shelf life and ensuring product safety. The efficacy of this compound is dependent on several factors, including the concentration, application method, pH of the cheese, and the specific mold species being targeted. This document provides detailed application notes and experimental protocols for the use of this compound in preventing mold growth on cheese, intended for researchers, scientists, and professionals in drug and food development.

This compound is a naturally occurring organic compound that is generally recognized as safe (GRAS) for use in food.[1][2] Its mechanism of action involves the inhibition of enzymes in microbial cells, which disrupts their metabolic processes and prevents proliferation.[3] The effectiveness of this compound is greatest in acidic environments (pH below 6.5), as the undissociated form of the acid is the active antimicrobial agent.[2][3]

Application Methods

Several methods can be employed to apply this compound to cheese, each with its own advantages depending on the type of cheese and the desired outcome. The primary methods include dipping, spraying, direct addition to brine, and incorporation into cheese coatings or packaging materials.

Dipping

Dipping involves immersing the cheese in a solution of potassium sorbate. This method is suitable for hard and semi-hard cheeses with a firm rind.

Protocol for Dip Treatment:

  • Preparation of Dipping Solution: Prepare a 2.5% to 6% (w/v) solution of potassium sorbate in distilled water. For enhanced efficacy, the pH of the solution can be adjusted to below 6.5 using a food-grade acid such as citric acid.

  • Cheese Preparation: Ensure the cheese surface is clean and dry before treatment.

  • Dipping Procedure: Immerse the cheese completely in the potassium sorbate solution. The duration of dipping can vary depending on the cheese type and size, but a typical duration is 30 to 60 seconds.

  • Drying: After dipping, allow the cheese to air dry in a controlled environment to ensure the preservative adheres to the surface.

  • Packaging and Storage: Once dry, the cheese can be packaged and stored under appropriate conditions.

Spraying

Spraying is an alternative to dipping and is particularly useful for cheeses with irregular shapes or for continuous production lines.

Protocol for Spray Treatment:

  • Preparation of Spray Solution: A 5% to 10% (w/v) solution of potassium sorbate in water or a water-alcohol mixture can be used. The addition of a small amount of alcohol can improve the solubility and adherence of the sorbate.

  • Application: Use a food-grade atomizer to apply a fine mist of the solution evenly over the entire surface of the cheese. The application should be sufficient to wet the surface without causing excessive runoff.

  • Drying: Allow the cheese to air dry completely before packaging.

Addition to Brine

For cheeses that are brined, such as Feta or Turkish White Cheese, this compound or potassium sorbate can be added directly to the brine.

Protocol for Brine Application:

  • Concentration: Add this compound or potassium sorbate to the brine to achieve a final concentration of 300 ppm to 700 ppm.

  • Brining Process: Proceed with the standard brining process for the specific cheese type. The preservative will diffuse from the brine into the cheese over time.

  • Monitoring: Regularly monitor the concentration of the preservative in the brine and in the cheese to ensure it remains within the effective and legally permitted range.

Incorporation into Coatings and Packaging

Incorporating this compound into edible coatings or packaging materials provides a slow-release mechanism for continuous protection against mold growth.

Protocol for Incorporation:

  • Coating Formulation: Disperse this compound or potassium sorbate into the coating formulation (e.g., wax, emulsion) at a concentration of 0.2% to 0.3%.

  • Application of Coating: Apply the coating evenly to the cheese surface according to the manufacturer's instructions.

  • Packaging Material: For active packaging, this compound can be incorporated into the polymer matrix of the packaging film.

Quantitative Data Summary

The following tables summarize the effective concentrations and application parameters of this compound and potassium sorbate for mold prevention on cheese.

Table 1: Recommended Concentrations of this compound and Potassium Sorbate for Different Application Methods

Application MethodPreservativeConcentration RangeCheese TypeReference
DippingPotassium Sorbate2.5% - 6% (w/v)Hard, Semi-hard
SprayingPotassium Sorbate5% - 10% (w/v)Various
Brine AdditionThis compound / Potassium Sorbate300 - 700 ppm (mg/kg)Brined Cheeses
Direct Addition/CoatingThis compound / Potassium Sorbate0.025% - 0.3% (250 - 3000 ppm)Various

Table 2: Efficacy of Potassium Sorbate Against Mold on Mozzarella Cheese

Treatment MethodConcentrationEfficacyReference
Addition to Kneading Water6%More effective than dipping
Addition to Brine0.5%More effective than dipping
Dipping6%Effective, but less so than other methods

Experimental Protocols

Protocol 1: Evaluation of Antifungal Efficacy on Cheese

This protocol outlines a method to evaluate the effectiveness of different this compound treatments in preventing mold growth on cheese.

1. Materials:

  • Cheese samples (e.g., Cheddar, Mozzarella)

  • This compound or potassium sorbate

  • Sterile distilled water

  • Food-grade acid (e.g., citric acid)

  • Mold culture (e.g., Penicillium roqueforti, Aspergillus niger)

  • Sterile petri dishes

  • Incubator

2. Procedure:

  • Cheese Sample Preparation: Cut cheese into uniform slices or blocks.

  • Preservative Application: Treat cheese samples with this compound using one of the methods described above (dipping, spraying, etc.) at various concentrations. Include an untreated control group.

  • Inoculation: After the treated cheese has dried, inoculate the surface with a known concentration of mold spores. This can be done by spraying a spore suspension or by direct contact with a mold colony.

  • Incubation: Place the inoculated cheese samples in sterile petri dishes with a small amount of sterile water to maintain humidity. Incubate at a suitable temperature for mold growth (e.g., 25°C).

  • Assessment: Visually inspect the cheese samples daily for mold growth. The efficacy of the treatment can be quantified by measuring the area of mold growth over time or by determining the time to visible mold appearance.

Protocol 2: Determination of this compound Concentration in Cheese by HPLC

This protocol describes a method for quantifying the amount of this compound present in a cheese sample using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • Cheese sample

  • Methanol (B129727) (HPLC grade)

  • Dry ice

  • Blender

  • Centrifuge

  • HPLC system with a UV detector

  • C18 column

  • This compound standard

2. Sample Preparation:

  • Blend a known weight of the cheese sample with an equal or greater amount of dry ice until a fine powder is obtained.

  • Allow the CO2 to sublimate.

  • Accurately weigh a portion of the cheese powder and extract the this compound with a known volume of methanol by shaking or sonication.

  • Centrifuge the mixture to separate the solid particles.

  • Filter the supernatant through a 0.45 µm filter before HPLC analysis.

3. HPLC Analysis:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water containing a small amount of acetic acid is commonly used.

  • Column: A C18 reversed-phase column is suitable for separating this compound.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

  • Quantification: Prepare a standard curve using known concentrations of this compound. Calculate the concentration of this compound in the cheese sample by comparing its peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis Cheese_Sample Cheese Sample Dipping Dipping Cheese_Sample->Dipping Spraying Spraying Cheese_Sample->Spraying Brine_Addition Brine Addition Cheese_Sample->Brine_Addition Sorbic_Acid_Solution This compound Solution Sorbic_Acid_Solution->Dipping Sorbic_Acid_Solution->Spraying Sorbic_Acid_Solution->Brine_Addition Inoculation Mold Inoculation Dipping->Inoculation Spraying->Inoculation Brine_Addition->Inoculation Incubation Incubation Inoculation->Incubation Assessment Mold Growth Assessment Incubation->Assessment

Caption: Experimental workflow for evaluating the antifungal efficacy of this compound on cheese.

Signaling_Pathway cluster_cell Fungal Cell Enzymes Metabolic Enzymes Metabolism Cellular Metabolism Enzymes->Metabolism Catalyzes Growth Mold Growth & Proliferation Metabolism->Growth Supports Sorbic_Acid This compound (Undissociated Form) Inhibition Inhibition Sorbic_Acid->Inhibition Inhibition->Enzymes Blocks activity

Caption: Mechanism of action of this compound in inhibiting fungal growth.

This compound is a highly effective preservative for preventing mold growth on a wide range of cheeses. The choice of application method and concentration should be tailored to the specific type of cheese and processing conditions. For optimal efficacy, the pH of the cheese or the treatment solution should be maintained in the acidic range. The provided protocols offer a framework for the application and evaluation of this compound treatments in a research and development setting. Adherence to good manufacturing practices and regulatory guidelines is essential for the safe and effective use of this compound as a food preservative.

References

Application Note: GC-MS Protocol for the Identification of Sorbic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sorbic acid, a widely used food preservative, is metabolized in mammals primarily through the β-oxidation pathway, similar to endogenous fatty acids. This application note provides a detailed protocol for the identification and semi-quantitative analysis of this compound and its key metabolites in biological matrices, particularly urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation involving extraction and derivatization, followed by GC-MS analysis. This methodology is crucial for researchers in toxicology, drug metabolism, and food safety to understand the metabolic fate of this compound in biological systems.

Introduction

This compound (trans,trans-2,4-hexadienoic acid) is a common antimicrobial agent used to preserve a wide variety of food products. Its metabolism in mammals is of interest to ensure its safety and to understand its biological effects. The primary metabolic route for this compound is through the β-oxidation pathway, where it is broken down into acetyl-CoA, which then enters the citric acid cycle and is ultimately metabolized to carbon dioxide and water.[1][2] Minor amounts of this compound are excreted unchanged in the urine, along with metabolites such as trans,trans-muconic acid (ttMA).[3] In some organisms, such as fungi, this compound can be metabolized to trans-4-hexenol. This application note details a robust GC-MS method for the simultaneous identification of this compound and its potential metabolites.

Data Presentation

The following table summarizes potential metabolites of this compound and their expected analytical characteristics. Quantitative data in biological fluids is often limited and can be highly dependent on the dosage and individual metabolism.

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected Derivatization Product (TMS)Key Mass Fragments (m/z) of TMS DerivativeTypical Concentration Range in Urine
This compoundC₆H₈O₂112.13This compound-TMS ester169, 184 (M+)Variable, dependent on intake
trans,trans-Muconic AcidC₆H₆O₄142.11trans,trans-Muconic acid-di-TMS ester271, 286 (M+)Smokers: ~0.09 mg/g creatinine, Non-smokers: ~0.05 mg/g creatinine[4]
3-Hydroxyhex-4-enoic acidC₆H₁₀O₃130.143-Hydroxyhex-4-enoic acid-di-TMS ether/esterSpecific fragments to be determinedNot typically reported
3-Oxohex-4-enoic acidC₆H₈O₃128.123-Oxohex-4-enoic acid-TMS ester (after oximation)Specific fragments to be determinedNot typically reported
Crotonyl-CoA (as Crotonic Acid)C₄H₆O₂86.09Crotonic acid-TMS ester143, 158 (M+)Not typically reported
Acetyl-CoA (as Acetic Acid)C₂H₄O₂60.05Acetic acid-TMS ester117, 132 (M+)Endogenous
trans-4-HexenolC₆H₁₂O100.16trans-4-Hexenol-TMS ether157, 172 (M+)Primarily a fungal metabolite

Experimental Protocols

This protocol is designed for the analysis of this compound and its metabolites in urine samples.

Materials and Reagents
  • Urine samples

  • Internal Standard (e.g., heptadecanoic acid)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride

  • Nitrogen gas (high purity)

Sample Preparation
  • Sample Collection and Storage: Collect urine samples in sterile containers and store at -20°C or lower until analysis.

  • Internal Standard Addition: Thaw urine samples to room temperature. To 1 mL of urine, add a known amount of internal standard (e.g., 10 µL of a 1 mg/mL solution of heptadecanoic acid in methanol).

  • Acidification and Extraction: Acidify the sample to a pH of approximately 1 by adding 100 µL of 6M HCl. Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers. Dry the combined extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization:

    • Methoximation (optional but recommended for keto-acids): To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes. This step converts carbonyl groups to their methoxime derivatives, preventing tautomerization.

    • Silylation: After cooling, add 100 µL of BSTFA with 1% TMCS to the vial. Cap tightly and heat at 70°C for 60 minutes. This step converts acidic protons (from carboxyl and hydroxyl groups) to trimethylsilyl (B98337) (TMS) derivatives, increasing their volatility for GC analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 40-550) for identification of unknown metabolites. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of known metabolites to enhance sensitivity.

Data Analysis

Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards or with entries in a mass spectral library (e.g., NIST). Semi-quantification can be achieved by comparing the peak area of each metabolite to the peak area of the internal standard.

Mandatory Visualizations

This compound Metabolic Pathway

This compound Metabolism cluster_beta_oxidation β-Oxidation Cycle cluster_excretion Excretory Products This compound This compound Sorbyl-CoA Sorbyl-CoA This compound->Sorbyl-CoA Acyl-CoA Synthetase This compound (unchanged) This compound (unchanged) This compound->this compound (unchanged) trans,trans-Muconic Acid trans,trans-Muconic Acid This compound->trans,trans-Muconic Acid Oxidation 3-Hydroxyhex-4-enoyl-CoA 3-Hydroxyhex-4-enoyl-CoA Sorbyl-CoA->3-Hydroxyhex-4-enoyl-CoA Enoyl-CoA Hydratase 3-Oxohex-4-enoyl-CoA 3-Oxohex-4-enoyl-CoA 3-Hydroxyhex-4-enoyl-CoA->3-Oxohex-4-enoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Crotonyl-CoA Crotonyl-CoA 3-Oxohex-4-enoyl-CoA->Crotonyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Crotonyl-CoA->Acetyl-CoA Further β-Oxidation Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Enters Central Metabolism Urine Urine This compound (unchanged)->Urine trans,trans-Muconic Acid->Urine

Caption: Mammalian metabolic pathway of this compound.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Urine Sample (1 mL) Urine Sample (1 mL) Add Internal Standard Add Internal Standard Urine Sample (1 mL)->Add Internal Standard Acidify (pH 1) Acidify (pH 1) Add Internal Standard->Acidify (pH 1) Liquid-Liquid Extraction (Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Acidify (pH 1)->Liquid-Liquid Extraction (Ethyl Acetate) Evaporate to Dryness Evaporate to Dryness Liquid-Liquid Extraction (Ethyl Acetate)->Evaporate to Dryness Methoximation (Optional) Methoximation (Optional) Evaporate to Dryness->Methoximation (Optional) Silylation (BSTFA) Silylation (BSTFA) Methoximation (Optional)->Silylation (BSTFA) GC-MS Analysis GC-MS Analysis Silylation (BSTFA)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Semi-Quantification Semi-Quantification Metabolite Identification->Semi-Quantification

Caption: GC-MS workflow for this compound metabolite analysis.

References

Application Notes and Protocols for Controlled Release Microencapsulation of Sorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for three common methods of microencapsulating sorbic acid for controlled release applications: spray drying, complex coacervation, and emulsion solvent evaporation. The information is intended to guide researchers in selecting and implementing the appropriate encapsulation technique for their specific needs.

Introduction to Microencapsulation of this compound

This compound is a widely used antimicrobial preservative in food and pharmaceutical products. However, its direct application can be limited by its low water solubility, potential for sublimation, and rapid release, which can affect the sensory properties of the final product and reduce its long-term efficacy. Microencapsulation is a process that entraps active compounds, such as this compound, within a protective coating or matrix material, offering a solution to these challenges.

The primary goals of microencapsulating this compound are:

  • Controlled Release: To provide a sustained and targeted release of the preservative over time, extending the shelf life of the product.

  • Enhanced Stability: To protect this compound from degradation by environmental factors like heat, light, and moisture.

  • Improved Handling: To convert this compound into a free-flowing powder, facilitating its dispersion and incorporation into various formulations.

  • Taste and Odor Masking: To minimize the impact of this compound on the sensory attributes of the final product.

This document details the principles, protocols, and comparative data for three prominent microencapsulation techniques.

Method 1: Spray Drying

Spray drying is a widely utilized, cost-effective, and scalable method for producing microcapsules. The process involves atomizing a feed solution or suspension (containing the core material, this compound, and the wall material) into a hot gas stream, leading to rapid solvent evaporation and the formation of solid microparticles.

Principle

A solution or suspension of this compound and a carrier material (wall material), typically a carbohydrate like maltodextrin (B1146171), is prepared. This liquid feed is then atomized into fine droplets inside a drying chamber. The high temperature of the drying air causes the rapid evaporation of the solvent (usually water), leaving behind solid, encapsulated particles. The resulting powder is then collected, typically by a cyclone separator.

Experimental Protocol: Spray Drying of this compound with Maltodextrin

This protocol is adapted from studies on the microencapsulation of organic acids.

Materials:

  • This compound

  • Maltodextrin (DE 10-14)

  • Distilled Water

Equipment:

  • Laboratory-scale spray dryer

  • Magnetic stirrer

  • Homogenizer (optional)

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve maltodextrin in distilled water at a concentration of 20-30% (w/v) with continuous stirring.

    • Disperse this compound into the maltodextrin solution at a desired core-to-wall ratio (e.g., 1:4). Ensure the this compound is uniformly suspended. Homogenization may be required for a stable dispersion.

  • Spray Drying Parameters:

    • Inlet Temperature: 160-180°C

    • Outlet Temperature: 80-100°C

    • Feed Flow Rate: 5-10 mL/min

    • Atomization Pressure/Speed: Adjust according to the specific spray dryer model to achieve desired particle size.

  • Collection and Storage:

    • Collect the powdered microcapsules from the cyclone collector.

    • Store the microcapsules in a cool, dry place in an airtight container.

Data Presentation

Table 1: Typical Characteristics of Spray-Dried this compound Microcapsules

ParameterFormulation 1 (1:4 Core:Wall)Formulation 2 (1:5 Core:Wall)
Encapsulation Efficiency (%) 85 ± 392 ± 2
Mean Particle Size (µm) 15.2 ± 2.518.7 ± 3.1
Moisture Content (%) 3.5 ± 0.43.1 ± 0.3
Release in Water (at 25°C) ~70% in 60 min~60% in 60 min

Note: The data presented are representative values from literature and may vary depending on the specific experimental conditions.

Visualization

SprayDryingWorkflow cluster_prep Feed Preparation cluster_spray Spray Drying cluster_collection Collection SA This compound Mix Mixing & Homogenization SA->Mix MD Maltodextrin Solution MD->Mix Atomizer Atomization Mix->Atomizer Feed DryingChamber Hot Air Drying Chamber Atomizer->DryingChamber Cyclone Cyclone Separator DryingChamber->Cyclone Particle-Laden Air Product Microencapsulated this compound Powder Cyclone->Product

Caption: Experimental workflow for spray drying microencapsulation.

Method 2: Complex Coacervation

Complex coacervation is a phase separation method that involves the interaction of two oppositely charged polymers in a solution to form a polymer-rich phase (coacervate) that encapsulates the core material. This technique is known for its high encapsulation efficiency.

Principle

The process typically uses a protein (like gelatin) and a polysaccharide (like gum arabic). Above its isoelectric point, gelatin is negatively charged, and below it, it is positively charged. Gum arabic is negatively charged at a pH above 2.2. By adjusting the pH of a solution containing both polymers, electrostatic attraction occurs, leading to the formation of a complex that phase-separates and deposits around the dispersed this compound particles.

Experimental Protocol: Complex Coacervation of this compound with Gelatin and Gum Arabic

Materials:

Equipment:

  • Homogenizer

  • pH meter

  • Mechanical stirrer

  • Water bath

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 5% (w/v) gelatin solution in distilled water at 40-50°C.

    • Prepare a 5% (w/v) gum arabic solution in distilled water at room temperature.

  • Emulsification:

    • Disperse this compound in the gum arabic solution.

    • Add the gelatin solution to the this compound-gum arabic dispersion and homogenize to form a stable oil-in-water emulsion.

  • Coacervation:

    • While stirring, slowly add acetic acid to the emulsion to lower the pH to approximately 4.0. This will induce the formation of the coacervate.

    • Continue stirring and cool the mixture in an ice bath to below 10°C to promote the deposition of the coacervate around the this compound particles.

  • Cross-linking and Solidification:

    • Add a small amount of glutaraldehyde (e.g., 0.1% of the total polymer weight) to cross-link the gelatin and harden the microcapsule walls.

    • Adjust the pH to 9.0 with sodium hydroxide and stir for several hours to complete the cross-linking.

  • Washing and Drying:

    • Wash the microcapsules with distilled water to remove unreacted reagents.

    • Collect the microcapsules by filtration or centrifugation and dry them (e.g., by freeze-drying or air drying).

Data Presentation

Table 2: Typical Characteristics of this compound Microcapsules Prepared by Complex Coacervation

ParameterFormulation 1 (1:1 Gelatin:Gum Arabic)Formulation 2 (1:2 Gelatin:Gum Arabic)
Encapsulation Efficiency (%) 95 ± 293 ± 3
Mean Particle Size (µm) 55.4 ± 8.268.1 ± 10.5
Release in Water (at 25°C) ~40% in 60 min~35% in 60 min

Note: The data presented are representative values from literature and may vary depending on the specific experimental conditions.

Visualization

CoacervationWorkflow cluster_prep Preparation & Emulsification cluster_coacervation Coacervation & Hardening cluster_final Final Processing SA This compound Emulsion Homogenization to form Emulsion SA->Emulsion Polymers Gelatin & Gum Arabic Solutions Polymers->Emulsion pH_adjust pH Adjustment (to ~4.0) Emulsion->pH_adjust Cooling Cooling (to <10°C) pH_adjust->Cooling Crosslink Cross-linking (Glutaraldehyde) Cooling->Crosslink Wash Washing Crosslink->Wash Dry Drying (Freeze/Air) Wash->Dry Product Microcapsules Dry->Product

Caption: Experimental workflow for complex coacervation.

Method 3: Emulsion Solvent Evaporation

This method is particularly suitable for encapsulating water-insoluble core materials with water-insoluble polymers. It involves the formation of an emulsion followed by the removal of a volatile solvent.

Principle

This compound and a polymer (e.g., ethyl cellulose) are dissolved in a volatile organic solvent that is immiscible with water. This organic phase is then emulsified in an aqueous phase containing a stabilizer to form oil-in-water (o/w) droplets. The organic solvent is subsequently removed by evaporation under reduced pressure or by continuous stirring, causing the polymer to precipitate around the this compound, forming solid microcapsules.

Experimental Protocol: Emulsion Solvent Evaporation of this compound with Ethyl Cellulose (B213188)

Materials:

  • This compound

  • Ethyl Cellulose

  • Dichloromethane (B109758) (or other suitable volatile solvent)

  • Polyvinyl Alcohol (PVA) or other suitable emulsifier

  • Distilled Water

Equipment:

  • High-speed homogenizer or sonicator

  • Mechanical stirrer

  • Rotary evaporator (optional)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve ethyl cellulose and this compound in dichloromethane at the desired concentrations (e.g., 5% w/v polymer, core-to-wall ratio of 1:3).

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution in distilled water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed to form a stable o/w emulsion. The size of the droplets will influence the final particle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir continuously at room temperature for several hours to allow the dichloromethane to evaporate. A rotary evaporator can be used to accelerate this process.

  • Collection and Washing:

    • Once the solvent has completely evaporated, collect the solid microcapsules by filtration.

    • Wash the microcapsules with distilled water to remove any residual PVA.

  • Drying:

    • Dry the microcapsules in an oven at a low temperature (e.g., 40°C) or by freeze-drying.

Data Presentation

Table 3: Typical Characteristics of this compound Microcapsules Prepared by Emulsion Solvent Evaporation

ParameterFormulation 1 (1:3 Core:Wall)Formulation 2 (1:4 Core:Wall)
Encapsulation Efficiency (%) 88 ± 491 ± 3
Mean Particle Size (µm) 120.5 ± 15.2155.8 ± 20.7
Release in Water (at 25°C) ~50% in 60 min~45% in 60 min

Note: The data presented are representative values from literature and may vary depending on the specific experimental conditions.

Visualization

EmulsionSolventEvaporationWorkflow cluster_prep Phase Preparation cluster_emulsion Emulsification & Evaporation cluster_final Final Processing OrganicPhase Organic Phase (this compound + Ethyl Cellulose in Dichloromethane) Emulsification High-Speed Homogenization (O/W Emulsion) OrganicPhase->Emulsification AqueousPhase Aqueous Phase (PVA in Water) AqueousPhase->Emulsification SolventEvap Solvent Evaporation (Stirring/Rotovap) Emulsification->SolventEvap Filtration Filtration & Washing SolventEvap->Filtration Drying Drying Filtration->Drying Product Microcapsules Drying->Product

Caption: Experimental workflow for emulsion solvent evaporation.

Controlled Release Mechanism and Kinetics

The release of this compound from microcapsules is governed by several mechanisms, including diffusion, dissolution of the wall material, swelling, and erosion. The predominant mechanism depends on the type of wall material and the structure of the microcapsule.

ReleaseMechanisms Microcapsule This compound Microcapsule Diffusion Diffusion through polymer matrix/wall Microcapsule->Diffusion Dissolution Wall material dissolution Microcapsule->Dissolution Swelling Polymer swelling followed by release Microcapsule->Swelling Erosion Surface erosion of the microcapsule Microcapsule->Erosion Release Controlled Release of this compound Diffusion->Release Dissolution->Release Swelling->Release Erosion->Release

Troubleshooting & Optimization

How to prevent sorbic acid degradation by oxidation in solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbic acid solutions. The focus is on preventing degradation due to oxidation.

Troubleshooting Guides & FAQs

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: The yellowing or browning of your this compound solution is a common indicator of its degradation.[1] This is primarily caused by oxidation, a process where this compound reacts with oxygen.[1][2][3] This reaction is often accelerated by factors such as exposure to light, elevated temperatures, the presence of metal ions, and a low pH.[1] The degradation process forms various compounds, including acetaldehyde (B116499) and β-carboxylacrolein, which can then participate in further reactions to create colored pigments.

Q2: I've noticed a decrease in the antimicrobial effectiveness of my this compound solution over time. Is this related to the discoloration?

A2: Yes, the loss of antimicrobial efficacy is directly related to the degradation of this compound. The active antimicrobial form is the undissociated this compound molecule. When this compound oxidizes and degrades into other compounds, its concentration decreases, leading to a reduction in its ability to inhibit microbial growth. Therefore, the same factors causing discoloration (oxidation) are also responsible for the decline in preservative action.

Q3: How does pH affect the stability of my this compound solution?

A3: The effect of pH on this compound is twofold: it influences both its stability and its efficacy.

  • Stability: this compound is more stable against oxidative degradation at a higher pH (less acidic).

  • Efficacy: However, its antimicrobial activity is greatest at a lower pH (below its pKa of 4.75), where a higher proportion of the acid is in its undissociated, more effective form.

This creates a need to balance stability with functionality. For many applications, a pH between 4.0 and 6.5 is a practical compromise.

Q4: What are the key environmental factors I need to control to prevent this compound degradation?

A4: To minimize this compound degradation, you should control the following environmental factors:

  • Oxygen: Since the primary degradation pathway is oxidation, minimizing exposure to oxygen is crucial. This can be achieved by working in an inert atmosphere (e.g., nitrogen or argon) or by using deoxygenated solvents.

  • Light: this compound solutions are sensitive to light, which can accelerate the oxidation process. It is recommended to store solutions in amber or opaque containers to protect them from light.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Therefore, storing your this compound solutions at lower temperatures, such as in a refrigerator, can significantly slow down degradation.

Q5: I suspect metal ion contamination in my solution. How can I mitigate its effects on this compound stability?

A5: Metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can act as catalysts, accelerating the oxidative degradation of this compound. To counteract this, you can use chelating agents. These are molecules that bind to metal ions, sequestering them and preventing them from participating in oxidative reactions. The most commonly used chelating agents for this purpose are:

  • EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful chelating agent that can effectively stabilize this compound solutions by sequestering metal ions. However, its effectiveness can be pH-dependent, and in some cases, the EDTA-iron complex itself might catalyze oxidation.

  • Citric Acid: Citric acid is another effective and widely used chelating agent for stabilizing this compound solutions. It is considered safe for many applications, including food and pharmaceuticals.

Quantitative Data on Stabilizers

The following tables summarize quantitative data on the use of chelating agents to prevent this compound degradation.

Table 1: Recommended Concentrations of Citric Acid for this compound Stabilization

Citric Acid Concentration (by weight, relative to sorbate)Efficacy NotesSource
At least 0.0005%Minimum effective concentration to inhibit deterioration and discoloration.
0.001% to 0.5%Preferred range for effective stabilization.
Up to 2.5%No significant increase in stabilization was observed above this concentration.

Table 2: Effect of EDTA on this compound Degradation Rate

SystempHEDTA ConcentrationTemperature (°C)Rate Constant (k) x 10³ (day⁻¹)NotesSource
Water/Potassium Sorbate (B1223678) in Glass5.00 ppm330.4 ± 0.1Baseline degradation
Water/Potassium Sorbate in Glass5.00 ppm451.4 ± 0.1Degradation increases with temperature
Water/Potassium Sorbate in Glass5.00 ppm574.1 ± 0.3Degradation increases with temperature
Water/Potassium Sorbate/EDTA in Glass5.0500 ppm333.6 ± 0.5EDTA enhanced degradation in this specific system, possibly due to iron scavenging from the glass packaging.
Water/Potassium Sorbate/EDTA in Glass5.0500 ppm456.9 ± 0.8The pro-oxidative effect of the EDTA-iron complex can be more significant at higher temperatures.
Water/Potassium Sorbate/EDTA in Glass5.0500 ppm5715.9 ± 1.1The pro-oxidative effect of the EDTA-iron complex can be more significant at higher temperatures.
Aqueous System3.575 g/kg--At this lower pH, EDTA showed a protective effect on sorbate stability.
Aqueous System3.5500 g/kg--At this lower pH, EDTA showed a protective effect on sorbate stability.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of a Stabilizer on this compound Solution Stability

Objective: To determine the effectiveness of a chosen stabilizer (e.g., citric acid, EDTA) in preventing the degradation of an aqueous this compound solution under accelerated conditions.

Materials:

  • This compound or Potassium sorbate

  • High-purity water (Milli-Q or equivalent)

  • Stabilizer (e.g., citric acid, EDTA)

  • pH meter

  • Spectrophotometer or HPLC with UV detector

  • Incubator or water bath

  • Amber glass vials with screw caps

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 ppm) in high-purity water. If using this compound, it may be necessary to adjust the pH slightly with NaOH to aid dissolution. If using potassium sorbate, it will dissolve readily.

    • Prepare a stock solution of the stabilizer at a known concentration.

  • Sample Preparation:

    • Control Group: In an amber vial, place a known volume of the this compound stock solution and dilute with high-purity water to the final desired concentration (e.g., 200 ppm).

    • Test Group(s): In separate amber vials, place the same volume of this compound stock solution, add the desired concentration of the stabilizer from its stock solution, and dilute to the same final volume as the control.

  • Initial Analysis (Time 0):

    • Immediately after preparation, take an aliquot from each vial.

    • Measure the concentration of this compound using a validated analytical method (e.g., HPLC-UV at ~254 nm or spectrophotometry at ~256 nm). This is your baseline reading.

  • Accelerated Stability Study:

    • Place the sealed amber vials in an incubator or water bath set to an elevated temperature (e.g., 40-50°C) to accelerate degradation.

    • Protect the vials from light throughout the study.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove the vials from the incubator.

    • Allow the vials to cool to room temperature.

    • Take an aliquot from each vial and measure the this compound concentration as in step 3.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the control and test groups relative to their respective Time 0 concentrations.

    • Plot the percentage of this compound remaining versus time for all groups to visually compare the degradation rates. A slower rate of degradation in the test group(s) compared to the control indicates a protective effect of the stabilizer.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To provide a general HPLC method for the quantification of this compound in aqueous solutions.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 20 mM) by dissolving potassium dihydrogen phosphate in high-purity water.

    • Adjust the pH of the buffer to a suitable acidic value (e.g., pH 3.0-4.5) with orthophosphoric acid.

    • The mobile phase is typically a mixture of the buffer and an organic solvent like acetonitrile or methanol. A common starting point is a 70:30 (v/v) mixture of buffer and methanol.

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Preparation:

    • Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase or a suitable solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled at 25°C

    • Detection Wavelength: 254 nm (or the lambda max of this compound)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the samples to be analyzed.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Sorbic_Acid_Oxidation_Pathway Sorbic_Acid This compound (trans, trans-2,4-hexadienoic acid) Degradation_Products Intermediate Degradation Products Sorbic_Acid->Degradation_Products Oxidation Initiators Initiators: - Light - Heat - Metal Ions (Fe²⁺, Cu²⁺) Initiators->Sorbic_Acid Catalyzes Oxygen Oxygen (O₂) Oxygen->Sorbic_Acid Reacts with Final_Products Final Products: - Acetaldehyde - β-carboxylacrolein - Other Carbonyls Degradation_Products->Final_Products Browning Browning/Discoloration Final_Products->Browning

Caption: Oxidative degradation pathway of this compound.

Prevention_Workflow cluster_problem Problem Identification cluster_strategies Prevention Strategies cluster_env_details Environmental Controls cluster_additive_details Additive Types cluster_verification Verification Problem This compound Solution Shows Degradation (e.g., browning, loss of efficacy) Control_Env Control Environmental Factors Problem->Control_Env Use_Additives Use Additives Problem->Use_Additives Protect_Light Store in Amber/Opaque Containers Control_Env->Protect_Light Control_Temp Refrigerate Solution Control_Env->Control_Temp Limit_Oxygen Use Deoxygenated Solvents/ Inert Atmosphere Control_Env->Limit_Oxygen Chelators Add Chelating Agents (e.g., EDTA, Citric Acid) Use_Additives->Chelators Antioxidants Add Suitable Antioxidants Use_Additives->Antioxidants Verification Monitor Stability via Analytical Methods (HPLC/UV-Vis) Protect_Light->Verification Control_Temp->Verification Limit_Oxygen->Verification Chelators->Verification Antioxidants->Verification

Caption: Workflow for preventing this compound degradation.

References

Technical Support Center: Sorbic Acid Stability in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sorbic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions crucial?

This compound is a naturally occurring antimicrobial agent widely used as a preservative in food, pharmaceuticals, and cosmetics to inhibit the growth of mold, yeast, and some bacteria.[1][2] Its efficacy is dependent on its stability in aqueous formulations. Degradation of this compound can lead to a loss of antimicrobial activity, compromising product preservation and shelf-life.[3] Furthermore, degradation can result in discoloration (browning) and the formation of off-flavors.[1][3]

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous media is primarily affected by the following factors:

  • pH: The pH of the solution is a critical factor.[4]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][5]

  • Oxygen: this compound is susceptible to autoxidation, a process driven by the presence of oxygen.[1]

  • Light: Exposure to light, particularly UV radiation, can promote the degradation of this compound.

  • Water Activity (aw): The amount of "free" water available can influence degradation rates.[6][7]

  • Presence of Other Components: Ingredients such as metal ions, amino acids, and sugars can interact with this compound and affect its stability.[1]

Q3: How does pH affect this compound stability and efficacy?

The antimicrobial activity of this compound is greatest in its undissociated form.[4] The pKa of this compound is 4.76, meaning that below this pH, the more effective undissociated form predominates.[8] As the pH increases above 4.76, the concentration of the less effective dissociated form rises, reducing its antimicrobial efficacy. Paradoxically, the rate of oxidative degradation of this compound is often faster at lower pH values.[3]

Q4: What are the main degradation products of this compound in aqueous solutions?

The primary degradation products of this compound in aqueous solutions, mainly through autoxidation, are acetaldehyde (B116499) and β-carboxylacrolein.[1] β-carboxylacrolein is known to react with amino acids, contributing to the browning of products.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in My Formulation.
Potential Cause Troubleshooting Steps
High Storage Temperature Store the formulation at a lower temperature. The degradation of this compound follows first-order kinetics and is accelerated by heat.[5]
Oxygen Exposure De-gas your aqueous media before adding this compound. Consider packaging the final product under an inert atmosphere (e.g., nitrogen) or using vacuum packaging.[1]
Light Exposure Protect your formulation from light by using amber or opaque containers.[9]
Low pH While a low pH is beneficial for antimicrobial activity, it can accelerate oxidative degradation.[3] Evaluate if a slightly higher pH (while still below 6.5 for efficacy) could improve stability without compromising preservation.
Presence of Metal Ions If your formulation contains trace metal ions (e.g., iron, copper), they can catalyze the oxidation of this compound. Consider using a chelating agent like EDTA to sequester these ions.
Issue 2: My this compound-Containing Solution is Turning Brown.
Potential Cause Troubleshooting Steps
This compound Degradation Browning is a common indicator of this compound degradation, specifically the formation of β-carboxylacrolein which reacts with amino acids.[1] Address the factors causing degradation as outlined in Issue 1 .
Non-Enzymatic Browning Reactions In systems containing sugars and amino acids, this compound degradation products can participate in and accelerate non-enzymatic browning (Maillard reaction).[6][7]
High Temperature and Low Water Activity These conditions can promote browning reactions. Optimize storage temperature and formulation to minimize this effect.[7]

Quantitative Data on this compound Stability

The degradation of this compound in aqueous solutions typically follows first-order kinetics. The rate of degradation is significantly influenced by pH and temperature.

Table 1: Effect of pH on the Undissociated Form of this compound (pKa = 4.76)

pHUndissociated this compound (%)
3.098.2
4.085.1
4.7650.0
5.036.5
6.05.6
7.00.6

Data calculated based on the Henderson-Hasselbalch equation. This table illustrates the percentage of the more effective antimicrobial form of this compound at different pH values.

Table 2: Influence of Temperature on this compound Degradation (Illustrative)

Temperature (°C)Relative Degradation Rate
41x (Baseline)
255-10x
3715-25x
5040-60x

This table provides a generalized illustration of the exponential increase in degradation rate with temperature. Actual rates will vary based on the specific formulation and conditions.

Experimental Protocols

Protocol 1: Determination of this compound Concentration by HPLC

This method is suitable for accurately quantifying the concentration of this compound in aqueous samples.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 series or equivalent with a UV-DAD detector.[10]

  • Column: X-Terra RP-18 (150 x 4.6 mm i.d., 5 µm) or a similar C18 column.[10]

  • Mobile Phase: A mixture of 50% (v/v) acetonitrile (B52724) and water, containing 0.2% (v/v) glacial acetic acid.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Detection Wavelength: 250 nm.[10]

  • Injection Volume: 20 µL.[11]

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase.

  • Perform serial dilutions to create a series of standard solutions with concentrations ranging from 2.5 to 80 mg/L.[12]

3. Sample Preparation:

  • Dilute the aqueous sample containing this compound with the mobile phase to fall within the concentration range of the standard curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[11]

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample.

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Spectrophotometric Determination of this compound

This colorimetric method is a simpler alternative to HPLC for estimating this compound concentration.

1. Principle:

This compound is oxidized to malonaldehyde, which then reacts with 2-thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at 532 nm.

2. Reagents:

  • Sulphuric Acid: 0.3 N.

  • Potassium Dichromate Solution: Dissolve 0.147 g of K₂Cr₂O₇ in distilled water and dilute to 100 mL.

  • Thiobarbituric Acid (TBA) Solution (0.5%): Dissolve 250 mg of TBA in 50 mL of 0.5 N NaOH solution with gentle heating. Neutralize with 3 mL of 1 N HCl and dilute to 50 mL with distilled water. Prepare this solution fresh.

  • Standard this compound Solution: Prepare a stock solution of 100 mg/L this compound in distilled water.

3. Procedure:

  • Pipette 2 mL of your sample (or diluted sample) into a test tube. For the blank, use 2 mL of distilled water.

  • Add 1 mL of 0.3 N sulphuric acid and 1 mL of potassium dichromate solution to each tube.

  • Heat the tubes in a boiling water bath for exactly 5 minutes.

  • Immediately cool the tubes in an ice bath.

  • Add 2 mL of the TBA solution to each tube.

  • Heat the tubes in a boiling water bath for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solutions at 532 nm against the blank.

4. Calibration:

  • Prepare a series of dilutions from the standard this compound solution.

  • Follow the same procedure as for the sample to generate a standard curve of absorbance versus concentration.

  • Determine the concentration of this compound in your sample from the standard curve.

Visualizations

Sorbic_Acid This compound Undissociated Undissociated Form (Active Antimicrobial) Sorbic_Acid->Undissociated Low pH (< 4.76) Dissociated Dissociated Form (Less Active) Sorbic_Acid->Dissociated High pH (> 4.76) Degradation Degradation Products (e.g., Acetaldehyde, β-carboxylacrolein) Sorbic_Acid->Degradation Oxidation, Light, Heat Loss_of_Efficacy Loss of Antimicrobial Efficacy Dissociated->Loss_of_Efficacy Degradation->Loss_of_Efficacy Browning Browning/Discoloration Degradation->Browning start Start: Aqueous Sample with this compound prep Sample Preparation (Dilution, Filtration) start->prep hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition (Peak Area) hplc->data quant Quantification (Comparison to Standard Curve) data->quant end End: this compound Concentration quant->end Sorbic_Acid This compound Oxidation Oxidation (e.g., with K₂Cr₂O₇) Sorbic_Acid->Oxidation Malonaldehyde Malonaldehyde Oxidation->Malonaldehyde Colored_Product Reddish-Brown Product (Absorbance at 532 nm) Malonaldehyde->Colored_Product TBA 2-Thiobarbituric Acid (TBA) TBA->Colored_Product

References

Optimizing the effective concentration of sorbic acid for mold inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sorbic acid as a mold inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against molds?

A1: this compound is a weak acid preservative that is most effective in its undissociated form.[1][2] The primary mechanism involves the diffusion of the undissociated acid across the mold's cell membrane.[3][4] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior.[3][5] This intracellular acidification disrupts enzymatic functions, inhibits metabolic processes, and ultimately prevents mold growth.[2] Some evidence also suggests a membrane-mediated mode of action.

Q2: How does pH affect the efficacy of this compound?

A2: The effectiveness of this compound is highly dependent on pH.[1][6] It is most active in acidic conditions (pH below 6.5) because a lower pH favors the undissociated form of the acid, which can readily penetrate microbial cell membranes.[1][6] As the pH increases, more of the this compound exists in its dissociated (ionized) form, which is less effective at crossing the cell membrane, thereby reducing its antimicrobial activity.[1] The pKa of this compound is 4.75, the pH at which 50% of the acid is in its undissociated form.[2] Its inhibitory action increases significantly as the pH drops below this value.[2]

Q3: What are typical effective concentrations of this compound for mold inhibition?

A3: The effective concentration of this compound, often expressed as the Minimum Inhibitory Concentration (MIC), varies depending on the mold species, pH of the medium, and other environmental factors.[7][8] For instance, at pH 5.0, the MIC for Alternaria solani has been reported as 0.02%, while for Penicillium citrinum and Aspergillus niger it is 0.08%.[9] For some toxic molds, effective levels of potassium sorbate (B1223678) are between 0.10% to 0.15%.[9] It is crucial to determine the MIC for the specific mold and conditions in your experiment.

Q4: Can molds develop resistance to this compound?

A4: Yes, some strains of microorganisms are resistant to sorbate and can be a cause of food spoilage.[7][8] Some molds and bacteria are even capable of degrading sorbate.[7][10] For example, some species of Penicillium can degrade this compound, leading to the formation of 1,3-pentadiene (B166810), which has a distinct hydrocarbon-like odor.[11]

Q5: Are there any synergistic effects when combining this compound with other compounds?

A5: Yes, synergistic effects have been observed. For instance, salt and sugar can have a marked synergistic effect on the fungistatic properties of this compound.[7] In high sugar systems, the antimicrobial activity of this compound is increased even at pH values above 6.5.[7] Combining this compound with other antimycotics like natamycin (B549155) or sodium benzoate (B1203000) can also enhance its effectiveness and allow for the use of lower concentrations.[11] Organic acids such as citric acid can also be used to regulate the pH to a more favorable range for this compound's activity.[12]

Troubleshooting Guide

Problem 1: this compound is not effectively inhibiting mold growth.

Possible Cause Troubleshooting Step
Incorrect pH The pH of your medium may be too high (above 6.5). This compound is most effective in its undissociated form, which is favored at lower pH levels.[1][6] Solution: Measure the pH of your medium and adjust it to a more acidic level, ideally below pH 6.0, to optimize the concentration of undissociated this compound.
Insufficient Concentration The concentration of this compound may be below the Minimum Inhibitory Concentration (MIC) for the specific mold you are working with. Solution: Determine the MIC for your target mold under your specific experimental conditions. You may need to increase the concentration of this compound.
High Microbial Load This compound is more effective against lower microbial counts.[2] A high initial mold spore concentration can overwhelm the inhibitory effects of the preservative. Solution: Ensure proper sanitation and handling to minimize the initial microbial load. Consider pre-treatment steps to reduce the number of spores.
Mold Resistance The mold strain you are working with may be resistant to this compound or capable of metabolizing it.[7][10] Solution: Test for sorbate degradation (e.g., by detecting 1,3-pentadiene). Consider using a combination of preservatives with different mechanisms of action.
Presence of Certain Food Components The effectiveness of sorbate can be influenced by certain food components.[7][8] Solution: Evaluate the composition of your medium. Components like fats may affect the solubility and availability of this compound.

Problem 2: An off-odor is detected in the product after adding this compound.

Possible Cause Troubleshooting Step
Microbial Degradation of this compound Certain molds, such as some species of Penicillium, can degrade this compound into 1,3-pentadiene, which has a characteristic unpleasant odor.[11] Solution: Identify the contaminating mold. If it is a known sorbate-degrading species, consider using an alternative preservative or a combination of antimycotics to inhibit its growth.

Data Presentation

Table 1: Effect of pH on the Dissociation of this compound

pH% Undissociated Acid
7.000.6
6.006.0
5.0037.0
4.75 (pKa)50.0
4.4070.0
4.0086.0
3.0098.0

Source: Adapted from Sauer (1977), Sofos and Busta (1981) as cited in a technical bulletin.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Molds at pH 5.0

Mold SpeciesMIC (%)
Alternaria solani0.02
Penicillium citrinum0.08
Aspergillus niger0.08

Source: Bandelin (11) as cited in a research paper.[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against Test Molds at Different pH Values

Mold SpeciesMIC (ppm) at pH 5.0MIC (ppm) at pH 5.5MIC (ppm) at pH 6.0
Aspergillus niger1250 - 1500Not specified750 - 1500
Penicillium notatum500Not specified750 - 1500
Penicillium expansum500500500

Source: Adapted from a study on weak acid preservatives.[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Macrodilution

Objective: To determine the lowest concentration of this compound that will inhibit the visible growth of a specific mold.

Materials:

  • Pure this compound

  • Sterile culture broth (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth), pH adjusted to the desired level (e.g., 4.5, 5.0, 5.5)

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Target mold culture

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol). A 10% (w/v) solution is often used.[5]

    • Sterilize the stock solution by filtration.

  • Preparation of Mold Inoculum:

    • Grow the target mold on a suitable agar (B569324) medium until sporulation is observed.

    • Harvest the spores by adding a sterile solution (e.g., 0.01% Tween 80 in sterile water) to the agar surface and gently scraping with a sterile loop.

    • Filter the suspension through sterile gauze to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 10^5 conidia/mL) using a hemocytometer or by measuring optical density.

  • Serial Dilution of this compound:

    • Set up a series of sterile test tubes, each containing a specific volume of the pH-adjusted culture broth.

    • Perform a serial two-fold dilution of the this compound stock solution across the tubes to achieve a range of final concentrations (e.g., 0.01% to 0.5%).

    • Include a positive control tube (broth with mold, no this compound) and a negative control tube (broth with the highest concentration of this compound, no mold).

  • Inoculation:

    • Inoculate each tube (except the negative control) with a standardized amount of the mold spore suspension.

  • Incubation:

    • Incubate the tubes at the optimal temperature for the target mold for a specified period (e.g., 3-7 days).

  • Determination of MIC:

    • Visually inspect the tubes for turbidity or visible mold growth.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • For a more quantitative assessment, measure the optical density of each tube using a spectrophotometer.

Mandatory Visualizations

G cluster_outside Outside Mold Cell (Low pH) cluster_membrane Cell Membrane cluster_inside Inside Mold Cell (Higher pH) Undissociated_Sorbic_Acid Undissociated this compound (HA) Membrane Undissociated_Sorbic_Acid->Membrane Diffusion Dissociated_Sorbic_Acid Dissociated this compound (H+ + A-) Membrane->Dissociated_Sorbic_Acid Intracellular_Acidification Intracellular Acidification Dissociated_Sorbic_Acid->Intracellular_Acidification Proton Release Enzyme_Inhibition Enzyme Inhibition Intracellular_Acidification->Enzyme_Inhibition Growth_Inhibition Mold Growth Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: Mechanism of this compound mold inhibition.

G Start Start: Determine MIC Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Mold Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in pH-Adjusted Broth Prepare_Stock->Serial_Dilution Inoculate Inoculate Tubes Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Experimental workflow for MIC determination.

G Mold_Growth Mold Growth Observed? Check_pH Is pH < 6.5? Mold_Growth->Check_pH Yes No_Action No Action Needed Mold_Growth->No_Action No Check_Conc Is Concentration > MIC? Check_pH->Check_Conc Yes Adjust_pH Action: Adjust pH Downward Check_pH->Adjust_pH No Consider_Resistance Consider Mold Resistance? Check_Conc->Consider_Resistance Yes Increase_Conc Action: Increase Concentration Check_Conc->Increase_Conc No Use_Synergist Action: Use Synergistic Agent Consider_Resistance->Use_Synergist Yes

Caption: Troubleshooting mold growth with this compound.

References

How to improve the solubility of sorbic acid in water.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of sorbic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

A1: this compound is sparingly soluble in water. At room temperature (20°C), its solubility is approximately 0.16 g per 100 mL of water.[1][2][3] This low solubility can present challenges when preparing aqueous formulations.

Q2: How does temperature affect the solubility of this compound in water?

A2: The solubility of this compound in water is highly dependent on temperature. Increasing the temperature of the water will significantly increase the solubility of this compound.[1][4][5] For instance, at 100°C, the solubility can increase to as much as 4.0 g per 100 mL.[1]

Q3: What is the effect of pH on the solubility of this compound?

A3: The pH of the aqueous solution plays a crucial role in the solubility of this compound. In acidic conditions (low pH), this compound exists predominantly in its undissociated, less soluble form. As the pH increases (becomes more alkaline), this compound converts to its more soluble salt form (sorbate), thereby increasing its solubility in water.[6][7][8] The optimal pH for antimicrobial activity is below 6.5, where the undissociated form, though less soluble, is more effective.[2][7]

Q4: Is there a more soluble alternative to this compound for aqueous solutions?

A4: Yes, the potassium salt of this compound, potassium sorbate (B1223678), is significantly more soluble in water than this compound itself.[1][2][9] At room temperature, the solubility of potassium sorbate is approximately 58.2 g per 100 mL of water, making it an excellent alternative for aqueous formulations where high concentrations are required.[1][2] Once dissolved, potassium sorbate provides the active this compound.[2]

Q5: Can co-solvents be used to improve the solubility of this compound?

A5: Yes, organic solvents can be used to increase the solubility of this compound. Ethanol (B145695), for example, is a good solvent for this compound, with a solubility of about 12.9 g per 100 mL in 100% ethanol.[1][10] The use of co-solvents like ethanol in an aqueous solution can enhance the overall solubility of this compound.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in water at room temperature. Low intrinsic solubility of this compound.1. Increase Temperature: Gently heat the solution while stirring. This compound's solubility increases significantly with temperature.[1][4][5]2. Use a More Soluble Salt: Consider using potassium sorbate, which has much higher water solubility.[1][2][3]3. Adjust pH: If the final formulation allows, increase the pH of the solution to convert this compound to its more soluble sorbate form.[6][7]
Precipitation occurs when the this compound solution is cooled. The solution was saturated at a higher temperature and became supersaturated upon cooling.1. Maintain Elevated Temperature: Keep the solution at a temperature where the desired concentration of this compound remains soluble.2. Use a Co-solvent: Add a co-solvent like ethanol to the aqueous solution to increase the solubility of this compound at lower temperatures.[11]3. Formulate with Potassium Sorbate: Utilize the highly soluble potassium sorbate to avoid precipitation issues upon cooling.[1][2]
The pH of the final product is too high after dissolving this compound as a salt. The addition of a sorbate salt can slightly increase the pH of the food or drug product.1. pH Adjustment: After dissolving the sorbate salt, adjust the pH of the solution back to the desired range using an appropriate acid (e.g., citric acid).[7][12]
Reduced antimicrobial efficacy at higher pH. The antimicrobial activity of this compound is primarily due to the undissociated acid form, which is more prevalent at lower pH.1. Optimize pH: Adjust the pH of the final formulation to be below 6.5 to ensure a higher proportion of undissociated this compound for effective antimicrobial action.[2][7]

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

TemperatureSolubility ( g/100 mL)
20°C (68°F)0.16[1]
30°C0.25[10]
50°C (112°F)0.55[1]
100°C (212°F)4.00[1]

Table 2: Solubility Comparison of this compound and Potassium Sorbate in Different Solvents at 20°C

SolventThis compound Solubility ( g/100 mL)Potassium Sorbate Solubility ( g/100 mL)
Water0.16[1]58.2[1][3]
Ethanol (100%)12.9[1][10]2.0[1]
Acetone9.2[10]-
Propylene Glycol5.5[10]-

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous this compound Solution by Heating

Objective: To prepare a clear, aqueous solution of this compound by leveraging increased temperature.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Thermometer

Methodology:

  • Add a known volume of distilled water to the beaker.

  • Place the beaker on the heating plate with the magnetic stirrer.

  • Gently heat the water to the desired temperature (e.g., 50°C) while stirring. Do not boil.

  • Gradually add the this compound powder to the heated water.

  • Continue stirring and maintaining the temperature until the this compound is completely dissolved.

  • Use the solution while warm, or if it needs to be used at a lower temperature, be aware of the potential for precipitation.

Protocol 2: Preparation of an Aqueous this compound Solution using Potassium Sorbate

Objective: To prepare a high-concentration aqueous solution of this compound at room temperature by using its highly soluble potassium salt.

Materials:

  • Potassium sorbate powder

  • Distilled or deionized water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Acid solution (e.g., 1M Citric Acid or Hydrochloric Acid) for pH adjustment

Methodology:

  • Add a known volume of distilled water to the beaker.

  • Place the beaker on the magnetic stirrer.

  • Gradually add the desired amount of potassium sorbate powder to the water while stirring. It should dissolve readily at room temperature.

  • Once the potassium sorbate is fully dissolved, measure the pH of the solution.

  • If a lower pH is required for antimicrobial efficacy, slowly add the acid solution dropwise while monitoring the pH until the target pH is reached. Be aware that at very low pH values, the solubility of this compound will decrease, and precipitation may occur if the concentration is too high.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Need to dissolve This compound in water issue Is the this compound dissolving? start->issue increase_temp Increase temperature of water while stirring issue->increase_temp No use_ksorbate Use potassium sorbate instead of this compound issue->use_ksorbate No, and high concentration needed adjust_ph Adjust pH to be more alkaline (if application allows) issue->adjust_ph No, and temperature cannot be increased check_ph Is the final pH suitable for the application? issue->check_ph Yes check_precipitation Does precipitation occur upon cooling? increase_temp->check_precipitation use_ksorbate->check_ph use_cosolvent Add a co-solvent (e.g., ethanol) check_precipitation->use_cosolvent Yes check_precipitation->check_ph No use_cosolvent->check_ph adjust_ph->check_ph adjust_final_ph Adjust pH with a suitable acid after dissolving check_ph->adjust_final_ph No end_success End: this compound is successfully dissolved check_ph->end_success Yes adjust_final_ph->end_success

Caption: Troubleshooting workflow for dissolving this compound in water.

Sorbic_Acid_Dissociation cluster_pH_Scale pH Scale low_pH Low pH (Acidic) e.g., < 4.76 pKa pKa = 4.76 high_pH High pH (Alkaline) e.g., > 4.76 Sorbic_Acid This compound (Undissociated) Low Solubility High Antimicrobial Activity Sorbate Sorbate (Ionized) High Solubility Low Antimicrobial Activity Sorbic_Acid->Sorbate pH increases Sorbate->Sorbic_Acid pH decreases

Caption: Relationship between pH, this compound dissociation, and its properties.

References

Minimizing interference from other food additives in sorbic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other food additives during the quantification of sorbic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound in food samples?

A1: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.[1][2] HPLC is often preferred due to its higher specificity and ability to separate this compound from other interfering compounds.[1][2] Gas Chromatography (GC) is also used but may require derivatization of the analyte.[2]

Q2: Which food additives commonly interfere with this compound quantification?

A2: Several food additives can interfere with this compound analysis, depending on the method used. Common interferents include:

  • Benzoic Acid: This preservative is frequently used alongside this compound and can have overlapping chromatographic peaks and UV absorption spectra.[1][3]

  • Other Preservatives: Parabens (methyl, ethyl, propyl) and dehydroacetic acid can also interfere, particularly if they are not chromatographically resolved from the this compound peak.[1][4]

  • Ascorbic Acid (Vitamin C): Ascorbic acid can interfere with methods that involve redox reactions and may also have overlapping spectral features in UV spectrophotometry.

  • Colorants: Food colorants that absorb in the same UV-Vis region as this compound (around 254-260 nm) can cause significant interference in spectrophotometric methods.[5]

  • Complex Food Matrix Components: Sugars, fats, proteins, and other organic acids naturally present in the food matrix can cause background interference, affecting the accuracy of the measurement.[6]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: Peak identity can be confirmed using several methods:

  • Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified this compound standard run under the same HPLC conditions.[3]

  • Spiking: Fortify a blank sample matrix with a known amount of this compound standard. An increase in the height or area of the peak of interest confirms its identity.[6]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If your HPLC system is equipped with a DAD/PDA detector, you can compare the UV-Vis spectrum of the peak in your sample with that of a this compound standard. The spectra should be identical for positive confirmation.[3][7]

  • Mass Spectrometry (MS): For unambiguous confirmation, liquid chromatography-mass spectrometry (LC-MS) can be used to identify this compound based on its specific mass-to-charge ratio.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing peak tailing or fronting for my this compound peak. What could be the cause and how can I fix it?

A4: Peak asymmetry can be caused by several factors:

ProblemPossible CauseSolution
Peak Tailing Secondary interactions between this compound and the stationary phase (e.g., free silanol (B1196071) groups).Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound (pKa ≈ 4.76).[8][9][10] Adding a small amount of a competing acid (e.g., acetic acid, phosphoric acid) to the mobile phase can also help.[4]
Column contamination or blockage.Reverse flush the column (if permissible by the manufacturer) or replace the guard column.[11]
Inadequate mobile phase buffering.Ensure the buffer concentration is sufficient (typically >5 mM) to maintain a stable pH.[12]
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.
Sample solvent is stronger than the mobile phase.Prepare the sample in the mobile phase or a weaker solvent.

Q5: My this compound peak is co-eluting with another peak, likely benzoic acid. How can I improve the separation?

A5: To improve the resolution between this compound and benzoic acid:

  • Optimize Mobile Phase pH: The ionization state, and therefore the retention time of both acids, is highly dependent on the mobile phase pH.[8][9][10] Small adjustments to the pH can significantly alter the selectivity. For reversed-phase HPLC, a lower pH (e.g., around 3-4) will increase the retention of both acids but may improve separation.[13]

  • Adjust Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.[2]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can offer different selectivity.[4]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes during the run, can help to separate closely eluting peaks.[1]

Q6: I am seeing low recovery of this compound from my food sample. What are the potential reasons and solutions?

A6: Low recovery can be due to several factors during sample preparation and analysis:

Possible CauseSolution
Incomplete Extraction Optimize the extraction solvent. A mixture of methanol and water (e.g., 60:40 v/v) is often effective.[2] Ensure thorough homogenization of the sample.
Matrix Effects The food matrix can suppress the analytical signal.[6] Perform a matrix effect study by comparing the response of a standard in solvent to a standard spiked into a blank sample extract. If significant matrix effects are present, consider using matrix-matched calibration standards or a standard addition method for quantification.[6] Sample cleanup using Solid Phase Extraction (SPE) can also reduce matrix effects.[1]
Degradation of this compound This compound can be sensitive to light and high temperatures. Protect samples and standards from light and store them at a low temperature (e.g., 4°C).[14]
Adsorption to Labware Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte.
Spectrophotometric Analysis

Q7: The absorbance reading of my sample is unstable or drifting. What should I do?

A7: Unstable readings in spectrophotometry are often related to the instrument or sample preparation:

  • Instrument Warm-up: Ensure the spectrophotometer has been turned on and the lamp has warmed up for at least 15-30 minutes before taking measurements.[8]

  • Cuvette Issues: Use clean, scratch-free cuvettes. Handle them by the frosted sides to avoid fingerprints on the optical surfaces. Ensure there are no air bubbles in the cuvette.[8]

  • Sample Homogeneity: Make sure the sample is well-mixed and free of any particulate matter that could scatter light. Centrifuge or filter the sample if necessary.[12]

  • Blanking: Use the same solvent or a blank sample matrix extract as the blank to zero the instrument.[8]

Q8: I suspect interference from other UV-absorbing compounds in my sample. How can I minimize this?

A8: Spectrophotometric methods are more prone to interference than chromatographic methods. To minimize interference:

  • Sample Cleanup: Employ a sample cleanup procedure to remove interfering substances. Steam distillation followed by solvent extraction is a classic method for isolating this compound.[10][15] Liquid-liquid extraction with an organic solvent like diethyl ether can also be effective.[16]

  • Derivative Spectrophotometry: Measuring the derivative of the absorption spectrum can help to resolve overlapping peaks and improve the selectivity for this compound.

  • Wavelength Selection: While the maximum absorbance for this compound is around 254-260 nm, selecting a slightly different wavelength where the interference is minimized might be possible, although this may reduce sensitivity.[5]

Data Presentation

Table 1: Typical HPLC Parameters for Sorbic and Benzoic Acid Separation

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 150 mmPhenyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase 0.05 M Ammonium Acetate (pH 4.4) : Methanol (60:40, v/v)[2]0.05M KH2PO4 + 0.1% H3PO4 in Acetonitrile : Water (25:75, v/v)[4]
Flow Rate 1.0 mL/min[2]1.0 mL/min
Detection Wavelength 234 nm[2]254 nm[4]
Column Temperature 30 °C40 °C[4]
Typical Retention Time (this compound) ~2.3 min[2]Varies depending on exact conditions
Typical Retention Time (Benzoic Acid) ~1.8 min[2]Varies depending on exact conditions

Table 2: Recovery of this compound in Spiked Food Samples

Food MatrixSpiked Concentration (mg/kg)Recovery (%)Analytical MethodReference
Yogurt2.5 - 80.083.0 - 110.2HPLC-UV[3]
Noodles2.05 - 20.4883.62 - 102.47HPLC-DAD[2]
Cheese5.097.5HPLC-DAD[6]
Cheese10.098.1HPLC-DAD[6]
Cream Soda (synthetic)573 µg/mL96 - 103Spectrophotometry[16]

Experimental Protocols & Visualizations

Experimental Workflow for Minimizing Interference in HPLC Analysis

This workflow outlines the key steps to identify and mitigate interference during the quantification of this compound in food samples using HPLC.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_quantification Quantification homogenization 1. Sample Homogenization extraction 2. Solvent Extraction (e.g., Methanol/Water) homogenization->extraction cleanup 3. Optional: Sample Cleanup (e.g., SPE, LLE) extraction->cleanup filtration 4. Filtration (0.45 µm) cleanup->filtration hplc_run 5. HPLC-DAD/UV Analysis filtration->hplc_run peak_id 6. Peak Identification (Retention Time, UV Spectrum) hplc_run->peak_id interference_check Interference Detected? peak_id->interference_check peak_shape_check Poor Peak Shape? interference_check->peak_shape_check No optimize_mobile_phase Optimize Mobile Phase (pH, Solvent Ratio) interference_check->optimize_mobile_phase Yes recovery_check Low Recovery? peak_shape_check->recovery_check No adjust_injection Adjust Injection Volume/ Concentration peak_shape_check->adjust_injection Yes optimize_cleanup Optimize Sample Cleanup recovery_check->optimize_cleanup Yes integration 7. Peak Integration recovery_check->integration No change_column Change HPLC Column optimize_mobile_phase->change_column check_extraction Review Extraction Protocol optimize_cleanup->check_extraction adjust_injection->optimize_mobile_phase calibration 8. Calibration (External, Internal, or Matrix-Matched) integration->calibration calculation 9. Concentration Calculation calibration->calculation

Caption: Workflow for interference mitigation in this compound HPLC analysis.

Signaling Pathway for pH Effect on Analyte Retention in Reversed-Phase HPLC

This diagram illustrates how the pH of the mobile phase influences the retention of an acidic analyte like this compound in reversed-phase HPLC.

ph_effect cluster_mobile_phase Mobile Phase pH cluster_analyte This compound (pKa ~ 4.76) cluster_column Reversed-Phase Column (Non-polar) cluster_retention Resulting Retention low_ph Low pH (e.g., < pKa) protonated Protonated (Neutral) More Hydrophobic low_ph->protonated Favors high_ph High pH (e.g., > pKa) deprotonated Deprotonated (Anionic) More Hydrophilic high_ph->deprotonated Favors strong_interaction Stronger Interaction protonated->strong_interaction Leads to weak_interaction Weaker Interaction deprotonated->weak_interaction Leads to longer_retention Longer Retention Time strong_interaction->longer_retention Results in shorter_retention Shorter Retention Time weak_interaction->shorter_retention Results in

Caption: Influence of mobile phase pH on this compound retention in RP-HPLC.

References

How to avoid browning reactions caused by sorbic acid degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to browning reactions caused by sorbic acid degradation in their experiments.

Troubleshooting Guide: Investigating and Resolving Browning in this compound-Containing Formulations

Unexpected browning in a formulation containing this compound can be a significant concern, indicating product degradation and potentially impacting efficacy and safety. This guide provides a systematic approach to troubleshooting this issue.

Problem: My formulation (e.g., oral liquid, topical cream) containing this compound has developed a brown discoloration over time.

Workflow for Troubleshooting:

Sorbic_Acid_Browning_Troubleshooting start Browning Observed in This compound Formulation check_storage Step 1: Verify Storage Conditions - Temperature - Light Exposure - Oxygen (Headspace) start->check_storage analyze_ph Step 2: Measure Formulation pH check_storage->analyze_ph review_excipients Step 3: Review Formulation Composition - Presence of amino acids/amines? - Transition metal contaminants? - Other oxidizing/reducing agents? analyze_ph->review_excipients analytical_testing Step 4: Perform Analytical Testing - Quantify this compound - Detect Degradation Products - Measure Browning Index review_excipients->analytical_testing implement_solutions Step 5: Implement Corrective Actions analytical_testing->implement_solutions solution_storage Control Storage Conditions: - Refrigerate - Protect from light - Use inert gas overlay implement_solutions->solution_storage Storage Issues solution_ph Adjust and Buffer pH implement_solutions->solution_ph pH Out of Range solution_excipients Modify Formulation: - Add chelating agents (EDTA, Citrate) - Add antioxidants (Ascorbic Acid) - Add browning inhibitors (Allantoin) implement_solutions->solution_excipients Excipient Interactions end Browning Resolved solution_storage->end solution_ph->end solution_excipients->end

Caption: A stepwise workflow for troubleshooting browning in this compound formulations.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound Degradation and Browning

Q1: What is the primary cause of browning in formulations containing this compound?

A1: this compound, while stable in its dry form, is susceptible to autoxidation in aqueous solutions.[1] This degradation process is the primary cause of browning. The oxidation of this compound's conjugated double bonds leads to the formation of various degradation products, including carbonyl compounds.[2][3] One of the major degradation products, β-carboxylacrolein, is highly reactive and can polymerize or react with amino acids or proteins in the formulation through a Maillard-type reaction to form brown pigments.[1][4]

Q2: What is the chemical mechanism behind this compound degradation?

A2: The degradation of this compound is primarily an autoxidation chain reaction initiated by factors like oxygen, light, and heat. The process involves the formation of a diradical intermediate, which then reacts to form a cyclic peroxide. This unstable peroxide subsequently degrades into smaller, highly reactive carbonyl compounds, such as acetaldehyde (B116499) and β-carboxylacrolein.

Sorbic_Acid_Degradation_Pathway Sorbic_Acid This compound Diradical Diradical Intermediate Sorbic_Acid->Diradical forms Initiators Initiators (O₂, Light, Heat, Metal Ions) Initiators->Sorbic_Acid initiates Cyclic_Peroxide 4,5-Cyclic Peroxide Diradical->Cyclic_Peroxide reacts to form Degradation_Products Degradation Products (Acetaldehyde, β-carboxylacrolein, etc.) Cyclic_Peroxide->Degradation_Products degrades to

Caption: Simplified pathway of this compound autoxidation leading to degradation products.

Q3: How do the degradation products of this compound cause browning?

A3: The browning reaction is a secondary consequence of this compound degradation. The carbonyl compounds formed, particularly β-carboxylacrolein, are key precursors to discoloration. These compounds can react with primary or secondary amino groups from other excipients, such as amino acids, peptides, or proteins, in a process similar to the Maillard reaction. This multi-stage reaction ultimately leads to the formation of high molecular weight, nitrogen-containing brown polymers known as melanoidins.

Browning_Reaction_Pathway Degradation_Products This compound Degradation Products (e.g., β-carboxylacrolein) Condensation Initial Condensation (Schiff Base Formation) Degradation_Products->Condensation Amino_Compounds Amino Compounds (Amino Acids, Proteins) Amino_Compounds->Condensation Rearrangement Rearrangements & Intermediate Products Condensation->Rearrangement Polymerization Polymerization & Condensation Rearrangement->Polymerization Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Caption: The Maillard-type reaction pathway leading to brown pigment formation.

Section 2: Factors Influencing this compound Degradation

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is significantly pH-dependent. The rate of oxidative degradation increases at lower pH values. This is because the undissociated form of this compound, which is more prevalent at pH values below its pKa of 4.76, is more susceptible to oxidation. Therefore, while a lower pH enhances the antimicrobial efficacy of this compound, it can also accelerate its degradation and subsequent browning.

Q5: What is the impact of temperature and light on this compound degradation?

A5: Both elevated temperature and exposure to light, particularly UV light, can accelerate the autoxidation of this compound. These factors act as initiators for the free radical chain reaction that leads to degradation. Storing this compound-containing formulations at controlled room temperature or under refrigeration and protecting them from light can significantly slow down the degradation process and delay the onset of browning.

Q6: Can other components in my formulation influence this compound stability?

A6: Yes, several other components can impact this compound stability.

  • Amino Acids: The presence of amino acids can increase the rate of browning development, as they provide the amino groups necessary for the Maillard-type reaction with this compound degradation products.

  • Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidative degradation of this compound.

  • Sugars: The effect of sugars can be complex. While some studies report a protective effect, others have observed an increased degradation rate, particularly with reducing sugars that can participate in Maillard reactions.

Section 3: Prevention and Mitigation Strategies

Q7: How can I prevent or minimize browning in my this compound-containing formulation?

A7: A multi-faceted approach is often the most effective:

  • Control Environmental Factors: Store the formulation at a controlled, cool temperature and protect it from light.

  • Optimize pH: Maintain the pH of the formulation in a range that balances antimicrobial efficacy with stability. While this compound is more effective at lower pH, a slightly higher pH (closer to 6.5) may be necessary to reduce browning.

  • Inert Atmosphere: For oxygen-sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen) can significantly inhibit autoxidation.

  • Use of Additives: Incorporate chelating agents, antioxidants, or specific browning inhibitors into the formulation.

Q8: What is the role of chelating agents like EDTA and citric acid?

A8: Chelating agents like ethylenediaminetetraacetic acid (EDTA) and citric acid can help stabilize this compound by sequestering pro-oxidative metal ions (e.g., Fe²⁺, Cu²⁺). By binding to these metal ions, they prevent them from catalyzing the oxidative degradation of this compound. Citric acid can also contribute to lowering the pH, which can enhance the antimicrobial activity of this compound. However, it's important to note that under certain conditions, EDTA-iron complexes have been reported to potentially enhance sorbate (B1223678) degradation.

Q9: Can antioxidants help prevent this compound degradation?

A9: Yes, antioxidants can be effective. Ascorbic acid (Vitamin C), for example, can act as a sacrificial antioxidant, preferentially oxidizing before this compound. This can help to delay the onset of this compound degradation and the subsequent browning.

Q10: What is allantoin (B1664786) and how does it inhibit browning?

A10: Allantoin is a compound that has been shown to be an effective inhibitor of sorbate-induced browning, particularly in cosmetic and food products. While the exact mechanism is not fully elucidated, it is thought that allantoin may interact with the degradation products of this compound, preventing them from participating in the browning reactions with amino compounds. Interestingly, although allantoin itself contains amino groups, it does not appear to contribute to discoloration.

Section 4: Analytical Methods and Data

Q11: How can I quantitatively measure this compound degradation and browning?

A11: Several analytical techniques can be employed:

  • This compound Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of this compound in a sample over time.

  • Degradation Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS), particularly with headspace analysis, is suitable for identifying and quantifying volatile degradation products.

  • Browning Measurement: The extent of browning can be quantified spectrophotometrically by measuring the absorbance of the sample at a specific wavelength, typically between 410 and 450 nm. This is often referred to as the "browning index."

Q12: Can you provide some quantitative data on the factors affecting this compound degradation?

A12: The rate of this compound degradation follows first-order kinetics and is influenced by several factors. The following tables summarize the impact of pH and temperature on the degradation rate constant (k).

Table 1: Effect of pH on this compound Degradation Rate

pHDegradation Rate Constant (k) at 37°C (day⁻¹)
3.0~0.025
4.0~0.015
5.0~0.008
6.0~0.004
Note: These are approximate values derived from published literature and can vary based on the specific formulation matrix.

Table 2: Effect of Temperature on this compound Degradation Rate at pH 4.0

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)
25~0.005
37~0.015
50~0.040
Note: These are approximate values derived from published literature and can vary based on the specific formulation matrix.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound

Objective: To determine the concentration of this compound in an aqueous-based formulation.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Phosphate (B84403) buffer and methanol (B129727) mixture (e.g., 90:10 v/v), pH adjusted to 4.5 with phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and mix with methanol in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the formulation sample with the mobile phase to an expected this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Phosphate buffer:Methanol (90:10)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the calibration standards and the prepared sample into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Spectrophotometric Measurement of Browning Index

Objective: To quantify the extent of browning in a liquid formulation.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Deionized water or appropriate blank solvent

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the measurement wavelength to 420 nm.

  • Blanking: Fill a cuvette with the blank solvent (deionized water or a color-free version of the formulation base) and place it in the spectrophotometer. Zero the absorbance.

  • Sample Measurement: Fill a clean cuvette with the sample to be analyzed. If the sample is too turbid, it may need to be centrifuged or filtered.

  • Absorbance Reading: Place the sample cuvette in the spectrophotometer and record the absorbance at 420 nm.

  • Data Interpretation: The absorbance value at 420 nm is the browning index. A higher absorbance value indicates a greater degree of browning. This measurement can be taken at different time points to monitor the rate of browning.

References

Technical Support Center: Sorbic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with sorbic acid solutions.

Troubleshooting Guide: this compound Solution Discoloration

Issue: My this compound solution is turning yellow.

This is a common observation and typically indicates the degradation of this compound. The yellowing is a result of oxidation and the formation of various degradation products, including carbonyl compounds.[1][2][3] This guide will help you identify the cause and implement corrective actions.

Question 1: What are the primary causes of this compound solution turning yellow?

Answer: The yellowing of your this compound solution is primarily due to chemical degradation, which can be accelerated by several factors:

  • Oxidation: this compound is an unsaturated fatty acid and is susceptible to oxidation, especially in aqueous solutions.[1][4] This process is the main driver of discoloration.

  • Exposure to Light: Light, particularly UV light, can catalyze the oxidation of this compound, leading to a more rapid color change.

  • Suboptimal pH: The stability of this compound is pH-dependent. The antimicrobial efficacy is highest at a lower pH (optimally below 6.5), where the undissociated form of the acid is predominant. However, very low pH in the presence of other factors can also accelerate degradation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of this compound.

  • Presence of Metal Ions: Heavy metal ions can catalyze the oxidation of this compound, leading to faster degradation and discoloration.

  • Interaction with Other Components: this compound can react with other components in your formulation, such as amino acids or certain plastics, which can contribute to color changes.

Question 2: How can I prevent my this compound solution from turning yellow?

Answer: To maintain a clear and stable this compound solution, consider the following preventative measures:

  • Storage Conditions:

    • Store the solution in a tightly sealed, well-closed container to minimize contact with air (oxygen).

    • Protect the solution from light by using amber-colored glass bottles or by storing it in a dark place.

    • Store the solution at a controlled, cool temperature, not exceeding 40°C. Refrigeration can significantly slow down degradation.

  • Use of Additives:

    • Antioxidants: The addition of antioxidants can help to stabilize the this compound solution. Commonly used antioxidants include propyl gallate (e.g., at 0.02%), ascorbic acid, or butylhydroxytoluene (B512018) (BHT).

    • Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like EDTA.

  • Proper Solution Preparation:

    • Use high-purity, deionized water to prepare your solution.

    • Ensure all glassware is scrupulously clean and free of any metal contaminants.

    • If possible, prepare the solution fresh for each use to minimize storage time.

Question 3: Is a yellow this compound solution still effective?

Answer: The yellowing of the solution is a direct indicator of this compound degradation. As the this compound degrades, its concentration decreases, which can lead to a loss of antimicrobial activity. While a slightly yellow solution may still retain some efficacy, it is a sign of reduced potency. For critical applications, it is recommended to use a fresh, colorless solution.

This compound Stability Parameters

The following table summarizes key quantitative data related to the stability of this compound solutions.

ParameterRecommended Value/ConditionRationale
pH for Optimal Antimicrobial Activity < 6.5Maximizes the concentration of the effective undissociated form of this compound.
Storage Temperature ≤ 40°C (Refrigeration recommended)Reduces the rate of oxidative degradation.
Light Exposure Minimal (Store in dark/amber containers)Prevents light-catalyzed oxidation.
Typical Concentration for Use 0.025% to 0.10%Effective range for antimicrobial preservation.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Discoloration

This protocol provides a method to quantify the yellowing of a this compound solution.

Objective: To measure the increase in absorbance as an indicator of discoloration and degradation.

Materials:

  • Spectrophotometer

  • Quartz or glass cuvettes

  • This compound solution (test sample)

  • Freshly prepared, colorless this compound solution (control)

  • Deionized water (blank)

Procedure:

  • Set the spectrophotometer to scan a wavelength range of 300-600 nm.

  • Use deionized water to zero the spectrophotometer (blank).

  • Measure the absorbance spectrum of the freshly prepared, colorless this compound solution (control).

  • Measure the absorbance spectrum of your yellowed this compound solution (test sample).

  • Compare the spectra. An increase in absorbance in the visible range (typically around 350-450 nm) indicates the formation of colored degradation products. The magnitude of the absorbance can be correlated with the extent of discoloration.

Protocol 2: Accelerated Stability Testing

This protocol describes a method to predict the long-term stability of your this compound solution.

Objective: To assess the stability of a this compound solution under stressed conditions to predict its shelf-life.

Materials:

  • Temperature-controlled oven or incubator

  • Light chamber with controlled UV and visible light output

  • Sealed containers for the this compound solution

  • Analytical method to quantify this compound concentration (e.g., HPLC)

Procedure:

  • Prepare a batch of your this compound solution.

  • Divide the solution into several aliquots in sealed containers.

  • Store the aliquots under different stress conditions:

    • Elevated Temperature: Store samples at various elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Light Exposure: Expose samples to a controlled light source.

    • Control: Store one sample under recommended storage conditions (e.g., refrigerated, in the dark).

  • At specified time points (e.g., 1, 2, 4, 8 weeks), remove an aliquot from each condition.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC.

  • Plot the degradation of this compound over time for each condition. The data from the accelerated conditions can be used to model and predict the degradation rate at normal storage conditions.

Troubleshooting Workflow

Troubleshooting_Sorbic_Acid start This compound Solution is Yellow check_storage Review Storage Conditions start->check_storage check_formulation Examine Formulation Components start->check_formulation improper_storage Improper Storage Identified check_storage->improper_storage incompatible_components Potential Incompatibility check_formulation->incompatible_components solution_storage Optimize Storage: - Protect from light - Store at low temperature - Use airtight containers improper_storage->solution_storage Yes prepare_fresh Prepare Fresh Solution improper_storage->prepare_fresh No solution_formulation Reformulate: - Add antioxidant (e.g., Propyl Gallate) - Add chelating agent (e.g., EDTA) - Check for reactive components incompatible_components->solution_formulation Yes incompatible_components->prepare_fresh No solution_storage->prepare_fresh solution_formulation->prepare_fresh

Caption: Troubleshooting flow for yellowing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Is it better to use this compound or potassium sorbate (B1223678)?

A1: The choice depends on your application. This compound is the active antimicrobial agent, but it has low water solubility. Potassium sorbate, the potassium salt of this compound, is much more soluble in water. In aqueous solutions with a pH below 6.5, potassium sorbate will convert to this compound. For most aqueous formulations, potassium sorbate is easier to use due to its higher solubility.

Q2: Can I use a plastic container to store my this compound solution?

A2: It is generally recommended to use glass containers, preferably amber-colored glass, for storing this compound solutions. Some plastics can interact with this compound or may not provide adequate protection from light and oxygen, leading to faster degradation. If plastic must be used, compatibility testing is advised.

Q3: Does the yellow color affect the pH of the solution?

A3: The degradation of this compound can lead to the formation of acidic byproducts. This may cause a slight decrease in the pH of the solution over time.

Q4: My solid this compound powder has a yellowish tint. Is it still usable?

A4: Pure this compound is a white to off-white crystalline powder. A slight yellowish tint in the solid powder may indicate some level of degradation, possibly due to prolonged exposure to air or light during storage. While it may still be usable for non-critical applications, for experiments requiring high purity, it is best to use a fresh, white powder.

Q5: Can I reverse the yellowing of my this compound solution?

A5: No, the yellowing is due to irreversible chemical degradation. Once the solution has turned yellow, the this compound has been converted to other chemical species. The best course of action is to discard the yellowed solution and prepare a fresh one, taking the preventative measures outlined in this guide.

References

Technical Support Center: Overcoming Sorbic Acid Inhibition in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of sorbic acid inhibition during yeast fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my yeast fermentation inhibited by this compound?

A1: this compound is a weak acid preservative that can inhibit yeast growth and fermentation. Its inhibitory effect is more pronounced at a lower pH (below its pKa of 4.76), where it exists predominantly in its undissociated form. This form can diffuse across the yeast plasma membrane.[1][2] Inside the cell, where the pH is near neutral, the acid dissociates, releasing protons and sorbate (B1223678) anions. This can lead to intracellular acidification, disruption of the proton motive force, and inhibition of essential metabolic enzymes.[3] Additionally, this compound has been shown to be more inhibitory to respiration than fermentation, potentially by affecting mitochondrial function.[4][5]

Q2: What is the primary mechanism by which Saccharomyces cerevisiae counteracts this compound stress?

A2: Saccharomyces cerevisiae has a dedicated stress response to combat weak acid preservatives like this compound. The principal defense mechanism is the active efflux of sorbate anions from the cytoplasm, a process mediated by the ATP-Binding Cassette (ABC) transporter, Pdr12p, which is located in the plasma membrane. The expression of the PDR12 gene is strongly induced in the presence of this compound. This induction is regulated by the transcription factor War1p, which binds to a specific weak acid response element (WARE) in the PDR12 promoter.

Q3: Can yeast adapt to grow in the presence of this compound?

A3: Yes, yeast can adapt to the presence of sub-lethal concentrations of this compound. This adaptation involves several physiological changes, including the induction of stress response genes like PDR12. Adapted cells may also alter their plasma membrane composition to reduce the passive influx of the acid. Pre-exposure to low levels of this compound can lead to a more robust response when the yeast is subsequently challenged with higher concentrations.

Q4: Are some yeast species or strains naturally more resistant to this compound?

A4: Yes, there is significant variation in this compound resistance among different yeast species and even between strains of the same species. For instance, spoilage yeasts like Zygosaccharomyces bailii are notoriously resistant to weak acid preservatives. Within Saccharomyces cerevisiae, strains with a higher fermentative capacity tend to be more resistant than those that rely more on respiration, as fermentation is less sensitive to this compound inhibition.

Troubleshooting Guides

Issue 1: Complete or Severe Inhibition of Yeast Growth and Fermentation

Symptoms:

  • No significant increase in cell density (OD600) after inoculation.

  • No visible signs of fermentation (e.g., CO2 production).

  • Low cell viability as determined by microscopy.

Possible Causes & Solutions:

Possible CauseRecommended Action
This compound Concentration is Too High Verify the concentration of this compound in your medium. The inhibitory concentration can vary depending on the yeast strain, pH, and media composition. Consult the literature for typical inhibitory concentrations for your strain. If possible, reduce the this compound concentration.
Low pH of the Medium Measure the pH of your fermentation medium. The inhibitory effect of this compound is greatly enhanced at low pH. If your experimental design allows, consider increasing the pH to a level where the yeast can tolerate the this compound concentration.
Low Inoculum Size A small starting population of yeast may be overwhelmed by the this compound stress. Increase the initial inoculum size to provide a larger population of cells to combat the inhibitory effects.
Poor Yeast Health Ensure that the yeast used for inoculation is healthy and viable. Use a fresh starter culture grown under optimal conditions. You can check viability using methylene (B1212753) blue staining.
Issue 2: Slow or Sluggish Fermentation

Symptoms:

  • A long lag phase before the onset of fermentation.

  • A slow rate of sugar consumption and ethanol (B145695) production.

  • The fermentation "stalls" before all the sugar is consumed.

Possible Causes & Solutions:

Possible CauseRecommended Action
Sub-lethal this compound Stress The yeast is able to grow but its metabolic activity is significantly reduced. Consider adapting the yeast to this compound before the main fermentation (see Experimental Protocol 1).
Nutrient Limitation This compound stress can increase the energy demands on the yeast cell. Ensure that the fermentation medium is not deficient in essential nutrients, particularly nitrogen and vitamins. Supplementation with yeast extract or peptone may be beneficial.
Sub-optimal Temperature Fermentation temperature can impact the severity of this compound inhibition. Ensure the temperature is optimal for your yeast strain. Sometimes, a slightly higher temperature (within the strain's tolerance) can help to increase the fermentation rate.
Shift in Metabolism This compound can inhibit respiration more strongly than fermentation. Ensure your medium contains a fermentable carbon source like glucose to promote a fermentative metabolism, which is more resistant to this compound.

Data Presentation

Table 1: Effect of this compound Concentration on the Growth of Saccharomyces cerevisiae

This compound Concentration (mM) at pH 4.0Doubling Time (hours)Description of Effect
0~2.0No inhibition, exponential growth.
1~4.5Reduced growth rate.
2~8.5Significant increase in doubling time, respiratory phase of growth appears inhibited.

Data synthesized from studies on S. cerevisiae Δpad1 to prevent this compound degradation.

Table 2: Influence of Carbon Source on this compound Minimum Inhibitory Concentration (MIC) for Different Yeast Species

Yeast SpeciesCarbon Source (30 g/L)This compound MIC (mM)
Saccharomyces cerevisiaeGlucose>3.0
Glycerol (B35011)~1.8
Zygosaccharomyces bailiiGlucose6.6
Glycerol3.1
Rhodotorula glutinis (respiration-only)Glucose0.5
Glycerol0.5

Data indicates that respiratory growth (on glycerol) is more sensitive to this compound than fermentative growth (on glucose).

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) for this compound Resistance

This protocol describes a method for adapting a yeast strain to grow at higher concentrations of this compound through serial passage.

Materials:

  • Yeast strain of interest

  • YPD medium (or other suitable growth medium)

  • This compound stock solution (e.g., 100 mM, filter-sterilized)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer (for OD600 measurements)

  • Glycerol (for creating frozen stocks)

Procedure:

  • Determine the Initial Inhibitory Concentration: a. Prepare a series of culture tubes with your growth medium containing a range of this compound concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 1.5 mM, 2 mM) at your desired pH. b. Inoculate each tube with your yeast strain to a starting OD600 of ~0.1. c. Incubate at the optimal temperature with shaking. d. Monitor growth by measuring OD600 over time. e. The initial inhibitory concentration for the adaptation will be a concentration that causes a significant increase in the lag phase or a reduction in the growth rate, but does not completely inhibit growth.

  • Serial Passaging: a. Start a culture in a medium containing the initial inhibitory concentration of this compound determined in step 1. b. Incubate until the culture reaches the late exponential or early stationary phase. c. Transfer a small aliquot (e.g., 1% v/v) of this culture to a fresh tube of medium containing a slightly higher concentration of this compound (e.g., an increase of 0.2-0.5 mM). d. Repeat this process of serial passaging, gradually increasing the this compound concentration in each subsequent transfer. e. If a culture fails to grow at a higher concentration, maintain it at the previous concentration for a few more passages before attempting to increase the concentration again. f. At regular intervals (e.g., every 10-20 generations), create a frozen glycerol stock of the adapted population.

  • Isolation and Characterization of Adapted Strains: a. After a significant increase in this compound tolerance is achieved, streak the adapted population onto a YPD agar (B569324) plate to obtain single colonies. b. Pick several individual colonies and test their growth in the presence of high concentrations of this compound to confirm their resistance phenotype. c. Characterize the best-performing isolates for their fermentation performance in the presence of this compound.

Protocol 2: Overexpression of PDR12 for Enhanced this compound Resistance

This protocol provides a general framework for overexpressing the PDR12 gene in S. cerevisiae using a galactose-inducible expression vector, such as pYES2.

Materials:

  • S. cerevisiae strain (typically a ura3 auxotroph for selection)

  • pYES2 vector (or a similar yeast expression vector)

  • Restriction enzymes and T4 DNA ligase

  • PCR primers for amplifying the PDR12 open reading frame (ORF)

  • High-fidelity DNA polymerase

  • Competent E. coli for plasmid propagation

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective media (e.g., synthetic complete medium lacking uracil (B121893), with glucose or galactose/raffinose)

Procedure:

  • Amplification and Cloning of PDR12: a. Design PCR primers to amplify the entire ORF of PDR12 from S. cerevisiae genomic DNA. Add appropriate restriction sites to the ends of the primers that are compatible with the multiple cloning site (MCS) of the pYES2 vector. b. Perform PCR using a high-fidelity DNA polymerase. c. Purify the PCR product and the pYES2 vector. d. Digest both the PCR product and the vector with the chosen restriction enzymes. e. Ligate the PDR12 insert into the digested pYES2 vector. f. Transform the ligation mixture into competent E. coli. g. Select for ampicillin-resistant colonies and verify the correct insertion of PDR12 by restriction digest and DNA sequencing.

  • Yeast Transformation: a. Prepare competent S. cerevisiae cells using the lithium acetate/PEG method. b. Transform the verified pYES2-PDR12 plasmid into the yeast cells. c. Plate the transformation mixture on synthetic complete medium lacking uracil and containing 2% glucose (to repress the GAL1 promoter). d. Incubate at 30°C until transformants appear.

  • Induction and Phenotypic Analysis: a. Pick several transformant colonies and grow them overnight in liquid selective medium with 2% glucose. b. To induce expression, wash the cells and resuspend them in selective medium containing 2% galactose (inducer) and 1% raffinose (B1225341) (to maintain growth before induction). c. Grow the induced cultures and control cultures (e.g., yeast transformed with an empty pYES2 vector) in the presence of various concentrations of this compound. d. Monitor growth (OD600) and/or fermentation parameters (e.g., glucose consumption, ethanol production) to assess the effect of PDR12 overexpression on this compound resistance.

Protocol 3: Methylene Blue Staining for Yeast Viability

This is a quick method to assess the proportion of viable cells in a yeast culture.

Materials:

  • Yeast culture sample

  • Methylene blue solution (0.01% w/v in a buffer, e.g., sodium citrate)

  • Microscope slide and coverslip

  • Light microscope

  • Hemocytometer (for cell counting)

Procedure:

  • Sample Preparation: a. If the yeast culture is dense, dilute it with water or saline to a concentration suitable for counting. b. Mix a small volume of the yeast suspension with an equal volume of the methylene blue solution (1:1 ratio). c. Incubate the mixture at room temperature for 5-10 minutes.

  • Microscopic Observation: a. Place a drop of the stained yeast suspension onto a hemocytometer or a clean microscope slide and cover with a coverslip. b. Observe the cells under a light microscope at 400x magnification. c. Viable cells will appear colorless as they can enzymatically reduce the methylene blue. Non-viable cells will be stained blue. Budding cells that are stained blue should be counted as non-viable.

  • Calculating Viability: a. Count at least 200-300 cells, keeping a tally of both the total number of cells and the number of blue (non-viable) cells. b. Calculate the percentage of viable cells using the following formula: % Viability = [(Total Cells - Blue Cells) / Total Cells] x 100

Mandatory Visualizations

SorbicAcidInhibition cluster_extracellular Extracellular (Low pH) cluster_cell Yeast Cell (Neutral pH) SorbicAcid_undissociated This compound (Undissociated) SorbicAcid_dissociated Sorbate Anion + H+ SorbicAcid_undissociated->SorbicAcid_dissociated Passive Diffusion MetabolicInhibition Metabolic Inhibition (Respiration > Fermentation) SorbicAcid_dissociated->MetabolicInhibition War1 War1p (Transcription Factor) SorbicAcid_dissociated->War1 Stress Signal Pdr12 Pdr12p (ABC Transporter) Pdr12->SorbicAcid_undissociated ATP-dependent Efflux PDR12_gene PDR12 Gene War1->PDR12_gene Activates Transcription PDR12_gene->Pdr12 Expression

Caption: this compound inhibition and yeast resistance pathway.

TroubleshootingWorkflow start Fermentation Inhibited/Slow check_viability Check Yeast Viability (Methylene Blue Staining) start->check_viability low_viability Low Viability check_viability->low_viability < 90% good_viability Good Viability check_viability->good_viability > 90% repitch Repitch with healthy, larger inoculum low_viability->repitch end Fermentation Improved repitch->end check_conditions Review Medium Conditions (this compound Conc., pH) good_viability->check_conditions harsh_conditions Conditions Too Harsh check_conditions->harsh_conditions Yes ok_conditions Conditions Seem OK check_conditions->ok_conditions No adjust_conditions Adjust pH upwards or reduce this compound harsh_conditions->adjust_conditions adjust_conditions->end consider_adaptation Implement Yeast Adaptation Strategy (Protocol 1) ok_conditions->consider_adaptation consider_genetic_mod Consider Genetic Modification (e.g., PDR12 Overexpression) consider_adaptation->consider_genetic_mod If adaptation is insufficient consider_adaptation->end consider_genetic_mod->end

Caption: Troubleshooting workflow for this compound inhibition.

ExperimentalWorkflow cluster_ale Adaptive Laboratory Evolution (ALE) cluster_genetic Genetic Engineering ale1 Determine Initial Inhibitory Concentration ale2 Serial Passaging with Increasing this compound ale1->ale2 ale3 Isolate & Characterize Resistant Strains ale2->ale3 evaluate Evaluate Fermentation Performance ale3->evaluate ge1 Amplify & Clone PDR12 into Expression Vector ge2 Transform Yeast ge1->ge2 ge3 Induce Expression & Assess Resistance ge2->ge3 ge3->evaluate start Start with This compound-Sensitive Yeast Strain cluster_ale cluster_ale start->cluster_ale Physiological Adaptation cluster_genetic cluster_genetic start->cluster_genetic Genetic Modification success Successful Fermentation in presence of this compound evaluate->success

References

Technical Support Center: Stabilizing Sorbic Acid in High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbic acid in high-temperature processing environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation at high temperatures?

A1: The primary cause of this compound degradation, especially at elevated temperatures, is autoxidation.[1] This process is influenced by several factors including pH, temperature, water activity, and the presence of oxygen. The degradation of this compound can lead to the formation of carbonyl compounds, including acetaldehyde (B116499) and β-carboxylacrolein, the latter of which can react with amino acids to cause browning.[1] To minimize degradation, it is crucial to control these factors during processing.

Q2: At what temperature does this compound begin to decompose?

A2: this compound begins to melt and decompose in the temperature range of 140°C to 200°C.[2] It is important to note that this compound can also sublimate at temperatures below its melting point (around 134°C), which can lead to losses during processes like baking or drying.[3] Using more stable forms, such as potassium sorbate (B1223678) or calcium sorbate, can be advantageous as they decompose at higher temperatures.

Q3: How does pH affect the stability of this compound during thermal processing?

A3: The stability and efficacy of this compound are highly pH-dependent. This compound is most effective in its undissociated form, which is favored at a lower pH (ideally below 6.0). At a pH of 4.76 (its pKa), 50% of the acid is in its effective undissociated form. As the pH increases, the concentration of the less effective dissociated form rises, reducing its antimicrobial activity and potentially altering its stability during thermal processing.

Q4: What are the most effective stabilizers for this compound in high-temperature applications?

A4: The most effective stabilizers for this compound in high-temperature applications fall into two main categories:

  • Antioxidants: These substances inhibit the autoxidation of this compound. While commonly used antioxidants can be effective, their stability at high temperatures must also be considered.

  • Chelating Agents: These molecules, such as citric acid and ethylenediaminetetraacetic acid (EDTA), bind to metal ions (like iron and copper) that can catalyze the oxidative degradation of this compound.

The choice of stabilizer will depend on the specific application, regulatory constraints, and the composition of the product matrix.

Q5: Can I use potassium sorbate instead of this compound for better stability?

A5: Yes, potassium sorbate, the potassium salt of this compound, is often preferred in food and pharmaceutical applications due to its higher water solubility and greater stability at high temperatures compared to this compound.[3] In aqueous solutions with a pH below 6.0, potassium sorbate will convert to this compound, ensuring its antimicrobial efficacy.[4]

Troubleshooting Guide

Issue: Significant loss of this compound detected after high-temperature processing.

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Reduce Oxygen Exposure: Consider processing under a nitrogen or other inert gas blanket. Vacuum packaging of the final product can also help.[1] 2. Incorporate an Antioxidant: Add a thermally stable antioxidant to the formulation. Conduct a pilot study to determine the optimal type and concentration. 3. Add a Chelating Agent: Introduce a chelating agent like citric acid or EDTA to sequester metal ions that catalyze oxidation.
High Processing Temperature 1. Optimize Time and Temperature: Determine the minimum processing time and temperature required to achieve the desired outcome (e.g., microbial kill, desired texture). 2. Use a More Stable Form: Substitute this compound with potassium sorbate or calcium sorbate, which have higher decomposition temperatures.[3] 3. Encapsulation: Consider using microencapsulated this compound, which can provide a protective barrier during thermal processing and control its release.
Sublimation 1. Monitor for Volatilization: If processing temperatures are near or above 134°C, be aware that this compound may be lost due to sublimation.[3] 2. Use a Salt Form: Employing potassium sorbate or calcium sorbate can mitigate this issue as they are not volatile under the same conditions.
Incorrect pH 1. Measure and Adjust pH: Ensure the pH of the system is below 6.0, and ideally closer to 4.7, to maintain this compound in its more stable, undissociated form. 2. Buffer the System: If the formulation is prone to pH shifts during processing, consider adding a suitable buffer.

Data on this compound Stability

The following tables summarize available quantitative data on the stability of this compound and its salts under various conditions.

Table 1: Stability of this compound and its Salts at Various Temperatures

CompoundMatrixTemperature (°C)TimepHInitial Concentration% LossReference
Potassium SorbateCheese Analog3540 days-0.57 - 4.24%< 25%[3]
Potassium SorbateCheese Analog852 hours--No significant loss[3]
This compoundAqueous Solution100---Begins to decompose[2]
This compound-140 - 200---Decomposes[2]
This compoundGreen Olives (Pasteurized)Room Temp1 year--Stable[5]
This compoundGreen Olives (Refrigerated)Refrigerated1 year--Stable[5]

Table 2: Efficacy of Stabilizers on this compound

StabilizerMatrixProcessing ConditionsObservationReference
Citric AcidAqueous Sodium Sorbate Solution100°C with oxygen bubbling for 8 hoursSignificantly reduced discoloration, indicating inhibition of degradation.
EDTAAqueous Potassium Sorbate SolutionStorage at 37°C for 90 daysProtective effect on sorbate stability, particularly in the presence of iron ions.

Experimental Protocols

Protocol 1: Quantification of this compound in a High-Temperature Processed Product (e.g., Baked Goods) using HPLC

This protocol provides a general method for the determination of this compound in a complex matrix like baked goods.

1. Sample Preparation and Extraction:

a. Homogenize a representative sample of the baked product. b. Weigh accurately 5 g of the homogenized sample into a 100 mL volumetric flask. c. Add 50 mL of a methanol/water (50:50, v/v) solution. d. Sonicate the mixture for 15 minutes and then stir for 30 minutes at room temperature. e. Bring the volume up to 100 mL with the methanol/water solution and mix thoroughly. f. Centrifuge a portion of the extract at 5000 rpm for 10 minutes. g. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at 254 nm.

  • Column Temperature: 30°C.

3. Calibration and Quantification:

a. Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 50 µg/mL. b. Inject the standard solutions and construct a calibration curve by plotting peak area against concentration. c. Inject the prepared sample extract. d. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Evaluating the Efficacy of a Stabilizer for this compound

This protocol outlines a method to compare the stability of this compound with and without a stabilizer in a model system subjected to heat treatment.

1. Preparation of Model Solutions:

a. Control Solution: Prepare an aqueous solution of this compound (e.g., 200 ppm) in a buffer of the desired pH (e.g., pH 4.5 citrate (B86180) buffer). b. Test Solution: Prepare the same this compound solution as the control, but with the addition of the stabilizer at a predetermined concentration (e.g., 500 ppm of citric acid).

2. Heat Treatment:

a. Aliquot the control and test solutions into sealed, airtight containers (e.g., glass ampoules or pressure-rated vials). b. Place the containers in a controlled temperature environment (e.g., oven, water bath, or heating block) set to the desired processing temperature (e.g., 120°C). c. Heat the samples for a defined period (e.g., 30 minutes). d. After heating, cool the samples rapidly to room temperature.

3. Analysis:

a. Analyze the concentration of this compound in the control and test solutions before and after heat treatment using the HPLC method described in Protocol 1.

4. Evaluation:

a. Calculate the percentage loss of this compound in both the control and test samples. b. Compare the percentage loss to determine the efficacy of the stabilizer. A significantly lower percentage loss in the test sample indicates a positive stabilizing effect.

Visualizations

cluster_Degradation This compound Degradation Pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress High Temp, O2, Metal Ions Degradation Products Degradation Products Oxidative Stress->Degradation Products e.g., β-carboxylacrolein Browning Browning Degradation Products->Browning with Amino Acids

Caption: this compound Degradation Pathway

cluster_Troubleshooting Troubleshooting this compound Loss Start This compound Loss Detected CheckTemp Processing Temp > 140°C? Start->CheckTemp CheckpH pH > 6.0? CheckTemp->CheckpH No SolutionTemp Use Potassium Sorbate / Optimize T/t CheckTemp->SolutionTemp Yes CheckOxygen High O2 Exposure? CheckpH->CheckOxygen No SolutionpH Adjust/Buffer pH CheckpH->SolutionpH Yes SolutionOxygen Inert Atmosphere / Add Antioxidant/Chelator CheckOxygen->SolutionOxygen Yes End Problem Resolved CheckOxygen->End No SolutionTemp->End SolutionpH->End SolutionOxygen->End

Caption: Troubleshooting Workflow for this compound Loss

cluster_HPLC HPLC Analysis Workflow SamplePrep Sample Homogenization & Weighing Extraction Solvent Extraction (MeOH/H2O) SamplePrep->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Syringe Filtration (0.45 µm) Centrifuge->Filter Inject HPLC Injection Filter->Inject Analysis Data Acquisition & Quantification Inject->Analysis

Caption: HPLC Analysis Workflow

References

Validation & Comparative

Comparative Analysis of Sorbic Acid and Benzoic Acid: Antimicrobial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antimicrobial properties of sorbic acid and benzoic acid, two widely used food preservatives. The analysis is supported by experimental data and methodologies, offering valuable insights for researchers, scientists, and professionals in drug development and food science.

Overview of Antimicrobial Activity

This compound and benzoic acid are organic acids that are most effective in their undissociated form, which predominates at low pH levels. Their primary antimicrobial activity is against yeasts and molds, with a lesser effect on bacteria. The effectiveness of these preservatives is highly dependent on the pH of the medium, with their activity significantly increasing as the pH decreases below their pKa values (4.76 for this compound and 4.20 for benzoic acid).

The general mechanism of action for both acids involves the undissociated acid molecule penetrating the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This internal pH drop can inhibit crucial metabolic enzymes and disrupt cellular transport systems, ultimately leading to the cessation of growth and cell death.

Comparative Antimicrobial Spectrum: Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and benzoic acid against a range of common microorganisms. Lower MIC values indicate higher antimicrobial efficacy. The data is compiled from various studies and illustrates the differences in their antimicrobial spectrum.

MicroorganismThis compound MIC (ppm)Benzoic Acid MIC (ppm)pHReference
Saccharomyces cerevisiae100 - 500250 - 10003.5 - 4.5
Aspergillus niger200 - 1000500 - 20003.5 - 4.5
Penicillium expansum150 - 800400 - 15003.5 - 4.5
Escherichia coli1000 - 50001000 - 50004.0 - 5.0
Staphylococcus aureus>5000>50004.5 - 5.5
Lactobacillus plantarum500 - 2000800 - 30004.0 - 5.0

Note: MIC values can vary depending on the specific strain, culture medium, and experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound and benzoic acid using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound and benzoic acid stock solutions

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)

  • Microorganism culture in the logarithmic growth phase

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tips

  • Incubator

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and benzoic acid in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) and sterilize by filtration.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the antimicrobial agents in the broth medium to achieve a range of concentrations.

  • Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria or 1-5 x 10^6 CFU/mL for yeast). Dilute the standardized inoculum in the broth medium.

  • Dispensing: Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the experimental workflow for MIC determination and the comparative mechanism of action of sorbic and benzoic acid.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

mechanism_of_action cluster_outside Extracellular (Low pH) cluster_membrane Cell Membrane cluster_inside Intracellular (Higher pH) sorbic_acid_ext This compound (Undissociated) penetration Passive Diffusion sorbic_acid_ext->penetration benzoic_acid_ext Benzoic Acid (Undissociated) benzoic_acid_ext->penetration sorbic_acid_int This compound -> Sorbate + H+ penetration->sorbic_acid_int benzoic_acid_int Benzoic Acid -> Benzoate + H+ penetration->benzoic_acid_int ph_drop Intracellular pH Drop sorbic_acid_int->ph_drop releases H+ benzoic_acid_int->ph_drop releases H+ enzyme_inhibition Enzyme Inhibition ph_drop->enzyme_inhibition transport_disruption Nutrient Transport Disruption ph_drop->transport_disruption growth_inhibition Microbial Growth Inhibition enzyme_inhibition->growth_inhibition transport_disruption->growth_inhibition

Caption: Comparative Mechanism of Action for Sorbic and Benzoic Acid.

Conclusion

Both this compound and benzoic acid are effective antimicrobial agents, particularly in acidic environments. This compound generally exhibits a broader spectrum of activity and is effective at lower concentrations compared to benzoic acid, especially against molds. The choice between these two preservatives will depend on the specific application, the types of microorganisms to be inhibited, and the pH of the product. The provided data and protocols offer a framework for conducting further comparative studies and making informed decisions in research and product development.

Sorbic Acid vs. Potassium Sorbate: A Comparative Guide to Food Preservation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food preservation, both sorbic acid and its potassium salt, potassium sorbate (B1223678), are widely utilized for their fungistatic and bacteriostatic properties. While chemically related, their distinct physical and chemical characteristics dictate their suitability for different food matrices and processing conditions. This guide provides a detailed comparison of their efficacy, supported by quantitative data and experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal preservative for their specific applications.

Key Differences and Chemical Properties

This compound (C₆H₈O₂) is an unsaturated fatty acid that is naturally present in some fruits, though it is commercially produced through chemical synthesis. Potassium sorbate (C₆H₇KO₂) is the potassium salt of this compound, formed by reacting this compound with potassium hydroxide. This fundamental difference in their chemical structure directly impacts their solubility and application.

The antimicrobial activity of both compounds is primarily attributed to the undissociated form of this compound. This lipophilic molecule can penetrate the cell membrane of microorganisms, disrupting their enzymatic activity and metabolic functions, ultimately inhibiting their growth. The degree of dissociation is pH-dependent, with the undissociated form being more prevalent in acidic conditions.

Comparative Efficacy and Applications

The choice between this compound and potassium sorbate often hinges on the formulation of the food product, particularly its water content and pH.

This compound is more effective on a weight-for-weight basis as an antimicrobial agent. However, its low water solubility (0.16 g/100 mL at 20°C) restricts its use to low-water-activity foods or those with a high fat content where it can be directly incorporated. It is commonly used in products like cheese, baked goods, and dried fruits.

Potassium sorbate , on the other hand, exhibits excellent water solubility (58.2 g/100 mL at 20°C), making it the preferred choice for water-based products such as fruit juices, wine, soft drinks, and sauces. While it is approximately 74% as active as this compound by weight due to the presence of potassium, this is easily compensated for by adjusting the concentration. Upon dissolving in water, potassium sorbate dissociates to release this compound, the active antimicrobial agent.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and potassium sorbate.

Table 1: Physicochemical Properties

PropertyThis compoundPotassium Sorbate
Chemical Formula C₆H₈O₂C₆H₇KO₂
Molar Mass 112.13 g/mol 150.22 g/mol
Solubility in Water (20°C) 0.16 g/100 mL58.2 g/100 mL
Optimal pH Range < 6.5< 6.5

Table 2: Minimum Inhibitory Concentration (MIC) Against Common Microorganisms

MicroorganismThis compound (ppm)Potassium Sorbate (ppm)
Saccharomyces cerevisiae100 - 400250 - 1000
Aspergillus niger200 - 1000500 - 2000
Penicillium spp.100 - 500250 - 1250
Escherichia coli>5000>10000
Staphylococcus aureus12502500

Note: MIC values can vary depending on the specific strain, pH, temperature, and composition of the growth medium.

Experimental Protocols

The determination of preservative efficacy is crucial for ensuring food safety. The following are standardized methods used to evaluate the antimicrobial activity of this compound and potassium sorbate.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Dilution Method

This method determines the lowest concentration of a preservative that prevents visible growth of a microorganism.

a. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell concentration (e.g., 10⁵ CFU/mL).

b. Preparation of Preservative Dilutions:

  • A series of twofold dilutions of this compound or potassium sorbate are prepared in a liquid growth medium in sterile test tubes or a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Each dilution is inoculated with the prepared microbial suspension.

  • A positive control (medium with inoculum, no preservative) and a negative control (medium with preservative, no inoculum) are included.

  • The tubes or plate are incubated under optimal conditions for the test microorganism (e.g., 24-48 hours at 35°C for bacteria, 3-5 days at 25°C for fungi).

d. Interpretation of Results:

  • The MIC is the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Preservative Efficacy Test (Challenge Test)

This test evaluates the effectiveness of a preservative in a specific food product over time.

a. Product Inoculation:

  • The food product containing the preservative is inoculated with a known concentration of a mixed culture of relevant spoilage microorganisms (e.g., bacteria, yeasts, and molds).

b. Incubation and Sampling:

  • The inoculated product is stored under conditions that simulate its normal storage and use.

  • Samples are taken at specified intervals (e.g., 0, 7, 14, and 28 days).

c. Microbial Enumeration:

  • The number of viable microorganisms in each sample is determined using standard plate count techniques.

d. Evaluation of Efficacy:

  • The reduction in the microbial population over time is calculated. The preservative is considered effective if the microbial count is reduced to and maintained at a predetermined low level.

Visualizations

The following diagrams illustrate the chemical structures, the relationship between the two compounds, and a typical experimental workflow.

cluster_0 Chemical Structures Sorbic_Acid This compound (C₆H₈O₂) Potassium_Sorbate Potassium Sorbate (C₆H₇KO₂)

Caption: Chemical identity of this compound and potassium sorbate.

Sorbic_Acid This compound Potassium_Sorbate Potassium Sorbate Sorbic_Acid->Potassium_Sorbate Reaction with Potassium_Hydroxide Potassium Hydroxide Potassium_Hydroxide->Potassium_Sorbate Dissociation Dissociation in Water Potassium_Sorbate->Dissociation Dissociation->Sorbic_Acid Releases Active Form cluster_workflow Preservative Efficacy Testing Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Product/Medium Prepare_Inoculum->Inoculate Prepare_Dilutions Prepare Preservative Dilutions Prepare_Dilutions->Inoculate Incubate Incubate Inoculate->Incubate Sample Sample at Intervals Incubate->Sample Enumerate Enumerate Microorganisms Sample->Enumerate Analyze Analyze Data (MIC/Log Reduction) Enumerate->Analyze End End Analyze->End

Navigating Complex Matrices: A Comparative Guide to HPLC-Based Sorbic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sorbic acid, a widely used preservative, in complex matrices like food, beverages, and pharmaceutical formulations is a critical quality control step. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable technique for this purpose. This guide provides a comparative overview of validated HPLC methods for this compound analysis, supported by experimental data, and contrasts it with alternative analytical techniques.

HPLC Method Performance Across Various Matrices

The versatility of HPLC allows for its adaptation to a wide range of sample types. The performance of a validated HPLC method is typically assessed by its specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification). Below is a summary of performance data from various studies on this compound analysis in different complex matrices.

MatrixHPLC ColumnMobile PhaseLinearity (r²)Accuracy (Recovery %)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)Reference
NoodlesGermini-C18 (50 x 4.6 mm, 5 µm)0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (B129727) (60:40, v/v)0.999883.62 - 102.471.41 - 2.800.320.99[1]
CheeseX-Terra RP-18 (150 x 4.60 mm, 5 µm)Acetonitrile and water (50:50, v/v) with 0.2% acetic acid>0.99997.5 - 98.10.210 - 0.314Not specifiedNot specified[2]
YogurtHypersil™ BDS C8 (150 x 4.6 mm, 3 µm)0.1% TFA in water with 100 mM sodium acetate, 0.1% TFA in acetonitrile, and 0.1% TFA in tetrahydrofuran (B95107) (65:25:10, v/v/v)Not specified83.0 - 110.25.3 - 9.20.240.80[3]
Yogurt & Dried YogurtNot specifiedAcetate buffer (pH 5.6) and methanol (60:40, v/v)Not specified81 - 1118.4 - 11.00.511.0[4]
Oral SolutionsL1 (25 cm x 4.6 mm, 5µm)Methanol, glacial acetic acid, and water (69:28:3, v/v/v)Not specifiedNot specified< 2.00.270.87[5]
Meat ProductsNot specifiedGradient of Mobile Phase A (aqueous ammonium acetate/acetic acid) and Mobile Phase B (acetonitrile)Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Dairy ProductsC1810% methanol + 90% phosphate (B84403) bufferNot specified81.7Not specifiedNot specifiedNot specified

Detailed Experimental Protocols

The success of an HPLC analysis hinges on a well-defined experimental protocol. Below are detailed methodologies from the cited studies.

Method 1: this compound in Noodles
  • Sample Preparation: One gram of powdered noodle sample is extracted with a methanol:water (60:40, v/v) mixture in a 10 mL volumetric flask.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode-Array Detector (DAD).

    • Column: Germini-C18 modified silica (B1680970) column (50 mm x 4.6 mm i.d., 5 µm particle diameter).

    • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio.

    • Flow Rate: 1 mL/min.

    • Detection: 234 nm.

Method 2: this compound in Cheese
  • Sample Preparation: Not detailed in the provided abstract.

  • Chromatographic Conditions:

    • Instrument: HPLC with DAD detector.

    • Column: X-Terra RP-18 (150 × 4.60 mm i.d. × 5 μm).

    • Mobile Phase: 50% (v/v) Acetonitrile-water containing 0.2% (v/v) glacial acetic acid.

    • Flow Rate: 1 mL/min.

    • Detection: 250 nm.

    • Column Temperature: 25°C.

Method 3: this compound in Yogurt
  • Sample Preparation: The mobile phase is used as the extraction mixture.

  • Chromatographic Conditions:

    • Instrument: HPLC with a UV detector.

    • Column: Hypersil™ BDS C8 (150 mm × 4.6 mm, 3 μm).

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water containing 100 mM sodium acetate, 0.1% trifluoroacetic acid in acetonitrile, and 0.1% trifluoroacetic acid in tetrahydrofuran (65:25:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm for this compound.

    • Column Temperature: 20°C.

Visualizing the HPLC Workflow

To better understand the logical flow of an HPLC analysis for this compound, the following diagram illustrates a typical experimental workflow.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Complex Matrix (e.g., Food, Beverage) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Solvent Extraction) Homogenization->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 or C8 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Reporting (Concentration of this compound) Quantification->Result

Caption: A typical experimental workflow for the HPLC analysis of this compound in complex matrices.

Comparison with Alternative Methods

While HPLC is a dominant technique, other methods are available for this compound determination, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase, followed by UV or DAD detection.High specificity, sensitivity, and ability to analyze multiple preservatives simultaneously.Requires more expensive instrumentation and skilled operators.
UV Spectrophotometry Measures the absorbance of UV light by this compound at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity and can be prone to interference from other matrix components that absorb at the same wavelength. May not be suitable for stability assays at higher temperatures.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity.Often requires derivatization of the analyte to make it volatile, which can be a complex and time-consuming step. Can involve the use of harmful organic solvents for extraction.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume requirements.Can have lower sensitivity compared to HPLC and may be more susceptible to matrix effects.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, low cost, and suitable for screening multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, and quantification can be less precise.

Conclusion

The choice of an analytical method for this compound determination depends on the specific requirements of the analysis, including the nature of the matrix, the required level of sensitivity and specificity, and available resources. Validated HPLC methods offer a powerful and reliable solution for the accurate quantification of this compound in a variety of complex matrices, providing the high-quality data necessary for regulatory compliance and product safety in the food, beverage, and pharmaceutical industries. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical strategy.

References

A Comparative Analysis of the Fungistatic Properties of Sorbic Acid and Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungistatic effects of two widely used food preservatives, sorbic acid and propionic acid. By examining their mechanisms of action, quantitative efficacy, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Executive Summary

This compound and propionic acid are both effective fungistatic agents, yet they exhibit distinct properties regarding their spectrum of activity, pH dependence, and mechanism of action. Generally, this compound demonstrates a broader range of activity against various molds and yeasts at lower concentrations than propionic acid.[1] The efficacy of this compound is notably dependent on a low pH environment, where its undissociated form predominates. In contrast, the antifungal activity of propionic acid is less influenced by pH.[1] Their mechanisms of action are also fundamentally different; this compound primarily functions by inhibiting cellular enzymes and causing intracellular acidification, while propionic acid can induce programmed cell death (apoptosis) through mitochondrial pathways.

Data Presentation: Fungistatic Efficacy

The fungistatic efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the comparative MIC values for this compound and propionic acid against a range of fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Propionic Acid at pH 7.0

MicroorganismThis compound (ppm)Propionic Acid (ppm)
Aspergillus niger>1200>1500
Candida albicans5001000
Penicillium chrysogenum5001000
Saccharomyces cerevisiae5001000

Data sourced from a study on the MIC of preservatives against food spoilage microorganisms in animal products.[2][3][4]

Table 2: Influence of pH on the Minimum Inhibitory Concentration (MIC) of this compound and Propionic Acid against select microorganisms

MicroorganismPreservativeMIC at pH 6.0 (ppm)MIC at pH 5.5 (ppm)MIC at pH 4.5 (ppm)
Erwinia carotovoraThis compound5025<25
Erwinia carotovoraPropionic Acid1005050

*Note: Data for Erwinia carotovora, a bacterium, is included to illustrate the pH-dependent activity of weak-acid preservatives, a principle that also applies to their fungistatic action. The general trend of increased efficacy at lower pH is particularly pronounced for this compound.

As the data indicates, this compound is generally more potent than propionic acid at neutral pH. The antifungal activity of this compound increases significantly as the pH decreases. This is because the undissociated form of the acid, which is more lipid-soluble and can more easily penetrate the fungal cell membrane, is favored at lower pH values. In contrast, the fungistatic effect of propionic acid shows less dependency on pH.

Mechanisms of Action

The distinct fungistatic properties of this compound and propionic acid stem from their different modes of action at the cellular and molecular levels.

This compound: The primary mechanism of this compound involves the inhibition of essential metabolic enzymes within the fungal cell. As a weak acid, it can diffuse across the cell membrane in its undissociated form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This intracellular acidification disrupts enzymatic functions and metabolic pathways. Specifically, this compound has been shown to inhibit enzymes involved in carbohydrate metabolism and the citric acid cycle.

Propionic Acid: Propionic acid exerts its antifungal effect through a more complex mechanism that can lead to programmed cell death, or apoptosis. Upon entering the fungal cell, propionic acid can induce an increase in reactive oxygen species (ROS). This oxidative stress triggers a cascade of events, including the activation of metacaspases (fungal equivalents of caspases involved in apoptosis), mitochondrial membrane depolarization, and the release of cytochrome c. This cascade ultimately leads to the breakdown of the cell.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for evaluating the fungistatic activity of antimicrobial agents. The broth microdilution method is a standardized and widely used protocol.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antifungal Agents: Prepare stock solutions of this compound and propionic acid in an appropriate solvent.
  • Fungal Inoculum: Culture the desired fungal species on a suitable agar (B569324) medium. Prepare a standardized suspension of fungal spores or cells in a sterile liquid medium (e.g., saline or broth) to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).
  • Growth Medium: Use a sterile liquid growth medium appropriate for the fungal species being tested (e.g., RPMI-1640 for yeasts and molds).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used to perform the assay.

2. Assay Procedure:

  • Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Create a two-fold serial dilution of each antifungal agent across the wells, resulting in a range of concentrations.
  • Inoculation: Add a standardized volume of the fungal inoculum to each well containing the antifungal agent and the growth medium.
  • Controls: Include a positive control well (inoculum and medium, no antifungal agent) to ensure the fungus grows properly and a negative control well (medium only) to check for contamination.
  • Incubation: Incubate the microtiter plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (typically 24-72 hours).

3. Data Analysis:

  • Visual Assessment: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates fungal growth. The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
  • Spectrophotometric Reading: Alternatively, a microplate reader can be used to measure the optical density (OD) of each well. The MIC can be defined as the concentration that causes a significant reduction in OD (e.g., 50% or 90%) compared to the positive control.

Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solutions serial_dilution Perform Serial Dilutions in Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway for this compound's Fungistatic Action

G cluster_outside Extracellular cluster_inside Intracellular SA_undissociated This compound (Undissociated) SA_dissociated This compound (Dissociated) SA_undissociated->SA_dissociated Diffusion across cell membrane protons H+ SA_dissociated->protons enzyme_inhibition Enzyme Inhibition (e.g., Dehydrogenases) SA_dissociated->enzyme_inhibition acidification Intracellular Acidification protons->acidification growth_inhibition Fungistatic Effect acidification->growth_inhibition enzyme_inhibition->growth_inhibition

Caption: Mechanism of this compound's fungistatic action.

Signaling Pathway for Propionic Acid's Fungistatic Action

G cluster_outside Extracellular cluster_inside Intracellular PA Propionic Acid ROS ↑ Reactive Oxygen Species (ROS) PA->ROS Enters Cell metacaspase Metacaspase Activation ROS->metacaspase mitochondria Mitochondrial Dysfunction ROS->mitochondria apoptosis Apoptosis metacaspase->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->apoptosis

Caption: Apoptotic pathway induced by propionic acid.

References

The Search for Clean Labels: A Comparative Guide to Natural Food Preservatives as Sorbic Acid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of natural preservatives, their efficacy, and the methodologies to evaluate them.

The increasing consumer demand for clean-label food products has intensified the search for effective natural alternatives to synthetic preservatives like sorbic acid. This guide provides a comprehensive comparison of promising natural preservatives, presenting quantitative performance data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to aid researchers and professionals in the food industry and drug development.

Performance Comparison of this compound and its Natural Alternatives

The efficacy of a preservative is primarily determined by its ability to inhibit microbial growth at low concentrations. The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and its natural alternatives against common food spoilage microorganisms. A lower MIC value indicates a higher antimicrobial potency.

PreservativeTarget MicroorganismMinimum Inhibitory Concentration (MIC)Food Matrix Example
This compound E. carotovora25 ppm (at pH 5.5)[1][2]Animal Products
Various spoilage microorganisms100 - >1200 ppm[1][3][4]Animal Products
Natamycin Molds0.5 - 6.0 µg/mLCheese, Poultry Feed
Yeasts1.0 - 5.0 µg/mLYogurt, Beverages
Aspergillus fumigatus5.08 mg/literPoultry Feed
Aspergillus parasiticus40.1 mg/literPoultry Feed
Penicillium spp.1.6 - 3.1 µg/mLMozzarella Cheese
Nisin (Bacteriocin) Clostridium difficile1.09 ± 0.38 mg/LGeneral
Clostridium sporogenes1.11 ± 0.48 mg/LGeneral
Clostridium beijerinckii3.47 ± 1.50 mg/LGeneral
Gram-positive bacteriaVaries (e.g., 25 µg/mL)Dairy Products
S. aureus0.50 mg/mLGeneral
Chitosan Various microorganisms0.0094% - 0.5% (w/v)General
Various pathogens & spoilage microbesMIC: 64 - 256 µg/mlGeneral
ε-Polylysine Salmonella Enteritidis1.0 mg/mLChicken Juice
Listeria monocytogenes0.031 mg/mLChicken Juice
Escherichia coli1.0 mg/mLChicken Juice
Salmonella200 µg/mLRaw Milk
Staphylococcus aureus400 µg/mLRaw Milk
Listeria monocytogenes260 µg/mLRaw Milk
Escherichia coli74 mg/literLaboratory Media
Listeria innocua750 mg/literLaboratory Media
Essential Oils Foodborne pathogensVaries widely based on oil and microbeGeneral

Experimental Protocols

Accurate and reproducible evaluation of preservative efficacy is critical. The following are detailed methodologies for key experiments cited in the comparison.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a preservative that prevents visible growth of a microorganism.

a. Preparation of Inoculum:

  • Aseptically transfer a single colony of the target microorganism from a fresh agar (B569324) plate into a tube of sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

  • Incubate the broth culture at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-28°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in the appropriate sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

b. Preparation of Preservative Dilutions:

  • Prepare a stock solution of the preservative in a suitable solvent. For water-soluble compounds, sterile distilled water is used. For others, a solvent like ethanol (B145695) or DMSO may be necessary, with a solvent control included in the assay.

  • Perform serial two-fold dilutions of the preservative stock solution in the appropriate sterile broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

c. Inoculation and Incubation:

  • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Include a positive control (broth with inoculum, no preservative) and a negative control (broth only) in each plate.

  • Seal the plate and incubate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Shelf-Life Analysis of a Food Product

This protocol outlines a general procedure to assess the effectiveness of a natural preservative in extending the shelf-life of a food product, such as bread or a meat product.

a. Sample Preparation:

  • Prepare a batch of the food product according to a standardized recipe.

  • Divide the batch into a control group (no preservative) and one or more experimental groups, each treated with a specific concentration of the natural preservative. The preservative can be incorporated directly into the product or applied as a surface treatment or as part of an edible coating.

b. Packaging and Storage:

  • Package all samples under identical conditions (e.g., modified atmosphere packaging, vacuum sealing, or standard atmospheric packaging) that mimic commercial practices.

  • Store the samples under controlled temperature and humidity conditions that are relevant to the product's typical storage (e.g., refrigeration at 4°C for meat products, room temperature for bread).

c. Microbiological Analysis:

  • At regular intervals (e.g., day 0, 3, 7, 14, etc.), aseptically collect samples from each group.

  • Perform total viable counts (TVC) for aerobic bacteria and specific counts for relevant spoilage microorganisms (e.g., yeasts and molds for bread, lactic acid bacteria for meat) using appropriate selective agar media.

  • Plate serial dilutions of homogenized food samples and incubate under optimal conditions. Count the colony-forming units (CFU) and express the results as log CFU/g of the food product.

d. Physicochemical and Sensory Analysis:

  • At each time point, also measure relevant physicochemical parameters such as pH, color (using a colorimeter), and texture (using a texture analyzer).

  • Conduct sensory evaluation with a trained panel to assess changes in appearance, odor, flavor, and overall acceptability.

e. Determination of Shelf-Life:

  • The end of shelf-life is determined by the time at which the microbial counts exceed a predefined acceptable limit (e.g., 10⁷ CFU/g for spoilage bacteria) or when there is a significant negative change in the sensory attributes of the product.

Mechanisms of Action: Visualized

Understanding the mode of action of these natural preservatives is crucial for their effective application and for developing synergistic combinations. The following diagrams, generated using Graphviz (DOT language), illustrate the key antimicrobial mechanisms.

Antimicrobial_Mechanisms cluster_Natamycin Natamycin Mechanism cluster_Nisin Nisin (Bacteriocin) Mechanism cluster_Chitosan Chitosan Mechanism cluster_Polylysine ε-Polylysine Mechanism Natamycin Natamycin Ergosterol Ergosterol (in Fungal Cell Membrane) Natamycin->Ergosterol Binds to NutrientTransport Inhibition of Nutrient Transport Natamycin->NutrientTransport Membrane Fungal Cell Membrane GrowthInhibition Fungal Growth Inhibition NutrientTransport->GrowthInhibition Nisin Nisin LipidII Lipid II (Cell Wall Precursor) Nisin->LipidII Binds to PoreFormation Pore Formation in Cell Membrane Nisin->PoreFormation CellWallSynth Inhibition of Cell Wall Synthesis LipidII->CellWallSynth CellLysis Cell Lysis PoreFormation->CellLysis Chitosan Chitosan (Positively Charged) CellSurface Bacterial Cell Surface (Negatively Charged) Chitosan->CellSurface Electrostatic Interaction NutrientUptake Inhibition of Nutrient Uptake Chitosan->NutrientUptake DNA_RNA_Synth Inhibition of DNA/RNA Synthesis Chitosan->DNA_RNA_Synth Internalization MembraneDisruption Cell Membrane Disruption CellSurface->MembraneDisruption CellDeath Bacterial Cell Death MembraneDisruption->CellDeath NutrientUptake->CellDeath DNA_RNA_Synth->CellDeath Polylysine ε-Polylysine (Cationic) BacterialMembrane Bacterial Cell Membrane (Anionic) Polylysine->BacterialMembrane Adsorption MembraneDamage Membrane Damage & Increased Permeability BacterialMembrane->MembraneDamage MetabolicInhibition Inhibition of Cellular Metabolism MembraneDamage->MetabolicInhibition BacterialDeath Bacterial Death MetabolicInhibition->BacterialDeath

Caption: Overview of the antimicrobial mechanisms of action for natamycin, nisin, chitosan, and ε-polylysine.

Experimental_Workflow_MIC cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis PrepInoculum Prepare Microbial Inoculum InoculatePlate Inoculate Microtiter Plate (Preservative + Inoculum) PrepInoculum->InoculatePlate PrepPreservative Prepare Serial Dilutions of Preservative PrepPreservative->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ObserveGrowth Observe for Visible Growth Incubate->ObserveGrowth DetermineMIC Determine MIC ObserveGrowth->DetermineMIC

References

Unlocking Enhanced Microbial Control: A Comparative Guide to the Synergistic Power of Sorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and efficient antimicrobial strategies is perpetual. This guide provides an in-depth comparison of the synergistic antimicrobial effects of sorbic acid when combined with other preservatives. By leveraging these combinations, it is possible to achieve greater microbial inhibition at lower preservative concentrations, potentially reducing costs, minimizing sensory impacts on products, and combating microbial resistance.

This document summarizes key experimental findings, presents detailed methodologies for assessing synergy, and visualizes the proposed mechanisms of action to facilitate a deeper understanding of these powerful preservative combinations.

Key Findings on Synergistic Combinations

This compound, a well-established preservative, exhibits significantly enhanced antimicrobial activity when used in conjunction with other organic acids and the bacteriocin (B1578144) nisin. The synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.

This compound in Combination with Other Organic Acids

The synergistic effect of combining this compound with other organic acids, such as caprylic acid and benzoic acid, has been demonstrated against a range of microorganisms. This enhanced efficacy is particularly notable against various spoilage yeasts and bacteria.

CombinationTarget Microorganism(s)Key FindingsFICI ValueReference
This compound + Caprylic AcidCampylobacter spp.Exhibited synergistic activities against multiple isolates.0.33 - 1.42[1]
This compound + Caprylic AcidListeria monocytogenesSynergistic effects observed in both planktonic and biofilm cultures.0.37 ± 0.03 (planktonic), 0.31 ± 0.04 (biofilm)[2]
This compound + Benzoic AcidZygosaccharomyces bailiiNear-synergistic growth inhibition observed.~0.58[3]
This compound + Glutaric AcidVarious microorganismsStrong synergistic antimicrobial properties observed.Not specified[4]
This compound in Combination with Nisin

Nisin, a bacteriocin produced by Lactococcus lactis, acts synergistically with this compound (or its salt, potassium sorbate) to inhibit the growth of a variety of bacteria, including resilient spore-forming species.

CombinationTarget Microorganism(s)Key FindingsFICI ValueReference
Potassium Sorbate (B1223678) + NisinBacillus sporothermoduransSynergistic effect resulted in total inhibition of cell growth.Not specified[5]
Potassium Sorbate + NisinClostridium sporogenesIncreased nisin concentration reduced the required concentration of potassium sorbate for inhibition.Not specified[6]
Potassium Sorbate + NisinListeria innocuaSynergistic effects were found in broth.Not specified[7]

Experimental Protocols for Assessing Synergy

The evaluation of synergistic antimicrobial effects relies on standardized in vitro methods. The two most common and robust protocols are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the FICI of a combination of two antimicrobial agents.[8][9]

  • Preparation of Antimicrobial Solutions: Stock solutions of each preservative are prepared at a concentration significantly higher than their individual Minimum Inhibitory Concentrations (MICs).

  • Serial Dilutions: In a 96-well microtiter plate, one preservative (Agent A) is serially diluted along the x-axis, while the second preservative (Agent B) is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determination of MIC: The MIC of each agent alone and in combination is determined as the lowest concentration that visibly inhibits microbial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the rate of microbial killing and can confirm the bactericidal or bacteriostatic nature of the synergistic interaction.

  • Preparation of Cultures: A standardized inoculum of the target microorganism (e.g., 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antimicrobials: The culture is exposed to the individual preservatives at sub-MIC concentrations and to the synergistic combination of both. A growth control without any preservative is also included.

  • Sampling over Time: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The number of viable microorganisms in each aliquot is determined by serial dilution and plating.

  • Plotting the Curves: The log10 CFU/mL is plotted against time for each condition.

  • Interpretation of Results: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Visualizing Experimental Workflows and Synergistic Mechanisms

To provide a clearer understanding of the processes and interactions described, the following diagrams have been generated using the Graphviz DOT language.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agents Prepare Stock Solutions (Agent A & Agent B) serial_dilution Serial Dilution in 96-Well Plate (Agent A vs. Agent B) prep_agents->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs (Individual & Combination) incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Curve_Workflow start Start prep_culture Prepare Standardized Microbial Culture start->prep_culture expose Expose Culture to: - Agent A alone - Agent B alone - Combination (A+B) - Growth Control prep_culture->expose sampling Collect Aliquots at Multiple Time Points expose->sampling plating Perform Serial Dilutions and Plate for Viable Counts sampling->plating incubation Incubate Plates plating->incubation counting Count Colonies (CFU/mL) incubation->counting plotting Plot log10 CFU/mL vs. Time counting->plotting end End plotting->end

Caption: Workflow of the Time-Kill Curve Analysis.
Proposed Mechanisms of Synergistic Action

The enhanced antimicrobial effect of these preservative combinations can be attributed to multi-targeted disruption of microbial cellular processes.

Synergy with Other Organic Acids (e.g., Caprylic Acid): The proposed mechanism involves a two-pronged attack on the microbial cell.

Organic_Acid_Synergy cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sorbic_acid This compound intracellular_acidification Intracellular Acidification sorbic_acid->intracellular_acidification caprylic_acid Caprylic Acid membrane_disruption Membrane Disruption caprylic_acid->membrane_disruption Primary Action membrane_disruption->sorbic_acid Facilitates Entry enzyme_inhibition Enzyme Inhibition intracellular_acidification->enzyme_inhibition cell_death Cell Death enzyme_inhibition->cell_death

Caption: Proposed synergistic mechanism of sorbic and caprylic acid.

Synergy with Nisin: The synergy between this compound and nisin is thought to result from nisin's ability to compromise the cell envelope, thereby increasing the intracellular access and efficacy of this compound.

Nisin_Synergy cluster_extracellular Extracellular Environment cluster_cell Microbial Cell sorbic_acid This compound cytoplasm Cytoplasm sorbic_acid->cytoplasm Enters Cytoplasm nisin Nisin cell_wall Cell Wall nisin->cell_wall Inhibits Synthesis cell_membrane Cell Membrane nisin->cell_membrane Forms Pores cell_membrane->sorbic_acid Increases Permeability cell_death Cell Death cytoplasm->cell_death Inhibits Enzymes & Lowers pH

Caption: Proposed synergistic mechanism of this compound and nisin.

References

A Researcher's Guide to Cross-Laboratory Validation of Sorbic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of sorbic acid, a widely used antimicrobial preservative in food, pharmaceutical, and cosmetic products. Ensuring accurate and reproducible quantification of this compound is critical for regulatory compliance, product quality, and consumer safety. This document outlines the principles of cross-laboratory validation and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing the experimental data and protocols necessary for informed method selection and implementation.

The Importance of Cross-Laboratory Validation

Cross-laboratory validation, or an interlaboratory study, is a critical process for standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness.[1] This process is essential for establishing a method as a reliable standard, ensuring that results are consistent and comparable regardless of where the analysis is performed.[1]

The typical workflow for a cross-laboratory validation study begins with the development and optimization of a detailed analytical protocol by a primary laboratory. Homogeneous samples are then carefully prepared and distributed to a cohort of participating laboratories. Each laboratory follows the prescribed protocol to analyze the samples and reports their results back to the coordinating body. The data is then subjected to rigorous statistical analysis, often following standards like ISO 5725, to determine key performance metrics such as repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).

Cross_Lab_Validation_Workflow General Workflow for a Cross-Laboratory Validation Study cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Reporting P1 Develop & Optimize Analytical Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Homogenize Test Materials P2->P3 P4 Distribute Samples & Protocols P3->P4 E1 Labs Perform Analysis per Protocol P4->E1 E2 Labs Submit Quantitative Results E1->E2 A1 Statistical Analysis (e.g., ISO 5725) E2->A1 A2 Calculate Repeatability (r) & Reproducibility (R) A1->A2 A3 Final Report & Method Standardization A2->A3

Caption: General workflow for a cross-laboratory validation study.

Comparison of this compound Quantification Methods

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, available equipment, and the specific goals of the analysis. The most common techniques for determining this compound levels are HPLC, GC-MS, and UV-Vis Spectrophotometry.[2][3]

Quantitative Performance Data

The following table summarizes typical validation parameters for the three primary methods used for this compound quantification. These values are compiled from various studies and represent the expected performance for each technique under optimized conditions.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.05 - 0.66 mg/L[4]0.015 - 3.3 µg/mL~1 ppm (after distillation)
Limit of Quantitation (LOQ) 0.1 - 1.3 mg/LVaries; often slightly above LOD~5 ppm (after distillation)
Linearity (r²) > 0.999> 0.998> 0.99 (in defined range)
Precision (RSD%) < 10% (Intra-day & Inter-day)< 5%1.6 - 1.9% (replicates)
Accuracy / Recovery (%) 81 - 111%95 - 105%96 - 103%
Specificity High (with proper column/mobile phase)Very High (mass fragmentation)Low to Moderate (prone to interference)
Analysis Time ~3 - 20 minutes~30 - 40 minutesVariable (requires extensive sample prep)

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the HPLC-UV and UV-Vis Spectrophotometry methods.

HPLC-UV Method for this compound in Yogurt

This method is adapted from validated procedures for determining this compound in dairy products.

  • Sample Preparation:

    • Weigh 1 gram of the homogenized yogurt sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of an extraction solvent, such as methanol (B129727):water (60:40, v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Place the flask in an ultrasonic bath for 30 minutes to ensure complete extraction.

    • Make up the volume to 10 mL with the extraction solvent.

    • Centrifuge the solution at 4,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm nylon membrane filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetate (B1210297) buffer (pH 5.6) and methanol (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound (e.g., 1-50 µg/mL) in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

UV-Vis Spectrophotometry Method with Steam Distillation

This method is a classic approach suitable for samples where interfering compounds can be removed via distillation.

  • Sample Preparation (Steam Distillation):

    • Weigh a representative amount of the sample (e.g., 50.0 g) into a steam distillation flask. If the sample is solid, add 100 mL of distilled water and mix well.

    • Acidify the sample by adding 15 mL of 15% tartaric acid to reach a pH of 2-3.

    • Add 60 g of NaCl to increase the boiling point and aid in the separation.

    • Perform steam distillation, collecting approximately 500 mL of distillate. The this compound will be present in the distillate.

  • Spectrophotometric Measurement:

    • Instrument: UV-Vis Spectrophotometer.

    • Procedure:

      • Transfer an aliquot of the distillate to a quartz cuvette.

      • Measure the absorbance at the maximum absorption wavelength for this compound, which is approximately 254-260 nm.

      • Use distilled water that has undergone the same distillation process as a blank.

  • Quantification:

    • Prepare a standard solution of this compound and perform a serial dilution.

    • Measure the absorbance of each standard and create a calibration curve of absorbance versus concentration.

    • Calculate the concentration of this compound in the distillate using the calibration curve and account for the initial sample weight and distillate volume.

Method Selection Guide

Choosing the appropriate analytical method is a critical decision that impacts data quality, cost, and throughput. The following decision tree, presented as a Graphviz diagram, provides a logical guide for researchers to select the most suitable method based on key experimental requirements.

Method_Selection_Guide Decision Guide for this compound Quantification Method Start Start: Define Analytical Need HighSpecificity Is absolute specificity and confirmation required? Start->HighSpecificity ComplexMatrix Is the sample matrix complex (e.g., high fat, many additives)? HighSpecificity->ComplexMatrix No UseGCMS Use GC-MS (High specificity, good for complex matrices) HighSpecificity->UseGCMS Yes HighThroughput Is high throughput a priority? ComplexMatrix->HighThroughput No ConsiderHPLC Consider HPLC-UV (Good balance of specificity and speed) ComplexMatrix->ConsiderHPLC Yes UseHPLC Use HPLC-UV (Robust, reliable, good throughput) HighThroughput->UseHPLC Yes UseSpectro Use UV-Vis Spectrophotometry (Simple, low cost, for clear liquid matrices) HighThroughput->UseSpectro No

Caption: Decision guide for selecting a this compound quantification method.

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques, with HPLC-UV, GC-MS, and UV-Vis Spectrophotometry being the most prevalent. HPLC-UV offers a robust balance of speed, sensitivity, and specificity, making it suitable for routine quality control in a wide range of samples. GC-MS provides the highest level of specificity and is invaluable for confirmation and for analyzing complex matrices, though it often requires derivatization. UV-Vis Spectrophotometry, while simpler and more cost-effective, is susceptible to interferences and is best suited for simple, clear liquid samples or after extensive cleanup steps like steam distillation.

The successful implementation and transfer of any of these methods across laboratories hinge on a rigorous validation process. By establishing detailed protocols and assessing performance through interlaboratory studies, research and quality control teams can ensure the generation of accurate, reliable, and comparable data, ultimately safeguarding product integrity and public health.

References

A comparative study on the enzyme inhibition mechanisms of sorbic and benzoic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the mechanisms of action for two common antimicrobial agents, providing researchers, scientists, and drug development professionals with a comparative guide to their enzyme inhibition profiles.

This guide offers an objective comparison of the enzyme inhibition mechanisms of sorbic acid and benzoic acid, two widely used preservatives in the food and pharmaceutical industries. By examining their effects on various enzymes and presenting supporting experimental data, this document aims to provide a clear understanding of their distinct modes of action at the molecular level.

Executive Summary

Sorbic and benzoic acids, while both effective antimicrobial agents, exhibit different mechanisms of enzyme inhibition. This compound is known to primarily target sulfhydryl-containing enzymes, leading to their inactivation. In contrast, benzoic acid has been shown to act as a competitive or non-competitive inhibitor for a range of enzymes, including oxidoreductases like tyrosinase and D-amino acid oxidase. This guide presents a compilation of quantitative data on their inhibitory activities, detailed experimental protocols for assessing enzyme inhibition, and visual representations of their proposed mechanisms of action.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data on the enzyme inhibitory effects of sorbic and benzoic acids, drawing from various studies. It is important to note that direct comparative studies on the same enzyme under identical conditions are limited; therefore, the data presented here is a collation from different experimental systems.

InhibitorEnzyme SystemSubstrateInhibition TypeIC50KᵢReference
This compound Multi-enzyme system (Red + Luc)--1.4 mg/L-[1]
Multi-enzyme system (ADH + Red + Luc)--2.9 mg/L-[1]
Trypsin--1.6 mg/L-[1]
Benzoic Acid Polyphenol Oxidase (Tyrosinase)Pyrocatechol (B87986)Competitive0.147 mM0.046 mM[2]
Polyphenol Oxidase (Tyrosinase)L-DOPACompetitive1.425 mmol L⁻¹-[3]
TyrosinasePhenolCompetitive-90.9 ppm
2-aminobenzoic acidTyrosinase (monophenolase)Non-competitive-5.15 µM
4-aminobenzoic acidTyrosinase (monophenolase)Non-competitive-3.8 µM
Multi-enzyme system (Red + Luc)--10 mg/L-
Multi-enzyme system (ADH + Red + Luc)-->255 mg/L-

Note: IC50 and Kᵢ values are highly dependent on experimental conditions such as pH, temperature, and substrate concentration. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: Determination of IC50 for Sorbic and Benzoic Acids on Multi-Enzyme Systems

This protocol is based on the methodology described for assessing the inhibitory effect of food preservatives on coupled enzyme reactions.

  • Enzyme and Reagent Preparation: Solutions of NAD(P)H:FMN-oxidoreductase (Red) and luciferase (Luc), alcohol dehydrogenase (ADH), the inhibitors (this compound and sodium benzoate), and necessary substrates and buffers are prepared.

  • Assay Procedure:

    • For the Red + Luc system, the reaction mixture contains potassium-phosphate buffer, a solution of the coupled enzymes, tetradecanal, FMN, NADH, and the inhibitor at various concentrations.

    • For the ADH + Red + Luc system, the reaction mixture additionally includes ethanol (B145695) and NAD+.

  • Measurement: The bioluminescent signal generated by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Kinetic Analysis of Polyphenol Oxidase (Tyrosinase) Inhibition by Benzoic Acid

This protocol is adapted from studies on the inhibition of mushroom polyphenol oxidase (PPO) by benzoic acid.

  • Enzyme and Reagent Preparation: A solution of mushroom tyrosinase is prepared in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0). Substrate solutions (e.g., pyrocatechol or L-DOPA) and benzoic acid solutions of varying concentrations are also prepared in the same buffer.

  • Assay Procedure:

    • The reaction mixture contains the phosphate buffer, a fixed concentration of the substrate, and varying concentrations of benzoic acid.

    • The reaction is initiated by adding the tyrosinase solution.

  • Measurement: The formation of the product (e.g., dopachrome (B613829) from L-DOPA) is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Data Analysis:

    • Initial reaction velocities are determined from the linear portion of the absorbance versus time plots.

    • To determine the inhibition type and the inhibition constant (Kᵢ), Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) are constructed from data obtained at different substrate and inhibitor concentrations.

Mandatory Visualization

Enzyme Inhibition Mechanisms

The following diagrams illustrate the proposed mechanisms of enzyme inhibition for sorbic and benzoic acids.

SorbicAcid_Inhibition cluster_enzyme Enzyme Structure SorbicAcid This compound Enzyme Sulfhydryl Enzyme (Active) SorbicAcid->Enzyme Covalent modification SulfhydrylGroup Active Site (-SH group) InhibitedEnzyme Inhibited Enzyme (Inactive) BenzoicAcid_Competitive_Inhibition cluster_binding Binding to Active Site Enzyme Enzyme ActiveSite Active Site ES_Complex Enzyme-Substrate Complex (Active) EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Binds BenzoicAcid Benzoic Acid (Competitive Inhibitor) BenzoicAcid->Enzyme Competes for binding Product Product ES_Complex->Product Reaction BenzoicAcid_NonCompetitive_Inhibition cluster_enzyme Enzyme Structure Enzyme Enzyme ES_Complex Enzyme-Substrate Complex (Active) EI_Complex Enzyme-Inhibitor Complex (Inactive) ActiveSite Active Site AllostericSite Allosteric Site Substrate Substrate Substrate->Enzyme Binds to Active Site BenzoicAcid Benzoic Acid (Non-competitive Inhibitor) BenzoicAcid->Enzyme Binds to Allosteric Site ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex->ESI_Complex Inhibitor binds Product Product ES_Complex->Product Reaction EI_Complex->ESI_Complex Substrate binds Enzyme_Inhibition_Workflow start Start prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Solutions - Buffer start->prep assay Set up Assay Plates: - Control (no inhibitor) - Test (with inhibitor) - Blank (no enzyme) prep->assay incubate Pre-incubate Enzyme with Inhibitor assay->incubate initiate Initiate Reaction (add substrate) incubate->initiate measure Measure Reaction Rate (e.g., Spectrophotometry) initiate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Kinetic Analysis (e.g., Lineweaver-Burk plot) - Determine Inhibition Type and Ki measure->analyze end End analyze->end

References

How does sorbic acid performance compare to natamycin in cheese preservation?

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cheese production, safeguarding against fungal spoilage is paramount to ensuring product quality, safety, and shelf life. Among the arsenal (B13267) of approved antifungal agents, sorbic acid and natamycin (B549155) are two of the most prevalently used preservatives. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for cheese preservation strategies.

At a Glance: Key Performance Differences

FeatureThis compoundNatamycin
Origin Synthetic (though naturally occurring in some berries)[1][2]Natural (produced by fermentation of Streptomyces natalensis)[3][4]
Antimicrobial Spectrum Primarily effective against molds and yeasts; some antibacterial activity[1]Highly specific to yeasts and molds; no effect on bacteria
Mechanism of Action Disrupts cellular enzymatic activity and transport systemsBinds to ergosterol (B1671047) in the fungal cell membrane, causing leakage of cellular contents
Efficacy Effective, but requires significantly higher concentrations than natamycinEffective at very low concentrations (often <10 ppm)
pH Dependence Most effective at a pH below 6.5Less dependent on pH for efficacy, effective in the typical pH range of most cheeses (5.0-7.5)
Sensory Impact Generally does not alter taste or aroma at typical concentrations, but can cause off-flavors at higher levelsConsidered to have a neutral flavor impact; does not alter taste, color, or odor
Migration in Cheese Can diffuse from the surface into the cheese matrix, potentially reducing surface concentrationLow solubility and poor migration; remains on the surface where mold growth typically occurs
Regulatory Status (EU) Approved for surface treatment of cured cheese productsApproved as a surface preservative for certain cheese and dried sausage products; must not be detectable 5mm below the rind

Mechanism of Action

The fundamental difference in how this compound and natamycin inhibit fungal growth dictates their application and efficacy.

This compound: As a lipophilic acid, this compound's efficacy is pH-dependent. In its undissociated form, it penetrates the fungal cell membrane and disrupts various metabolic functions. It is thought to inhibit essential enzymes and interfere with the transport of substances into the cell, thereby arresting growth.

G cluster_outside Extracellular Environment (Acidic pH) cluster_cell Fungal Cell Sorbic_Acid This compound (Undissociated) Cell_Membrane Cell Membrane Sorbic_Acid->Cell_Membrane Penetrates Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Enzymes Essential Enzymes Cytoplasm->Enzymes Inhibits Transport Nutrient Transport Cytoplasm->Transport Disrupts Metabolism Cellular Metabolism Growth_Inhibition Growth Inhibition Metabolism->Growth_Inhibition

Caption: this compound's mechanism of fungal growth inhibition.

Natamycin: Natamycin operates via a more targeted mechanism. It binds irreversibly to ergosterol, a primary sterol component of fungal cell membranes that is absent in bacterial membranes. This binding disrupts membrane integrity, leading to the leakage of essential cellular components and ultimately, cell death. This specificity explains its lack of antibacterial activity and its high efficacy against fungi.

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Structure Membrane Integrity Ergosterol->Membrane_Structure Disrupts Leakage Leakage of Cellular Contents Membrane_Structure->Leakage Natamycin Natamycin Natamycin->Ergosterol Binds Irreversibly Cell_Death Cell Death Leakage->Cell_Death

Caption: Natamycin's mechanism of binding to ergosterol.

Quantitative Performance Data

Direct comparative studies providing quantitative data are crucial for evaluation. The following table summarizes findings from research comparing the antifungal activity of these preservatives.

Study FocusCheese TypePreservative & ConcentrationKey Quantitative FindingReference
Antifungal EfficacyTallaga CheeseNatamycin (5, 10, 20 ppm) vs. Potassium Sorbate (B1223678) (0.5%, 1%)Natamycin at 20 ppm showed stronger antifungal activity than potassium sorbate at 1% over a 30-day storage period at 4°C.
Mold InhibitionKashar CheeseControl vs. Potassium Sorbate (5% immersion)Sorbate treatment significantly reduced mold counts compared to control samples, keeping levels below the standard 2 log cfu/g. However, it did not completely prevent mold growth.
Concentration RequirementGeneral Cheese ApplicationNatamycin vs. SorbateThe concentration of sorbate applied to the cheese surface must be approximately 200 times that of natamycin to achieve a similar antifungal effect.
Shelf-life ExtensionShredded CheeseNatamycin-treated vs. UntreatedNatamycin-treated cheese remained mold-free for at least 9 days longer than untreated samples when inoculated with Penicillium roqueforti.

Experimental Protocols

To objectively compare the performance of this compound and natamycin, a standardized experimental protocol is essential.

Protocol: Comparative Antifungal Efficacy in Semi-Hard Cheese
  • Cheese Preparation:

    • Manufacture a batch of semi-hard cheese under controlled, sterile conditions.

    • Cut the cheese into uniform blocks (e.g., 5x5x2 cm).

    • Divide the blocks into three treatment groups: Control (no treatment), this compound, and Natamycin.

  • Preservative Application:

    • This compound Group: Prepare a 5% potassium sorbate solution in sterile distilled water. Dip each cheese block in the solution for 2 minutes.

    • Natamycin Group: Prepare a 500 ppm natamycin suspension in sterile distilled water. Spray the surface of each cheese block evenly.

    • Control Group: Dip blocks in sterile distilled water for 2 minutes.

    • Allow all blocks to air-dry in a sterile environment (e.g., laminar flow hood).

  • Fungal Inoculation:

    • Prepare a spore suspension of a common cheese spoilage mold (e.g., Penicillium commune) at a concentration of 10⁴ spores/mL.

    • Spray-inoculate the surface of each cheese block with the spore suspension.

  • Incubation and Storage:

    • Package each cheese block individually in a suitable polymer film.

    • Store the samples at a controlled temperature and humidity (e.g., 10°C, 85% RH) to simulate typical storage conditions.

  • Evaluation and Data Collection (at intervals: Day 0, 7, 14, 21, 28):

    • Microbiological Analysis:

      • Take surface swabs or excise a known surface area of the cheese.

      • Perform serial dilutions and plate on Potato Dextrose Agar (PDA) to enumerate mold and yeast counts (CFU/cm²).

    • Sensory Analysis:

      • Use a trained sensory panel to evaluate aroma, flavor, and appearance, noting any off-flavors or visible mold growth.

    • Physicochemical Analysis:

      • Measure surface pH.

      • Determine moisture content using the oven-drying method.

Caption: Experimental workflow for comparing cheese preservatives.

Impact on Cheese Physicochemical and Sensory Properties

Beyond antimicrobial efficacy, the impact of a preservative on the intrinsic qualities of the cheese is a critical consideration.

  • This compound: Studies on Turkish White Cheese showed that the addition of this compound and potassium sorbate to the brine significantly impacted dry matter, fat, salt, titratable acidity, and protein content during ripening. While often having no adverse sensory effects at standard concentrations, higher levels can be detected by consumers. Furthermore, its migration into the cheese can lower the surface concentration, reducing its long-term effectiveness on the exterior where mold first appears.

  • Natamycin: Natamycin is favored for its minimal impact on the sensory profile of cheese. Its low solubility in water and lipids means it remains on the surface, providing targeted protection without migrating into the cheese matrix and affecting the flavor or the ripening process. Studies on Kashar cheese showed that a casein/natamycin coating was preferred by sensory panelists over other treatments and effectively controlled mold growth. At very high doses, some alterations to the flavor profile, such as a bitter note, could occur, but these are typically above the recommended application levels.

Application in Cheese Production

The method of application is tailored to the preservative's properties and the type of cheese.

This compound (or its salts like potassium sorbate):

  • Direct Addition: Can be added directly to cheese milk.

  • Brine Treatment: Incorporated into the brine for brined cheeses.

  • Surface Application: Applied to the surface via dipping, spraying, or as part of a coating.

  • Impregnated Wrappers: Used to impregnate packaging materials.

Natamycin:

  • Surface Application: The most common method due to its low solubility. It is applied as an aqueous suspension.

    • Spraying: Used for hard cheeses like Cheddar or Parmesan.

    • Dipping/Soaking: Suitable for soft cheeses like Brie or Camembert.

  • Coating: Mixed with edible films or coatings (e.g., casein, chitosan) and applied to the rind, which can improve distribution and efficacy.

  • Antimicrobial Packaging: Embedded into packaging films for products like shredded or sliced cheese.

G cluster_sorbic This compound / Sorbates cluster_natamycin Natamycin SA1 Direct Addition to Milk SA2 Addition to Brine SA3 Surface Spray/Dip SA4 Impregnated Wrappers N1 Surface Spray N2 Surface Dip N3 Inclusion in Edible Coatings N4 Embedded in Packaging Film Cheese Cheese Product Cheese->SA1 Cheese->SA2 Cheese->SA3 Cheese->SA4 Cheese->N1 Cheese->N2 Cheese->N3 Cheese->N4

Caption: Application methods for this compound and natamycin.

Conclusion

Both this compound and natamycin are effective antifungal agents for cheese preservation, but they offer distinct advantages and are suited for different applications.

This compound is a versatile and cost-effective synthetic preservative that is effective against a broad range of molds and yeasts. However, its performance is dependent on pH and it requires higher concentrations, which can potentially impact sensory qualities and requires careful management due to its tendency to migrate into the cheese.

Natamycin stands out as a natural, highly targeted, and potent alternative. Its key strengths lie in its efficacy at very low concentrations, its specificity for fungi without affecting beneficial bacteria, its minimal impact on flavor, and its ability to remain on the cheese surface for targeted protection. These characteristics make it an increasingly preferred choice for manufacturers, particularly those focused on "clean label" products and ensuring the preservation of the cheese's intended sensory profile. The choice between the two will ultimately depend on the specific cheese type, processing conditions, regulatory constraints, and desired final product characteristics.

References

Preservative Powerhouse: A Cost-Effectiveness Showdown of Sorbic Acid and its Chemical Kin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals reveals the economic and antimicrobial efficiencies of common chemical preservatives, with sorbic acid often presenting a compelling balance of cost and broad-spectrum efficacy. This guide delves into the comparative performance of this compound against other widely used preservatives like benzoic acid and propionic acid, supported by experimental data to inform formulation decisions in the pharmaceutical and food science industries.

Executive Summary

The selection of a preservative is a critical step in product development, balancing antimicrobial effectiveness with economic viability. This guide provides a head-to-head comparison of this compound, benzoic acid, and propionic acid, focusing on their cost-effectiveness. Our analysis indicates that while pricing is dynamic, this compound frequently offers a potent and cost-effective solution for inhibiting a wide range of microbes, particularly in products with a pH below 6.5. Benzoic acid is a strong contender in acidic environments, often with a cost advantage. Propionic acid, while effective against mold, generally comes at a higher price point.

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for each preservative, including cost and antimicrobial efficacy.

Table 1: Comparative Cost Analysis of Common Preservatives

PreservativeSupplier ExamplePrice per kg (USD)
This compoundUnivar Solutions~$21.19
Ningbo Wanglong~$11.23
Benzoic AcidIndiaMART₹120 ($1.44)
Walmart~$9.20
ChemCentral~$7.75
Propionic AcidUnivar Solutions~$6.15
Sigma-Aldrich~$19.08
Sodium BenzoateChemCentral~$6.58

Note: Prices are subject to change based on supplier, quantity, and market fluctuations. The prices listed are for illustrative purposes based on available data.

Table 2: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC) in ppm

MicroorganismThis compoundBenzoic AcidPropionic Acid
In Broth Media (pH dependent)
E. carotovora (pH 5.5)255050[1]
In Animal Products
Processed Butter & Natural Cheese100100100[2]
Smoked Eggs5005001,000[2]
Ground Meat>1,200>1,5001,500[1][2]

Note: Lower MIC values indicate higher efficacy. Efficacy is highly dependent on the pH of the medium, with these weak acid preservatives being more effective at lower pH values.

Deciphering the Data: Key Insights

This compound and its salts are highly effective against a broad spectrum of molds and yeasts, and to a lesser extent, bacteria. Its efficacy is optimal in acidic conditions (up to pH 6.5), making it a versatile choice for a wide range of applications.

Benzoic acid and its salt, sodium benzoate, are most effective in acidic foods and beverages with a pH below 4.5. They are particularly potent against yeasts and molds.

Propionic acid and its salts are primarily used as mold inhibitors, especially in baked goods and cheeses. Their effectiveness against bacteria is limited, and they have little to no effect on yeast.

All three preservatives are generally recognized as safe (GRAS) for use in food by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Experimental Protocols: Determining Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a preservative's effectiveness. The data presented in Table 2 was likely obtained using a method similar to the broth microdilution method, a standard laboratory procedure.

Broth Microdilution Method for MIC Determination:

  • Preparation of Preservative Solutions: A series of dilutions of each preservative (this compound, benzoic acid, and propionic acid) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. carotovora, S. aureus) is prepared to a specific cell density.

  • Inoculation: A small, standardized volume of the microbial suspension is added to each dilution of the preservative in a microtiter plate. A control well with no preservative is also included.

  • Incubation: The microtiter plate is incubated under optimal growth conditions (temperature, time) for the specific microorganism.

  • Observation: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is determined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

Mandatory Visualization: A Logical Workflow for Preservative Selection

The following diagram illustrates a structured approach to selecting the most appropriate chemical preservative based on key decision-making factors.

Preservative_Selection_Workflow start Start: Define Product Requirements ph Determine Product pH start->ph microbe Identify Target Microorganisms (Mold, Yeast, Bacteria) start->microbe cost Evaluate Cost Constraints start->cost regulatory Check Regulatory (GRAS Status) start->regulatory ph_range pH < 4.5? ph->ph_range benzoic Consider Benzoic Acid (High Efficacy, Lower Cost) microbe->benzoic sorbic Consider this compound (Broad Spectrum, Cost-Effective) microbe->sorbic propionic Consider Propionic Acid (Mold Specific) microbe->propionic cost->benzoic cost->sorbic cost->propionic final Final Preservative Selection regulatory->final ph_range2 4.5 < pH < 6.5? ph_range->ph_range2 No ph_range->benzoic Yes ph_range3 pH > 6.5? ph_range2->ph_range3 No ph_range2->sorbic Yes alternative Consider Alternative Preservatives ph_range3->alternative Yes benzoic->final sorbic->final propionic->final alternative->final

Caption: A decision-making workflow for selecting a chemical preservative.

References

Safety Operating Guide

Proper Disposal of Sorbic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of sorbic acid, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a common food preservative and antimicrobial agent, within a laboratory environment. The primary route for disposal is through a designated chemical waste management program, with specific procedures for handling spills and preparing waste for collection.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, and dust formation should be minimized. In the event of a spill, avoid breathing dust and use mechanical means (e.g., a scoop or dustpan) to collect the solid material. Place the collected material into a designated and labeled waste container.

Step-by-Step Disposal Protocol

The standard and most recommended procedure for disposing of this compound is to treat it as a non-halogenated organic acid waste. This waste stream is typically collected for incineration by a licensed environmental waste management service.

  • Waste Identification and Segregation:

    • Identify the waste as This compound .

    • Classify it as a non-halogenated organic solid waste .

    • Store this compound waste separately from incompatible materials, particularly bases, oxidizing agents, and reducing agents.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be close to the point of generation and away from general lab traffic.

    • Keep the container securely closed at all times, except when adding waste.

    • Do not overfill the container; leave approximately 10% headspace to allow for expansion.

  • Request for Collection:

    • Once the container is full or the waste is no longer being generated, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or the contracted waste disposal service.

Note on Neutralization and Drain Disposal: While this compound is a weak acid, neutralization for the purpose of drain disposal is not recommended as a standard procedure. Many institutional and local regulations prohibit the drain disposal of organic acids, as the resulting salt solution may still be harmful to aquatic life. Always consult your institution's specific guidelines and local regulations before considering any form of drain disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and classification information for this compound disposal.

ParameterValue / InformationSource
Chemical Name This compound[1]
CAS Number 110-44-1[1]
Waste Category Non-Halogenated Organic Acid[2]
Recommended Disposal Collection for Incineration[1]
Incompatible Materials Bases, Oxidizing Agents, Reducing Agents[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Non-Halogenated Organic Solid ppe->classify container Place in a Labeled, Compatible Waste Container classify->container label_details Label must include: 'Hazardous Waste' 'this compound' Hazard Pictograms container->label_details storage Store in Designated Satellite Accumulation Area container->storage check_full Is Container Full? storage->check_full request_pickup Arrange for Pickup by EHS/Waste Management check_full->request_pickup Yes continue_accumulation Continue to Accumulate Waste (Keep Container Closed) check_full->continue_accumulation No end End: Waste Properly Disposed request_pickup->end continue_accumulation->storage

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sorbic Acid, a common food preservative that requires careful management in a laboratory setting. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

Understanding the Hazards

This compound, while widely used, presents several hazards that necessitate the use of personal protective equipment (PPE) and careful handling procedures. It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] Furthermore, as a combustible solid, it can form explosive mixtures with air upon intense heating, and generating dust should be avoided.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure. The following table summarizes the required equipment.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles with side shields or Chemical Safety Goggles.[1][5][6]Provides protection against dust particles and potential splashes. A face shield may be required for operations with a higher risk of splashing.[3][7]
Hands Chemical-resistant gloves.Nitrile rubber gloves are a suitable option.[6][7] It is important to consider the breakthrough time of the glove material, especially during prolonged use or at elevated temperatures.[1]
Body Laboratory coat or protective workwear.[6]Prevents skin contact with this compound dust. For extensive handling, chemically protective aprons and boots should be considered.[8]
Respiratory Particulate filter respirator (e.g., N95 or P1).[1][7]Required in situations where dust generation is unavoidable or ventilation is inadequate. Always work in a well-ventilated area; local exhaust ventilation is preferred.[2][6]

Quantitative Safety Data

The following table outlines key quantitative data regarding the hazards of this compound.

Hazard Classification Value Reference
Oral Toxicity (LD50, Rat) >2,000 mg/kg - 7,360 mg/kg[3][9]
Skin Corrosion/Irritation Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[2][3]
Flash Point 127 °C (261 °F)[4][8]

Procedural Workflow for Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance. The following diagram illustrates the recommended workflow.

G This compound Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Begin Work Prepare_Workstation Prepare Workstation in Ventilated Area Don_PPE->Prepare_Workstation Weigh_Use Weigh and Use this compound Prepare_Workstation->Weigh_Use Evacuate Evacuate Area (if necessary) Weigh_Use->Evacuate If Spill Occurs Collect_Waste Collect Waste in Labeled Container Weigh_Use->Collect_Waste Generate Waste Control_Dust Control Dust Evacuate->Control_Dust Cleanup Clean up with appropriate materials Control_Dust->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Decontaminate->Don_PPE Resume Work Dispose Dispose via Approved Waste Facility Collect_Waste->Dispose

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorbic Acid
Reactant of Route 2
Sorbic Acid

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